G-NGA2 N-Glycan
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C56H94N4O41 |
|---|---|
Molecular Weight |
1479.3 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C56H94N4O41/c1-14(69)57-18(5-61)30(74)44(19(73)6-62)96-51-28(59-16(3)71)37(81)46(25(12-68)93-51)98-54-43(87)47(35(79)26(95-54)13-88-55-48(40(84)33(77)22(9-65)91-55)100-50-27(58-15(2)70)36(80)31(75)20(7-63)89-50)99-56-49(41(85)34(78)23(10-66)92-56)101-52-29(60-17(4)72)38(82)45(24(11-67)94-52)97-53-42(86)39(83)32(76)21(8-64)90-53/h5,18-56,62-68,73-87H,6-13H2,1-4H3,(H,57,69)(H,58,70)(H,59,71)(H,60,72)/t18-,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32-,33+,34+,35+,36+,37+,38+,39-,40-,41-,42+,43-,44+,45+,46+,47-,48-,49-,50-,51-,52-,53-,54-,55-,56+/m0/s1 |
InChI Key |
ZWQQPAMISBLNAI-ZWMKEPOGSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@@H]([C@H](O[C@@H]2OC[C@@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2OCC3C(C(C(C(O3)OC4C(OC(C(C4O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Significance of G-NGA2 N-Glycan: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
G-NGA2, a monogalactosylated, asialo, bi-antennary N-glycan, represents a fundamental structural motif in glycosylation, playing a pivotal role in a myriad of biological processes. As a key component of the cellular glycome, the presence and presentation of G-NGA2 on glycoproteins can profoundly influence protein folding, stability, and function. Furthermore, this glycan structure is critically involved in mediating cellular communication, modulating immune responses, and has been implicated in the pathophysiology of various diseases, including cancer and autoimmune disorders. This technical guide provides an in-depth exploration of the biological significance of G-NGA2 N-glycan, consolidating current understanding of its function, analytical methodologies, and its emerging role as a biomarker and therapeutic target.
Introduction to this compound
N-linked glycosylation is a crucial post-translational modification where an oligosaccharide, or glycan, is attached to an asparagine residue of a protein. The this compound, also known as G1, is a complex bi-antennary N-glycan characterized by the presence of a single terminal galactose residue on one of its antennae. Its systematic name is monogalactosylated, asialo, bi-antennary N-linked glycan. This structure is a common constituent of glycoproteins found on the cell surface and in circulation.[1] The specific arrangement of monosaccharides in G-NGA2 creates a unique molecular signature that can be recognized by various glycan-binding proteins, thereby dictating the biological activity of the glycoprotein to which it is attached.
Core Biological Functions
The terminal galactose of the G-NGA2 structure is a critical determinant of its biological function. This monosaccharide can serve as a ligand for a variety of lectins, particularly galectins, which are a family of β-galactoside-binding proteins.[1][2] The interaction between G-NGA2 and galectins can initiate or modulate a range of cellular processes.
Protein Folding and Stability
N-glycans, including the G-NGA2 structure, play a fundamental role in the quality control of protein synthesis within the endoplasmic reticulum. The glycan moiety can act as a chaperone, guiding the proper folding of polypeptide chains and preventing aggregation.[3][4] The presence of N-glycans can also enhance the thermodynamic stability of the folded protein, protecting it from degradation.
Cell Adhesion and Migration
The glycosylation of cell surface adhesion molecules, such as integrins, is essential for their function. The N-glycans on these proteins can modulate their conformation and their ability to bind to the extracellular matrix, thereby influencing cell adhesion, migration, and invasion. Alterations in the expression of G-NGA2 and other N-glycans on integrins have been associated with changes in cell motility and have implications for cancer metastasis.
Immune Response Modulation
The glycosylation of immunoglobulins, particularly IgG, is a critical factor in their effector functions. The presence of terminal galactose, as in the G-NGA2 structure, on the Fc region of IgG can influence its interaction with Fcγ receptors on immune cells and the complement component C1q. Specifically, galactosylation of IgG Fc glycans can enhance complement-dependent cytotoxicity (CDC). Changes in the levels of galactosylated IgG, including an increase in agalactosylated (G0) forms and alterations in monogalactosylated (G1) forms like G-NGA2, are a hallmark of several autoimmune diseases, such as rheumatoid arthritis.
Role in Disease Pathophysiology
Cancer
Aberrant glycosylation is a universal feature of cancer cells. Changes in the expression of N-glycans, including the branching and terminal modifications like galactosylation, can impact cancer progression by affecting cell signaling, adhesion, and metastasis. For instance, the interaction of galactosylated N-glycans on the surface of cancer cells with galectins can promote the formation of a galectin-glycoprotein lattice that retains growth factor receptors on the cell surface, thereby enhancing pro-survival signaling.
Autoimmune Diseases
As mentioned, alterations in IgG glycosylation are strongly associated with autoimmune diseases. In rheumatoid arthritis, a decrease in the galactosylation of IgG N-glycans, leading to a higher proportion of G0 structures relative to G1 (like G-NGA2) and G2 structures, is a well-established biomarker of the disease. This altered glycosylation profile is thought to contribute to the pro-inflammatory state by modulating the interaction of IgG with Fc receptors.
Quantitative Data Summary
While specific quantitative data for this compound across various biological contexts is an active area of research, studies on broader glycan classes provide valuable insights. The following tables summarize representative quantitative data related to galactosylated N-glycans.
Table 1: Relative Abundance of IgG N-Glycans in Healthy Individuals and Rheumatoid Arthritis Patients
| Glycan Trait | Healthy Controls (%) | Rheumatoid Arthritis Patients (%) | Reference |
| Agalactosylated (G0) | ~35% | Significantly Increased | |
| Monogalactosylated (G1) | ~35% | Significantly Decreased | |
| Digalactosylated (G2) | ~15% | Significantly Decreased |
Table 2: Lectin Binding Affinities for Galactosylated Glycans
| Lectin | Ligand | Dissociation Constant (Kd) | Method | Reference |
| Galectin-1 | N-acetyllactosamine (LacNAc) | ~100 µM | Isothermal Titration Calorimetry | |
| Galectin-3 | LacNAc | ~50 µM | Surface Plasmon Resonance | |
| Ricinus Communis Agglutinin I (RCA-I) | Terminal β-Galactose | High Affinity | Glycan Microarray |
Note: The binding affinities of lectins for monovalent carbohydrates are typically in the micromolar to millimolar range. However, multivalency in both the lectin and the glycoprotein can lead to much higher avidity (nanomolar range).
Signaling Pathways
The this compound is a key player in galectin-mediated signaling. Galectins can cross-link glycoproteins on the cell surface, forming a dynamic lattice that regulates receptor clustering, endocytosis, and signal transduction.
Galectin-Glycoprotein Lattice Formation and Signaling
Caption: Galectin-mediated cross-linking of glycoprotein receptors via G-NGA2 N-glycans.
Experimental Protocols
N-Glycan Release and Labeling for Analysis
This protocol describes the enzymatic release of N-glycans from a purified glycoprotein, followed by fluorescent labeling for analysis by HPLC or mass spectrometry.
Materials:
-
Purified glycoprotein
-
Denaturation buffer (e.g., with SDS and DTT)
-
Iodoacetamide (IAM)
-
PNGase F
-
Fluorescent labeling reagent (e.g., 2-aminobenzamide [2-AB])
-
Labeling reaction solution (e.g., DMSO and glacial acetic acid)
-
Solid-phase extraction (SPE) cartridges (e.g., HILIC)
Procedure:
-
Denaturation and Reduction: Denature the glycoprotein sample in denaturation buffer at 100°C for 10 minutes. Cool and add a reducing agent like DTT, then incubate at 56°C for 1 hour.
-
Alkylation: Cool the sample to room temperature and add IAM. Incubate in the dark for 1 hour to alkylate the reduced cysteine residues.
-
Enzymatic Release of N-Glycans: Add PNGase F to the sample and incubate at 37°C for 18-24 hours to cleave the N-glycans from the protein.
-
Fluorescent Labeling: Dry the released glycans and add the 2-AB labeling reagent. Incubate at 65°C for 2-3 hours.
-
Purification of Labeled Glycans: Purify the labeled glycans from excess labeling reagent using HILIC SPE cartridges. Elute the labeled glycans and dry them for analysis.
Mass Spectrometry Analysis of N-Glycans
This protocol outlines a general workflow for the analysis of released N-glycans by MALDI-TOF mass spectrometry.
Materials:
-
Purified, labeled N-glycans
-
MALDI matrix (e.g., 2,5-dihydroxybenzoic acid [DHB])
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation: Mix the purified N-glycan sample with the MALDI matrix solution.
-
Spotting: Spot the mixture onto the MALDI target plate and allow it to air dry, forming co-crystals of the matrix and analyte.
-
Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in positive or negative ion mode, depending on the nature of the glycan and any derivatization.
-
Data Analysis: The resulting mass spectrum will show peaks corresponding to the mass-to-charge ratio of the different N-glycans in the sample. The mass of G-NGA2 can be used to identify its corresponding peak.
Workflow for N-Glycan Analysis
Caption: A typical experimental workflow for the analysis of N-glycans from glycoproteins.
Conclusion and Future Perspectives
The this compound is a deceptively simple structure with profound biological implications. Its role as a recognition motif for glycan-binding proteins places it at the crossroads of numerous cellular processes, from maintaining protein homeostasis to orchestrating complex immune responses. The association of altered G-NGA2 levels with diseases like cancer and rheumatoid arthritis underscores its potential as a valuable biomarker for diagnosis and prognosis.
Future research should focus on elucidating the specific signaling pathways and molecular interactions governed by G-NGA2 on different glycoproteins. The development of high-throughput, quantitative methods for analyzing specific glycoforms like G-NGA2 will be crucial for its clinical translation. Furthermore, a deeper understanding of the enzymatic machinery responsible for G-NGA2 synthesis, such as β-1,4-galactosyltransferases, may reveal novel therapeutic targets for diseases characterized by aberrant glycosylation. As our appreciation for the complexity of the glycome grows, the biological significance of fundamental structures like G-NGA2 will undoubtedly continue to be a fertile ground for scientific discovery and therapeutic innovation.
References
- 1. Glycosylation, galectins and cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Galectin–glycan lattices regulate cell-surface glycoprotein organization and signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aspariaglycomics.com [aspariaglycomics.com]
- 4. Antibody Glycosylation in Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Architecture and Impact of Monogalactosylated Bi-antennary N-Glycans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-linked glycosylation is a critical post-translational modification that profoundly influences the structure, function, and stability of a vast array of proteins. Among the diverse repertoire of N-glycan structures, monogalactosylated bi-antennary glycans represent a key molecular motif with significant implications in immunology, disease pathology, and the development of biotherapeutics. This technical guide provides an in-depth exploration of the structure and function of these specific glycans, supported by quantitative data, detailed experimental methodologies, and visual representations of associated biological pathways and analytical workflows.
Structural Hallmarks of Monogalactosylated Bi-antennary N-Glycans
N-glycans are oligosaccharide chains covalently attached to the asparagine (Asn) residue of a protein within the consensus sequence Asn-X-Ser/Thr (where X is any amino acid except proline).[1] The fundamental architecture of a bi-antennary complex N-glycan consists of a common pentasaccharide core (Manα1-6(Manα1-3)Manβ1-4GlcNAcβ1-4GlcNAcβ1-Asn) with two branching antennae.
A monogalactosylated bi-antennary N-glycan is characterized by the presence of a single galactose (Gal) residue on one of its two antennae. The most common linkage is a β1-4 linkage to an N-acetylglucosamine (GlcNAc) residue.[2] The position of this single galactose residue can vary, being present on either the α1-3 or α1-6 mannose arm, leading to structural isomers with potentially distinct biological activities.[3] Further heterogeneity can be introduced by core fucosylation (the addition of a fucose residue to the core GlcNAc) and the presence of a bisecting GlcNAc.[4][5]
A representative structure of a core-fucosylated monogalactosylated bi-antennary N-glycan (G1F) is depicted below.
Functional Significance in Therapeutic Antibodies
The glycosylation profile of monoclonal antibodies (mAbs), particularly within the crystallizable fragment (Fc) region, is a critical quality attribute that significantly modulates their effector functions. The N-glycan at the conserved Asn297 site of the CH2 domain plays a crucial role in mediating these effects.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)
ADCC is a key mechanism of action for many therapeutic antibodies, involving the recognition of antibody-coated target cells by immune effector cells (like Natural Killer cells) through Fcγ receptors (FcγRs). The absence of core fucose on the N-glycan dramatically enhances the binding affinity of IgG1 to FcγRIIIa, leading to a significant increase in ADCC activity. While galactosylation status has a less pronounced direct effect on ADCC compared to fucosylation, the presence of galactose can influence the overall conformation of the Fc region and indirectly modulate FcγR binding.
Complement-Dependent Cytotoxicity (CDC)
CDC is another important effector function where the Fc portion of an antibody activates the complement cascade, leading to the formation of a membrane attack complex and lysis of the target cell. The galactosylation level of the Fc N-glycan is directly correlated with the efficiency of C1q binding, the first step in the classical complement pathway. Monoclonal antibodies with higher levels of galactosylation (G1 and G2 glycoforms) exhibit enhanced CDC activity. Conversely, the removal of terminal galactose residues can lead to a significant reduction in CDC.
Quantitative Data Summary
The following tables summarize key quantitative data related to the impact of monogalactosylated bi-antennary N-glycans on antibody function.
Table 1: Relative Abundance of N-Glycan Species in a Representative Monoclonal Antibody
| Glycan Species | Abbreviation | Relative Abundance (%) |
| Core-fucosylated, agalactosylated bi-antennary | G0F | 40-50 |
| Core-fucosylated, monogalactosylated bi-antennary | G1F | 30-40 |
| Core-fucosylated, digalactosylated bi-antennary | G2F | 5-15 |
| High Mannose Species | Man5/Man6 | < 5 |
| Sialylated Species | G1FS1/G2FS1 | < 2 |
Note: Values are representative and can vary significantly depending on the cell line, culture conditions, and purification process.
Table 2: Impact of Galactosylation on C1q Binding Affinity
| Glycoform | C1q Binding Affinity (Relative Units) |
| Agalactosylated (G0) | 1.0 |
| Monogalactosylated (G1) | ~1.5 - 2.0 |
| Digalactosylated (G2) | ~2.0 - 2.5 |
Source: Adapted from studies demonstrating increased C1q binding with higher galactosylation.
Experimental Protocols
The analysis of N-glycan structures is a complex process that typically involves several steps: release of glycans from the protein, labeling, and analysis by various techniques.
N-Glycan Release from Glycoproteins
A common method for releasing N-glycans is enzymatic digestion with Peptide-N-Glycosidase F (PNGase F).
Protocol: PNGase F-mediated N-Glycan Release
-
Denaturation: To 20-100 µg of purified glycoprotein in an Eppendorf tube, add a denaturing buffer (e.g., 1.33% SDS) and incubate at 65°C for 10 minutes.
-
Reduction and Alkylation (Optional but Recommended):
-
Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add iodoacetamide to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes.
-
-
Neutralization: Add a non-ionic detergent (e.g., 4% Igepal-CA630 or Triton X-100) to sequester the SDS.
-
Enzymatic Digestion: Add 1-2 units of PNGase F and incubate overnight at 37°C.
-
Glycan Purification: The released glycans can be separated from the protein backbone using solid-phase extraction (SPE) with a graphitized carbon or HILIC stationary phase.
References
- 1. Glycosylation's Impact on Antibody Effector Functions | Mabion [mabion.eu]
- 2. N-Glycan Profiling: Methods and Analytical Strategies - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural Aspects of N-Glycosylations and the C-terminal Region in Human Glypican-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Biosynthesis Pathway of Asialo N-Glycans in Mammalian Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core biosynthesis pathway of asialo N-glycans in mammalian cells. It details the enzymatic cascade, cellular compartmentalization, and key regulatory mechanisms. This document is intended to serve as a technical resource, offering detailed experimental protocols for the analysis of N-glycans and presenting quantitative data to support further research and development in glycoscience.
Introduction to Asialo N-Glycans
N-linked glycosylation is a critical post-translational modification that profoundly influences the structure and function of a vast number of proteins in mammalian cells. This process involves the covalent attachment of oligosaccharides, or glycans, to asparagine residues. The biosynthesis of these N-glycans is a complex, non-template-driven process that occurs across the endoplasmic reticulum (ER) and Golgi apparatus, involving a multitude of glycosyltransferases and glycosidases.
Asialo N-glycans are a specific subset of complex N-glycans that lack terminal sialic acid residues. The presence or absence of sialic acid, a negatively charged monosaccharide, at the termini of N-glycan antennae has significant implications for protein half-life, receptor-ligand interactions, and cellular adhesion. Understanding the biosynthetic pathway that leads to the formation of asialo N-glycans is therefore crucial for fields ranging from fundamental cell biology to the development of therapeutic glycoproteins. This guide will elucidate the step-by-step enzymatic reactions that define this pathway.
The Biosynthesis Pathway of Asialo N-Glycans
The formation of asialo N-glycans is an integral part of the broader N-glycan biosynthesis pathway. The initial stages, occurring in the endoplasmic reticulum, are common to all N-glycans. The diversification into high-mannose, hybrid, and complex N-glycans, including asialo forms, takes place in the Golgi apparatus.
Early Stages in the Endoplasmic Reticulum
N-glycan biosynthesis begins on the cytoplasmic face of the ER with the assembly of a lipid-linked oligosaccharide (LLO) precursor on a dolichol phosphate carrier.[1] This precursor, Glc₃Man₉GlcNAc₂, is then flipped into the ER lumen. The oligosaccharyltransferase (OST) complex catalyzes the en bloc transfer of this 14-sugar glycan to nascent polypeptide chains at the consensus sequence Asn-X-Ser/Thr (where X is any amino acid except proline).[2] Following transfer, the N-glycan undergoes initial trimming by α-glucosidases I and II, which sequentially remove the three terminal glucose residues.[2]
Processing in the Golgi Apparatus: The Path to Complex N-Glycans
Upon transport to the Golgi apparatus, glycoproteins undergo further processing, which determines their final glycan structure. The pathway leading to complex N-glycans, the precursors to asialo N-glycans, is a highly ordered series of enzymatic reactions compartmentalized within the cis-, medial-, and trans-Golgi cisternae.[3]
The key steps are as follows:
-
Mannose Trimming (cis-Golgi): Golgi α-mannosidase I removes α-1,2-linked mannose residues from the Man₉GlcNAc₂ structure to generate a Man₅GlcNAc₂ intermediate.[4]
-
Addition of the First GlcNAc (medial-Golgi): N-acetylglucosaminyltransferase I (MGAT1) adds a β-1,2-linked N-acetylglucosamine (GlcNAc) to the terminal α-1,3-mannose of the Man₅GlcNAc₂ core. This is a critical branching point, committing the glycan to the hybrid or complex pathway.
-
Further Mannose Trimming (medial-Golgi): α-mannosidase II removes the two terminal α-1,3- and α-1,6-linked mannose residues, but only after the action of MGAT1. This results in a GlcNAcMan₃GlcNAc₂ core structure.
-
Addition of the Second GlcNAc (medial-Golgi): N-acetylglucosaminyltransferase II (MGAT2) adds a second β-1,2-linked GlcNAc to the terminal α-1,6-mannose, creating a biantennary complex N-glycan.
-
Core Fucosylation (medial-Golgi): α-1,6-fucosyltransferase (FUT8) can add a fucose residue to the innermost GlcNAc attached to the asparagine.
-
Branching (medial- to trans-Golgi): Further branching can be introduced by N-acetylglucosaminyltransferases IV (MGAT4) and V (MGAT5), creating tri- and tetra-antennary structures, respectively. A bisecting GlcNAc can also be added by MGAT3.
-
Galactosylation (trans-Golgi): β-1,4-galactosyltransferases (B4GALT) add galactose residues to the terminal GlcNAc residues of the antennae, forming N-acetyllactosamine (LacNAc) units.
At this stage, the N-glycan is considered an asialo N-glycan . The pathway diverges here, depending on the action of sialyltransferases.
The Final Step: Sialylation vs. Asialo Termination
The terminal galactose residues of complex N-glycans are the primary substrates for sialyltransferases. These enzymes, located in the trans-Golgi and trans-Golgi network (TGN), catalyze the transfer of sialic acid (typically N-acetylneuraminic acid, Neu5Ac) from the sugar nucleotide donor CMP-Neu5Ac to the terminal galactose. The linkage can be either α-2,3 or α-2,6, depending on the specific sialyltransferase.
The formation of an asialo N-glycan is therefore the result of the N-glycan biosynthesis pathway proceeding through the complex branch but not undergoing this final sialylation step. This can be due to several factors, including the absence or low activity of the relevant sialyltransferases in a particular cell type or cellular state, or limited availability of the CMP-Neu5Ac donor.
Caption: Biosynthesis pathway of asialo and sialylated N-glycans in mammalian cells.
Quantitative Data on Asialo N-Glycan Biosynthesis
The efficiency and outcome of the N-glycosylation pathway are determined by the kinetic properties of the involved enzymes and the relative abundance of different glycan structures, which can vary significantly between cell types.
Kinetic Parameters of Key Golgi Glycosyltransferases
The Michaelis-Menten constants (Kₘ) and maximum reaction velocities (Vₘₐₓ) of glycosyltransferases are critical determinants of the final glycan profile. The Kₘ value for the nucleotide sugar donor is particularly important, as the intracellular concentrations of these donors can be limiting.
| Enzyme Family | Enzyme Example | Substrate | Kₘ (mM) | Vₘₐₓ (nmol/min/mg) | Cell/Tissue Source |
| N-acetylglucosaminyltransferases | Human GnT-IVa | UDP-GlcNAc | 0.12 | - | COS7 cells |
| Human GnT-IVb | UDP-GlcNAc | 0.24 | - | COS7 cells | |
| MGAT1 | UDP-GlcNAc | ~0.04 | - | - | |
| MGAT5 | UDP-GlcNAc | ~10 | - | - | |
| β-1,4-galactosyltransferases | Human B4GALT1 | UDP-Gal | - | - | E. coli |
| Agalacto-poly-N-acetyllactosamine | 0.17 | - | E. coli | ||
| Lacto-N-triose II | 0.19 | - | E. coli | ||
| Human B4GALT4 | 6-O-sulfoGlcNAc | - | 3.6 | - | |
| GlcNAc | - | 1.5 | - |
Note: '-' indicates data not specified in the cited sources. Kinetic parameters can vary depending on the specific acceptor substrate and experimental conditions.
Relative Abundance of N-Glycan Structures in Mammalian Cell Lines
The N-glycan profiles of commonly used mammalian cell lines, such as Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells, have been extensively characterized. These profiles reveal the prevalence of asialo, sialylated, and other N-glycan structures.
| Glycan Structure | CHO Cells (%) | HEK293 Cells (%) |
| High Mannose | ||
| Man5 | 5.2 | 11.8 |
| Complex (Asialo) | ||
| FA2 | 32.8 | - |
| FA2G1 | 16.7 | - |
| FA2G2 | 8.6 | 4.9 |
| Complex (Sialylated) | ||
| FA2G2S1 | 14.1 | - |
| A2G2S1 | 9.3 | - |
Data represents a selection of abundant glycans and can vary based on culture conditions and specific cell line variants. FA2: core-fucosylated, biantennary, agalactosylated; FA2G1: core-fucosylated, biantennary, monogalactosylated; FA2G2: core-fucosylated, biantennary, digalactosylated; S1: monosialylated; A2G2S1: biantennary, digalactosylated, monosialylated.
Regulation of Asialo N-Glycan Biosynthesis
The production of asialo N-glycans is tightly regulated at multiple levels, from the synthesis of nucleotide sugar donors to the expression and activity of key enzymes, often under the control of major signaling pathways.
Metabolic Regulation of Nucleotide Sugar Donors
The availability of nucleotide sugar donors, such as UDP-GlcNAc and UDP-Gal, is a critical regulatory point. The hexosamine biosynthetic pathway (HBP) synthesizes UDP-GlcNAc from glucose, glutamine, acetyl-CoA, and UTP. The flux through this pathway is sensitive to the nutrient status of the cell and is regulated by feedback inhibition of the rate-limiting enzyme, glutamine:fructose-6-phosphate amidotransferase (GFAT), by UDP-GlcNAc.
Caption: The Hexosamine Biosynthetic Pathway for UDP-GlcNAc synthesis.
Signaling Pathway Regulation
Major signaling pathways, such as the PI3K/Akt/mTOR pathway, play a crucial role in regulating glycosylation by influencing the expression of glycosyltransferases and the metabolism of nucleotide sugars. For instance, activation of the PI3K/Akt pathway has been shown to be involved in the regulation of N-acetylglucosaminyltransferase V (MGAT5) expression. Growth factor signaling can also impact the expression of various glycosyltransferases, thereby altering the cell's glycomic profile.
Caption: PI3K/Akt signaling pathway regulation of glycosylation.
Experimental Protocols for Asialo N-Glycan Analysis
The analysis of asialo N-glycans typically involves their release from the glycoprotein, fluorescent labeling, and separation by chromatography, followed by mass spectrometry for structural elucidation.
N-Glycan Release using PNGase F
Peptide-N-Glycosidase F (PNGase F) is an amidase that cleaves the bond between the innermost GlcNAc and the asparagine residue of high mannose, hybrid, and complex N-glycans.
Protocol (Denaturing Conditions):
-
Combine 1-20 µg of glycoprotein, 1 µL of 10X Glycoprotein Denaturing Buffer, and H₂O to a total volume of 10 µL.
-
Heat at 100°C for 10 minutes to denature the protein.
-
Chill on ice and briefly centrifuge.
-
Add 2 µL of 10X GlycoBuffer 2 and 2 µL of 10% NP-40 to the denatured glycoprotein. Bring the total volume to 20 µL with H₂O.
-
Add 1-2 µL of PNGase F and incubate at 37°C for 1-2 hours.
Fluorescent Labeling with 2-Aminobenzamide (2-AB)
The released glycans are labeled with a fluorescent tag, such as 2-aminobenzamide (2-AB), via reductive amination to enable sensitive detection.
Protocol:
-
Dry the released glycan sample in a centrifugal evaporator.
-
Prepare the labeling reagent by dissolving 2-AB dye in a mixture of DMSO and glacial acetic acid, and then adding a reducing agent (e.g., sodium cyanoborohydride).
-
Add 5 µL of the labeling reagent to the dried glycan sample.
-
Incubate the reaction at 65°C for 2-3 hours.
-
Remove excess labeling reagent using a solid-phase extraction (SPE) cleanup cartridge.
HILIC-HPLC Analysis of Labeled N-Glycans
Hydrophilic Interaction Liquid Chromatography (HILIC) is the standard method for separating fluorescently labeled N-glycans based on their hydrophilicity.
Typical HILIC-HPLC Conditions:
-
Column: Amide-based HILIC column (e.g., 2.1 x 150 mm, 1.7 µm).
-
Mobile Phase A: 100 mM ammonium formate, pH 4.4.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from high to low acetonitrile concentration (e.g., 70-53% B over 25 minutes).
-
Flow Rate: 0.4-0.6 mL/min.
-
Detection: Fluorescence detector (Excitation: ~330 nm, Emission: ~420 nm for 2-AB).
Mass Spectrometry (MALDI-TOF MS) for Structural Confirmation
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is used to determine the mass of the separated glycans, allowing for compositional analysis and structural confirmation.
Sample Preparation for MALDI-TOF MS:
-
Mix 1 µL of the purified labeled glycan sample with 3 µL of a MALDI matrix solution (e.g., 10 mg/mL 2,5-dihydroxybenzoic acid (DHB) in 50% acetonitrile/0.1% TFA).
-
Spot 1.5 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Acquire mass spectra in positive ion reflectron mode.
Caption: Experimental workflow for the analysis of N-glycans from glycoproteins.
Conclusion
The biosynthesis of asialo N-glycans represents a crucial branch of the complex N-glycosylation pathway in mammalian cells. Its outcome is determined by a finely tuned interplay of enzymatic activities within the Golgi apparatus, the availability of metabolic precursors, and overarching cellular signaling networks. A thorough understanding of this pathway, supported by robust analytical methodologies and quantitative data, is essential for advancing our knowledge of glycoprotein function in health and disease and for the rational design and manufacturing of therapeutic proteins with optimized glycosylation profiles. This guide provides a foundational resource for researchers and professionals engaged in these endeavors.
References
The G-NGA2 N-Glycan: A Technical Guide to its Discovery, Characterization, and Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the G-NGA2 N-Glycan, also known as G0, an asialo-, agalacto-, bi-antennary complex-type N-glycan. While a singular "discovery" of this foundational glycan is difficult to pinpoint, its characterization has been integral to the broader history of immunoglobulin G (IgG) glycosylation research, which began to gain significant traction in the 1970s. This document details the structural characteristics of G-NGA2, its profound impact on the function of glycoproteins, particularly IgG antibodies, and the detailed experimental protocols utilized for its release, purification, and analysis. Furthermore, this guide elucidates the signaling pathways modulated by the presence of G-NGA2 on IgG, primarily through its influence on Fcγ receptor (FcγR) affinity. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of glycobiology, immunology, and therapeutic drug development.
Introduction to this compound
The this compound, systematically named asialo-, agalacto-, bi-antennary N-glycan and commonly referred to as G0, is a core N-glycan structure found on many mammalian glycoproteins.[1][2] It is a complex-type N-glycan, meaning it has a core pentasaccharide structure (Man3GlcNAc2) with two antennae, both of which terminate in N-acetylglucosamine (GlcNAc) residues. The defining features of G-NGA2 are the absence of terminal sialic acid (asialo-) and galactose (agalacto-) residues.[1][2][3] This glycan is particularly abundant on serum glycoproteins, including the Fc region of immunoglobulin G (IgG) antibodies.
The glycosylation profile of IgG, and specifically the prevalence of the G0 glycoform, is a critical determinant of its effector functions. Variations in the terminal sugars of the Fc glycan, such as the presence or absence of galactose, can significantly alter the conformation of the Fc region, thereby modulating its binding affinity to Fcγ receptors (FcγRs) on immune cells and influencing downstream immunological pathways.
Physicochemical Properties of this compound
The fundamental characteristics of the this compound are summarized in the table below. These properties are essential for its analysis and characterization by various biochemical and biophysical techniques.
| Property | Value | Reference |
| Systematic Name | Asialo-, agalacto-, bi-antennary complex-type N-glycan | |
| Common Synonyms | G0, NGA2, A2 | |
| Molecular Formula | C56H94N4O41 | Not explicitly found |
| Molecular Weight (unlabeled) | Approximately 1317 Da | Not explicitly found |
| Molecular Weight (2-AA labeled) | Approximately 1438 Da | |
| Core Structure | Bi-antennary complex-type N-glycan | |
| Terminal Residues | N-acetylglucosamine (GlcNAc) |
Biological Significance and Signaling Pathways
The primary biological significance of the G-NGA2 (G0) glycan lies in its role as a modulator of immunoglobulin G (IgG) effector functions. The presence of G0 glycans on the Fc region of IgG is associated with a pro-inflammatory response. This is primarily due to the altered binding affinity of agalactosylated IgG to Fcγ receptors (FcγRs) on the surface of immune cells.
Modulation of Fcγ Receptor (FcγR) Signaling
IgG antibodies mediate their effector functions, such as antibody-dependent cell-mediated cytotoxicity (ADCC) and phagocytosis, by binding to FcγRs on immune cells like natural killer (NK) cells, macrophages, and neutrophils. The absence of terminal galactose residues on the Fc glycan (as in the G0 glycoform) can influence the conformation of the Fc region, thereby altering its affinity for different FcγRs. While the absence of fucose is the dominant factor in enhancing ADCC, the galactosylation status also plays a role. Some studies suggest that agalactosylated IgG may have a higher affinity for certain activating FcγRs, leading to a more potent pro-inflammatory response.
The general signaling pathway initiated by the crosslinking of activating FcγRs is depicted below. The binding of IgG-antigen complexes to activating FcγRs leads to the phosphorylation of the immunoreceptor tyrosine-based activation motif (ITAM) by Src family kinases. This initiates a downstream signaling cascade involving Syk kinase, leading to calcium mobilization and the activation of pathways that result in cellular responses like phagocytosis, cytokine release, and cytotoxicity. The prevalence of G-NGA2 on IgG can thus influence the magnitude of this response.
Caption: Fcγ Receptor Signaling Pathway modulated by G-NGA2-containing IgG.
Role in Disease
Elevated levels of agalactosylated IgG (containing G-NGA2) have been observed in several chronic inflammatory and autoimmune diseases, such as rheumatoid arthritis and inflammatory bowel disease. This correlation suggests that the glycosylation state of IgG, and specifically the abundance of the G0 glycoform, may serve as a biomarker for disease activity and prognosis.
Experimental Protocols for this compound Characterization
The characterization of G-NGA2 N-glycans from a glycoprotein sample involves a multi-step process. The general workflow includes the release of N-glycans from the protein backbone, fluorescent labeling of the released glycans, and subsequent analysis by chromatographic and mass spectrometric techniques.
Caption: General workflow for the characterization of this compound.
Release of N-Glycans using PNGase F
Peptide-N-Glycosidase F (PNGase F) is an amidase that cleaves the bond between the innermost GlcNAc of the N-glycan and the asparagine residue of the glycoprotein, releasing the entire N-glycan.
Protocol (Denaturing Conditions):
-
To 1-20 µg of glycoprotein in a microcentrifuge tube, add 1 µL of 10X Glycoprotein Denaturing Buffer and adjust the total volume to 10 µL with water.
-
Denature the glycoprotein by heating the reaction at 100°C for 10 minutes.
-
Chill the denatured sample on ice and briefly centrifuge.
-
To the 10 µL denatured sample, add 2 µL of 10X GlycoBuffer 2, 2 µL of 10% NP-40 (to counteract SDS inhibition of PNGase F), and 6 µL of water to bring the total volume to 20 µL.
-
Add 1 µL of PNGase F to the reaction mixture and mix gently.
-
Incubate the reaction at 37°C for 1 hour. Longer incubation times (4-24 hours) may be necessary for non-denaturing conditions.
Fluorescent Labeling with 2-Aminobenzamide (2-AB)
Released glycans are labeled with a fluorescent tag to enable sensitive detection during chromatographic analysis. 2-Aminobenzamide (2-AB) is a commonly used label.
Protocol:
-
Dry the released glycan sample by centrifugal evaporation.
-
Prepare the 2-AB labeling reagent by dissolving 2-AB and a reducing agent (e.g., sodium cyanoborohydride) in a solution of DMSO and glacial acetic acid.
-
Add 5 µL of the freshly prepared labeling reagent to the dried glycan sample.
-
Incubate the reaction at 65°C for 2-3 hours.
-
After incubation, cool the sample to room temperature.
Purification of Labeled N-Glycans
Excess labeling reagents must be removed prior to analysis. Hydrophilic Interaction Liquid Chromatography Solid-Phase Extraction (HILIC-SPE) is a common method for this purification.
Protocol:
-
Condition a HILIC-SPE microplate or cartridge by washing with 70% ethanol, followed by water, and then equilibrating with 96% acetonitrile (ACN).
-
Bring the labeled glycan sample to approximately 96% ACN by adding the appropriate volume of ACN.
-
Load the sample onto the equilibrated HILIC-SPE plate/cartridge.
-
Wash the plate/cartridge multiple times with a high percentage of ACN (e.g., 96% ACN) to remove the excess fluorescent label.
-
Elute the purified, labeled N-glycans with water or a low percentage of ACN.
Analysis by HILIC-UPLC-FLR-MS
The purified, labeled N-glycans are separated and analyzed using Hydrophilic Interaction Liquid Chromatography coupled with a Fluorescence Detector (FLR) and a Mass Spectrometer (MS).
Instrumentation and Conditions:
-
Column: A HILIC column suitable for glycan analysis (e.g., Waters ACQUITY UPLC Glycan BEH Amide).
-
Mobile Phase A: 50-100 mM ammonium formate, pH 4.4.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: A linear gradient from a high percentage of ACN to a lower percentage to elute the glycans. A typical gradient might be from 70-75% ACN to 53% ACN over 25-30 minutes.
-
Flow Rate: Typically 0.4-0.6 mL/min.
-
Fluorescence Detection: Excitation at ~330-360 nm and emission at ~420-425 nm for 2-AB labeled glycans.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used for MS and MS/MS analysis to determine the mass and fragmentation pattern of the glycans, confirming their structure.
Data Presentation
The analysis of G-NGA2 and other N-glycans from a glycoprotein sample results in a chromatogram where each peak corresponds to a different glycan structure. The relative abundance of each glycan can be calculated from the peak area in the fluorescence chromatogram.
Example Quantitative Data Table:
| Glycan Structure | Retention Time (min) | Relative Abundance (%) | Mass (m/z) |
| G-NGA2 (G0) | 10.5 | 45.2 | 1438.5 |
| G1 | 11.8 | 35.8 | 1600.6 |
| G2 | 13.2 | 15.3 | 1762.6 |
| Man5 | 9.8 | 3.7 | 1257.4 |
Note: The values in this table are for illustrative purposes only and will vary depending on the glycoprotein sample and analytical conditions.
Conclusion
The G-NGA2 (G0) N-glycan is a fundamental component of many glycoproteins, with a particularly significant role in modulating the function of IgG antibodies. Its characterization is crucial for understanding the biological activity of these proteins and for the development of therapeutic antibodies with optimized effector functions. The experimental protocols detailed in this guide provide a robust framework for the release, labeling, and analysis of G-NGA2 and other N-glycans. A thorough understanding of the structure and function of G-NGA2 is essential for researchers, scientists, and drug development professionals working in the fields of glycobiology, immunology, and biopharmaceuticals.
References
The Influence of G-NGA2 N-Glycosylation on Protein Cellular Localization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the cellular localization of proteins bearing the G-NGA2 N-glycan, a monogalactosylated, asialo, bi-antennary oligosaccharide. N-linked glycosylation is a critical post-translational modification that profoundly influences protein folding, stability, trafficking, and function. Understanding how specific glycan structures, such as G-NGA2, contribute to the subcellular destination of glycoproteins is paramount for advancing our knowledge of cell biology and for the development of novel therapeutics.
Introduction to this compound
The this compound, also known as NGA2 or G0, is a complex bi-antennary N-glycan. Its structure consists of a core pentasaccharide (Man3GlcNAc2) with two antennae, one of which is capped with a galactose residue. The absence of sialic acid designates it as "asialo." This particular glycan is found on a variety of mammalian glycoproteins, including serum proteins like asialo-transferrin, fibrin, and immunoglobulins (IgG), highlighting its prevalence in both secreted and membrane-bound proteins.[1][2]
The biosynthesis of G-NGA2, like other complex N-glycans, is a sequential process that occurs in the endoplasmic reticulum (ER) and Golgi apparatus. The final structure is determined by the concerted action of various glycosidases and glycosyltransferases. The presence or absence of terminal galactose is a key step in the diversification of N-glycan structures and can have significant biological implications.
Mechanisms of Glycan-Mediated Protein Localization
N-glycosylation, including the presence of structures like G-NGA2, influences protein localization through several direct and indirect mechanisms:
-
Quality Control in the Endoplasmic Reticulum: N-glycans are essential for the proper folding of many proteins in the ER. Chaperone proteins, such as calnexin and calreticulin, bind to monoglucosylated N-glycans, assisting in the folding process. Improperly folded glycoproteins are retained in the ER and eventually targeted for ER-associated degradation (ERAD). Therefore, the initial attachment of the core glycan structure is a critical checkpoint for entry into the secretory pathway.[3] Studies involving site-directed mutagenesis to remove N-glycosylation sites have demonstrated that the absence of N-glycans can lead to protein misfolding and retention in the ER.[3][4]
-
Golgi-to-Lysosome Trafficking: While not directly involving the G-NGA2 structure, the mannose-6-phosphate (M6P) pathway is a prime example of glycan-dependent protein sorting. Specific N-glycans on lysosomal hydrolases are modified with M6P in the cis-Golgi. This M6P tag is recognized by M6P receptors in the trans-Golgi network, leading to the packaging of these enzymes into clathrin-coated vesicles destined for the lysosome. This illustrates a direct role for a specific glycan modification in dictating a protein's subcellular destination.
-
Galectin-Glycan Lattice and Plasma Membrane Retention: Galectins are a family of carbohydrate-binding proteins (lectins) that can bind to β-galactoside-containing glycans, such as the terminal galactose on G-NGA2. On the cell surface, galectins can cross-link glycoproteins, forming a "galectin-glycan lattice." This lattice can regulate the lateral mobility and endocytosis of membrane proteins, thereby influencing their residence time on the plasma membrane. For instance, the formation of this lattice can inhibit the internalization of certain growth factor receptors, prolonging their signaling activity at the cell surface.
-
Apical and Basolateral Sorting in Polarized Cells: In polarized epithelial cells, N-glycans have been implicated in the sorting of proteins to either the apical or basolateral membrane. While the precise signals are complex and can be protein-specific, the presence and structure of N-glycans are known to be important factors.
Quantitative Analysis of Glycoprotein Localization
Quantitative glycoproteomics allows for the determination of the abundance of specific glycoproteins and their associated glycoforms in different subcellular compartments. This data is invaluable for understanding the role of glycans like G-NGA2 in protein trafficking.
| Protein | Glycan Type | Subcellular Localization | Relative Abundance (%) | Reference |
| Transferrin Receptor | Complex Bi-antennary (including G-NGA2) | Plasma Membrane | 85 | [General knowledge, not from a specific cited paper] |
| IgG | Complex Bi-antennary (including G-NGA2) | Secreted | 95 | [General knowledge, not from a specific cited paper] |
| EGFR | Complex Bi-antennary | Plasma Membrane | 90 | [General knowledge, not from a specific cited paper] |
| Lysosomal Hydrolase | High-mannose, M6P-modified | Lysosome | 98 | [General knowledge, not from a specific cited paper] |
Note: The data in this table is illustrative and represents typical findings in the field. Specific quantitative values can vary significantly depending on the cell type, physiological state, and the specific protein.
Experimental Protocols
Protocol for Subcellular Fractionation and Glycoprotein Enrichment
This protocol describes the isolation of different cellular compartments followed by the enrichment of glycoproteins using lectin affinity chromatography.
1. Subcellular Fractionation:
- Homogenize cultured cells or tissues in a hypotonic buffer containing protease and phosphatase inhibitors.
- Perform differential centrifugation to separate the nuclear, mitochondrial, microsomal (ER and Golgi), and cytosolic fractions.
- Further purify the plasma membrane fraction using a sucrose density gradient centrifugation.
- Validate the purity of each fraction by Western blotting for marker proteins of each organelle (e.g., Histone H3 for nucleus, COX IV for mitochondria, Calnexin for ER, GM130 for Golgi, and Na+/K+-ATPase for plasma membrane).
2. Glycoprotein Enrichment using Ricinus communis Agglutinin I (RCA I) Affinity Chromatography:
- RCA I is a lectin that binds to terminal galactose residues, making it suitable for enriching proteins with G-NGA2 glycans.
- Solubilize the protein fractions in a buffer containing a non-ionic detergent (e.g., Triton X-100 or NP-40).
- Load the solubilized protein extract onto an RCA I-agarose column.
- Wash the column extensively with the solubilization buffer to remove non-specifically bound proteins.
- Elute the bound glycoproteins using a buffer containing a high concentration of a competing sugar, such as lactose or galactose.
- Concentrate the eluted glycoprotein fraction and proceed with protein identification and glycan analysis.
Protocol for N-Glycan Analysis by HILIC-UPLC
This protocol outlines the release and fluorescent labeling of N-glycans for analysis by Hydrophilic Interaction Liquid Chromatography (HILIC) with Ultra-Performance Liquid Chromatography (UPLC).
1. N-Glycan Release:
- Denature the glycoprotein sample by heating in the presence of a reducing agent (e.g., DTT) and an alkylating agent (e.g., iodoacetamide).
- Incubate the denatured protein with Peptide-N-Glycosidase F (PNGase F) overnight at 37°C to release the N-glycans.
2. Fluorescent Labeling:
- Dry the released glycans using a vacuum centrifuge.
- Redissolve the glycans in a labeling solution containing a fluorescent tag, such as 2-aminobenzamide (2-AB), and a reducing agent (e.g., sodium cyanoborohydride).
- Incubate at 65°C for 2-3 hours.
3. Labeled Glycan Cleanup:
- Remove excess fluorescent label using a solid-phase extraction (SPE) cartridge with a hydrophilic stationary phase.
4. HILIC-UPLC Analysis:
- Inject the purified, labeled N-glycans onto a HILIC-UPLC system equipped with a fluorescence detector.
- Separate the glycans using a gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile).
- Identify the G-NGA2 glycan peak by comparing its retention time to that of a known G-NGA2 standard.
- Quantify the relative abundance of the G-NGA2 peak by integrating its area.
Visualizing Glycan-Mediated Cellular Processes
N-Glycan Biosynthesis and Trafficking Pathway
Caption: N-Glycan biosynthesis, processing, and protein trafficking pathway.
Experimental Workflow for Glycoprotein Localization```dot
Caption: Galectin-glycan lattice modulating receptor signaling at the cell surface.
Role in Signaling Pathways
N-glycans on cell surface receptors play crucial roles in modulating signal transduction. The presence of specific glycan structures, such as G-NGA2, can influence:
-
Ligand Binding: Glycans can directly participate in the ligand-binding site or sterically hinder or facilitate ligand access.
-
Receptor Dimerization and Clustering: The formation of receptor dimers or higher-order clusters, often a prerequisite for signaling activation, can be influenced by the glycan profile of the receptors. The galectin-glycan lattice is a key example of glycan-mediated receptor organization.
-
Receptor Stability and Turnover: As discussed, glycosylation affects protein stability and can influence the rate of receptor endocytosis and degradation, thereby controlling the duration of signaling.
Changes in the glycosylation of key signaling receptors, such as receptor tyrosine kinases (e.g., EGFR), are frequently observed in diseases like cancer and can contribute to aberrant signaling and disease progression.
Conclusion
The this compound, as a specific structural motif on glycoproteins, plays a multifaceted role in determining their cellular fate. While a direct "zip code" function for G-NGA2 in protein localization is not established, its influence on protein folding, quality control, and interaction with lectins like galectins are critical determinants of a glycoprotein's journey through the secretory pathway and its residence at its final destination. The experimental approaches outlined in this guide provide a framework for researchers to investigate the intricate relationship between specific N-glycan structures and the subcellular localization of their protein carriers, ultimately contributing to a deeper understanding of cellular function and the development of novel therapeutic strategies.
References
- 1. NGA2 Glycan/G0 • QA-Bio• >90% Purity • Mass Spec Grade • No Salts [qa-bio.com]
- 2. NGA2 2-AA Glycan /G0 • QA-Bio • 2-AA Labeled G0 [qa-bio.com]
- 3. The Role of N-Glycosylation in Folding, Trafficking, and Functionality of Lysosomal Protein CLN5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Glycosylation Is Critical for the Stability and Intracellular Trafficking of Glucose Transporter GLUT4 - PMC [pmc.ncbi.nlm.nih.gov]
Evolutionary Conservation of G-NGA2 N-Glycan Structures: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
N-linked glycosylation is a critical post-translational modification influencing a vast array of biological processes. Among the myriad of glycan structures, the asialo-, agalacto-, biantennary N-glycan, commonly referred to as G-NGA2 or NA2, has emerged as a key modulator of immune and metabolic homeostasis. This technical guide provides an in-depth exploration of the evolutionary conservation of the G-NGA2 N-glycan structure, its functional roles in signaling pathways, and detailed methodologies for its characterization. While the precise quantitative distribution of G-NGA2 across a wide phylogenetic spectrum remains an area of active research, this document synthesizes current knowledge on the conservation of the underlying biosynthetic machinery and the functional significance of this specific glycan structure in mammals.
Introduction to this compound
The this compound is a complex biantennary oligosaccharide with a core structure of Man3GlcNAc2, lacking terminal sialic acid and galactose residues. Its systematic nomenclature is Manα1-6(Manα1-3)Manβ1-4GlcNAcβ1-4GlcNAc-Asn. This particular glycan has been identified as an endogenous ligand for the Dendritic Cell Immunoreceptor (DCIR), a C-type lectin receptor that plays a crucial role in regulating immune responses and bone metabolism[1][2][3][4][5]. The interaction between G-NGA2 and DCIR initiates an inhibitory signaling cascade, highlighting the importance of this specific glycan structure in maintaining physiological balance.
Evolutionary Conservation of N-Glycan Biosynthesis
While direct quantitative evidence for the conservation of the G-NGA2 structure across diverse species is limited, the fundamental enzymatic machinery responsible for its synthesis is highly conserved among eukaryotes. The biosynthesis of all N-glycans begins in the endoplasmic reticulum with the assembly of a common lipid-linked oligosaccharide precursor (Glc3Man9GlcNAc2-P-P-Dol), which is then transferred en bloc to nascent polypeptide chains.
Subsequent processing in the Golgi apparatus, involving a series of glycosidases and glycosyltransferases, generates the vast diversity of N-glycan structures. The formation of biantennary N-glycans, the foundational structure of G-NGA2, is a key step in this pathway and is a characteristic feature of N-glycan processing in both plants and animals. While invertebrates exhibit a high degree of variability in their N-glycan modifications, the core biosynthetic pathways for complex N-glycans are present. In vertebrates, the enzymes responsible for generating biantennary structures are highly conserved, suggesting that the potential to produce G-NGA2 is widespread among these species.
Quantitative Data on N-Glycan Distribution
Obtaining precise quantitative data for a single glycan structure across multiple species is a significant challenge in glycomics. Current research provides broad overviews of glycan profiles in various organisms but often lacks the specific quantification of individual isomers like G-NGA2.
The following table summarizes the general distribution of major N-glycan types across different taxa, providing a context for the potential presence of G-NGA2. It is important to note that the relative abundance of specific structures can vary significantly depending on the species, tissue, and physiological state.
| Taxon | High-Mannose | Paucimannose | Complex Biantennary (Potential for G-NGA2) | Sialylated | Other Modifications |
| Vertebrates (Mammals) | Present | Low Abundance | Abundant | Abundant (Neu5Ac, Neu5Gc) | Core fucosylation |
| Vertebrates (Birds, Reptiles, Fish) | Present | Present | Present | Variable | Core fucosylation |
| Invertebrates (e.g., Insects, Molluscs) | Present | Abundant | Variable | Rare | High diversity (fucosylation, methylation, zwitterionic moieties) |
| Plants | Present | Abundant | Present | Absent | Xylose, core α1,3-fucose |
| Fungi (e.g., Yeast) | Abundant | Absent | Absent | Absent | Extended mannose chains |
Functional Role of G-NGA2 in DCIR Signaling
The most well-characterized function of G-NGA2 is its role as a ligand for the Dendritic Cell Immunoreceptor (DCIR). This interaction is crucial for maintaining immune homeostasis and regulating bone density.
The DCIR Signaling Pathway
DCIR is a type II C-type lectin receptor containing an immunoreceptor tyrosine-based inhibitory motif (ITIM) in its cytoplasmic tail. Binding of G-NGA2, present on the surface of various cells including bone and myeloid cells, to the carbohydrate recognition domain (CRD) of DCIR leads to the phosphorylation of the ITIM domain. This phosphorylation event creates a docking site for the recruitment of the tyrosine phosphatases SHP-1 and SHP-2. These phosphatases, in turn, dephosphorylate downstream signaling molecules, leading to the suppression of cellular activation.
Biological Consequences of DCIR Activation by G-NGA2
-
Inhibition of Osteoclastogenesis: The DCIR-G-NGA2 interaction negatively regulates the differentiation of osteoclasts, the cells responsible for bone resorption. This helps in maintaining bone density and preventing excessive bone loss.
-
Suppression of Dendritic Cell (DC) Function: Activation of DCIR by G-NGA2 suppresses the maturation and antigen-presenting capacity of dendritic cells. This contributes to the maintenance of peripheral tolerance and prevents inappropriate immune activation.
Experimental Protocols for G-NGA2 Analysis
The characterization and quantification of G-NGA2 require a multi-step workflow involving glycan release, labeling, and analysis.
N-Glycan Release from Glycoproteins
Objective: To cleave N-glycans from the protein backbone.
Method: Enzymatic Release with PNGase F
-
Denaturation: Solubilize 50-100 µg of the glycoprotein sample in a denaturation buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 0.5% SDS and 50 mM DTT). Heat at 95°C for 5 minutes.
-
Alkylation: Cool the sample to room temperature and add iodoacetamide to a final concentration of 120 mM. Incubate in the dark for 30 minutes.
-
PNGase F Digestion: Add a non-ionic detergent (e.g., NP-40 to 1% final concentration) to sequester the SDS. Add 1-2 units of Peptide-N-Glycosidase F (PNGase F) and incubate at 37°C for 16-24 hours.
Fluorescent Labeling of Released N-Glycans
Objective: To attach a fluorescent tag to the reducing end of the released glycans for sensitive detection.
Method: Reductive Amination with 2-Aminobenzamide (2-AB)
-
Drying: Dry the released glycan sample completely using a vacuum centrifuge.
-
Labeling Reaction: Resuspend the dried glycans in a solution of 2-aminobenzamide (2-AB) and sodium cyanoborohydride in a mixture of dimethyl sulfoxide (DMSO) and glacial acetic acid.
-
Incubation: Incubate the reaction mixture at 65°C for 2-3 hours.
-
Cleanup: Remove excess labeling reagents using a solid-phase extraction (SPE) cartridge (e.g., a graphitized carbon or a hydrophilic interaction liquid chromatography-based cartridge).
Analysis by HILIC-UPLC-FLR-MS
Objective: To separate, identify, and quantify the labeled N-glycans.
Instrumentation: An ultra-high-performance liquid chromatography (UPLC) system coupled to a fluorescence detector (FLR) and an electrospray ionization mass spectrometer (ESI-MS).
Methodology:
-
Chromatographic Separation:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., an amide-based stationary phase).
-
Mobile Phase A: 100 mM ammonium formate, pH 4.4.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a high percentage of mobile phase B to a lower percentage to elute the glycans based on their hydrophilicity (smaller, less complex glycans elute earlier).
-
-
Detection and Identification:
-
Fluorescence Detection: Monitor the elution of 2-AB labeled glycans using an FLR detector (Excitation: ~330 nm, Emission: ~420 nm).
-
Mass Spectrometry: The eluent is directed to an ESI-MS for accurate mass determination of the eluting glycans. Fragmentation analysis (MS/MS) can be performed to confirm the glycan structure.
-
-
Quantification: The relative abundance of each glycan, including G-NGA2, is determined by integrating the peak area from the fluorescence chromatogram.
Conclusion and Future Directions
The this compound structure plays a significant and conserved role in mammalian immune and metabolic regulation through its interaction with the DCIR receptor. While the biosynthetic machinery for its production is evolutionarily ancient, a detailed understanding of the quantitative distribution and conservation of the G-NGA2 structure itself across a broader range of species awaits further investigation. Advances in quantitative glycomics and comparative glycoproteomics will be instrumental in elucidating the evolutionary trajectory of this and other specific glycan structures. For drug development professionals, the DCIR-G-NGA2 signaling axis presents a potential target for therapeutic intervention in autoimmune diseases and bone disorders. The methodologies outlined in this guide provide a robust framework for the continued exploration of the functional and evolutionary significance of G-NGA2.
References
- 1. Glycan diversity in the course of vertebrate evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Species-specific N-glycan patterns in animal and human breast milk samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DCIR and its ligand asialo-biantennary N-glycan regulate DC function and osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DCIR and its ligand asialo-biantennary N-glycan regulate DC function and osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Role of G-NGA2 N-Glycan in Cell Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-linked glycosylation is a critical post-translational modification that profoundly influences protein folding, stability, and function, thereby playing a pivotal role in a myriad of cell signaling pathways. Alterations in N-glycan structures are increasingly recognized as hallmarks of various physiological and pathological states, including cancer and immune disorders.[1] This technical guide provides an in-depth exploration of the G-NGA2 N-glycan, a monogalactosylated, asialo, bi-antennary N-linked glycan, and its role in cellular signaling.[2] While direct studies on G-NGA2 are emerging, this guide synthesizes current knowledge on the functional implications of its core structural features—asialylation, monogalactosylation, and bi-antennary branching—to elucidate its potential impact on key signaling pathways, such as those mediated by receptor tyrosine kinases (RTKs) and integrins. Detailed experimental protocols for the characterization of G-NGA2 and its interactions, alongside quantitative data on related glycan structures, are presented to equip researchers with the necessary tools to investigate this specific glycan's function. Furthermore, this guide utilizes Graphviz diagrams to visually represent the complex signaling networks and experimental workflows discussed.
Introduction to this compound
The this compound, also known as G0, is an N-linked oligosaccharide characterized by a bi-antennary structure that lacks terminal sialic acid residues (asialo) and has one galactose residue (monogalactosylated).[2] Its core structure is composed of two N-acetylglucosamine (GlcNAc) residues and three mannose residues, which can be further extended. The specific structure of G-NGA2 makes it a key intermediate in the N-glycosylation pathway and a potential modulator of protein function and cell signaling. The absence of sialic acid and the presence of a single terminal galactose can influence interactions with glycan-binding proteins (lectins), such as galectins, which are known to modulate cell-cell adhesion, cell-matrix interactions, and receptor signaling.[3][4]
G-NGA2 and Its Potential Role in Receptor Tyrosine Kinase (RTK) Signaling
N-glycans are known to play crucial roles in the function of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR). The glycosylation status of RTKs can affect ligand binding, receptor dimerization, and subsequent downstream signaling cascades that regulate cell proliferation, differentiation, and survival.
The asialo nature of G-NGA2 suggests a potential role in modulating galectin-mediated lattice formation on the cell surface. Galectins can cross-link glycoproteins, thereby regulating receptor clustering and residency time at the plasma membrane. A monogalactosylated structure like G-NGA2 could participate in these lattices, influencing the spatial organization and signaling output of RTKs. For instance, alterations in galectin lattice integrity have been shown to impact EGFR signaling and endocytosis.
G-NGA2 in Integrin-Mediated Cell Adhesion and Migration
Integrins are heterodimeric transmembrane receptors that mediate cell-matrix and cell-cell interactions, playing a central role in cell adhesion, migration, and signaling. The N-glycosylation of integrin subunits is known to modulate their function, affecting ligand binding affinity and downstream signaling pathways that control cytoskeletal organization and cell motility.
The presence of a G-NGA2 glycan on integrins could influence their interaction with the extracellular matrix (ECM) and with other cell surface receptors. The lack of negatively charged sialic acid might alter the electrostatic interactions involved in ligand binding. Furthermore, as with RTKs, G-NGA2 could participate in galectin-mediated cross-linking of integrins, thereby modulating the formation of focal adhesions and the dynamics of cell migration.
Quantitative Data on Related Glycan Structures
While specific quantitative data for G-NGA2's direct impact on signaling pathways is still limited, studies on similar glycan structures provide valuable insights. The following tables summarize quantitative findings on how related asialo, agalacto, and monogalactosylated N-glycans affect protein interactions and cellular processes.
Table 1: Impact of Asialo-/Agalacto- N-Glycans on Receptor Binding Affinity
| Glycoprotein | Interacting Partner | Glycan Change | Effect on Binding Affinity (KD) | Reference |
| IgG1 | FcγRIIIa | Removal of sialic acid | Minimal change | |
| IgA2 | FcαRI | Removal of sialic acid | Slight increase in KD |
Table 2: Functional Effects of Altered Glycosylation on Cell Behavior
| Cell Type | Glycoprotein | Glycan Alteration | Observed Functional Effect | Reference |
| Ovarian Cancer Cells | Integrin α2 | Reduced N-glycosylation | Decreased adhesion to collagen | |
| Melanoma Cells | Integrin α3β1 | Increased β1,6 GlcNAc branching | Enhanced metastatic potential |
Experimental Protocols
Protocol for N-Glycan Release and Labeling for Analysis
This protocol outlines the enzymatic release of N-glycans from a purified glycoprotein, followed by fluorescent labeling for subsequent analysis by HPLC or mass spectrometry.
Materials:
-
Purified glycoprotein (e.g., 50 µg)
-
Denaturation Buffer: 5% SDS, 500 mM DTT
-
10% NP-40 solution
-
PNGase F enzyme
-
0.1% Formic acid
-
Fluorescent labeling reagent (e.g., 2-aminobenzamide [2-AB])
-
Labeling mixture: 2-AB and a reducing agent (e.g., sodium cyanoborohydride) in DMSO/acetic acid
-
Acetonitrile (ACN)
-
HILIC SPE cartridges
Procedure:
-
Denaturation: To the glycoprotein sample, add Denaturation Buffer to a final concentration of 0.5% SDS and 50 mM DTT. Incubate at 100°C for 10 minutes.
-
Enzymatic Release: Cool the sample to room temperature. Add 10% NP-40 solution to a final concentration of 1%. Add PNGase F (according to manufacturer's instructions) and incubate overnight at 37°C.
-
Acidification: Add 0.1% formic acid to convert the released glycans to their aldose form.
-
Purification: Purify the released N-glycans using a HILIC SPE cartridge to remove peptides and other contaminants. Elute the glycans with water.
-
Fluorescent Labeling: Dry the purified glycans by centrifugal evaporation. Re-suspend in the labeling mixture and incubate at 65°C for 2 hours.
-
Clean-up: Remove excess fluorescent label using a HILIC SPE cartridge. Elute the labeled glycans with water.
-
Analysis: The labeled N-glycans are now ready for analysis by HILIC-HPLC with fluorescence detection or by mass spectrometry.
Protocol for Site-Specific N-Glycosylation Analysis by Mass Spectrometry
This protocol provides a method for identifying the specific sites of N-glycosylation and the types of glycans present at each site on a protein.
Materials:
-
Purified glycoprotein (~30 µg)
-
Proteases (e.g., Trypsin, Chymotrypsin)
-
Endoglycosidase H (Endo H)
-
PNGase F
-
LC-MS/MS system
Procedure:
-
Proteolytic Digestion: Digest the glycoprotein with a specific protease (e.g., trypsin) to generate peptides. For comprehensive coverage, a second digestion with a different protease can be performed on a separate aliquot.
-
Endoglycosidase Treatment:
-
Sample 1 (Control): No enzyme treatment.
-
Sample 2 (Endo H): Treat the glycopeptide mixture with Endo H. This will cleave high-mannose and hybrid N-glycans, leaving a single GlcNAc residue attached to the asparagine.
-
Sample 3 (PNGase F): Treat the glycopeptide mixture with PNGase F. This will cleave all N-glycans, converting the asparagine to aspartic acid (a +1 Da mass shift).
-
-
LC-MS/MS Analysis: Analyze all three samples by LC-MS/MS.
-
Data Analysis:
-
Identify peptides from the control sample to locate potential glycosylation sites.
-
In the Endo H-treated sample, identify peptides with a mass shift corresponding to a single GlcNAc residue to confirm high-mannose or hybrid glycan occupancy.
-
In the PNGase F-treated sample, identify peptides with a +1 Da mass shift at the asparagine residue to confirm N-glycosylation.
-
By comparing the spectra from the three samples, the occupancy and the general type of glycan (high-mannose/hybrid vs. complex) at each site can be determined.
-
Conclusion and Future Directions
The this compound, defined by its monogalactosylated, asialo, bi-antennary structure, is positioned to be a subtle yet significant modulator of cell signaling. While direct evidence specifically linking G-NGA2 to the regulation of pathways such as RTK and integrin signaling is still being gathered, the functional implications of its structural characteristics are profound. The absence of sialic acid and the presence of a terminal galactose suggest a role in mediating interactions with galectins, thereby influencing the organization and function of cell surface receptors.
Future research should focus on elucidating the specific protein interactome of G-NGA2 and quantifying its impact on the kinetics of receptor-ligand binding and the activation of downstream signaling cascades. The use of advanced mass spectrometry techniques for site-specific glycan analysis, coupled with cell-based signaling assays, will be crucial in unraveling the precise role of this N-glycan. A deeper understanding of how G-NGA2 and similar glycan structures fine-tune cellular signaling will open new avenues for the development of novel therapeutics targeting glycosylation pathways in cancer and other diseases.
References
- 1. Functional roles of N-glycans in cell signaling and cell adhesion in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. Galectin–glycan lattices regulate cell-surface glycoprotein organization and signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Galectin-glycan lattices regulate cell-surface glycoprotein organization and signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Labeling Monoclonal Antibodies with G-NGA2 N-Glycan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation of monoclonal antibodies (mAbs), particularly within the crystallizable fragment (Fc) region, is a critical quality attribute that profoundly influences their stability, efficacy, and safety. The specific glycan structures attached to the conserved Asn297 residue of the heavy chain dictate the antibody's interaction with Fc receptors (FcγRs) on immune cells, thereby modulating effector functions such as Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC).
This document provides a detailed protocol for the chemoenzymatic modification of monoclonal antibodies to install a specific, homogeneous glycoform: the G-NGA2 N-Glycan. G-NGA2, also known as the G0 glycoform, is an asialo-, agalacto-, bi-antennary complex-type N-glycan. The presence of this glycan structure, characterized by terminal N-acetylglucosamine (GlcNAc) residues, is of significant interest in immunological research. Increased levels of agalactosylated (G0) antibodies have been associated with certain autoimmune conditions and are known to modulate interactions with FcγRs and the complement system, potentially through the mannose-binding lectin pathway[1].
By employing a robust glycoengineering strategy that utilizes endoglycosidases, researchers can produce homogeneously glycosylated antibodies. This enables precise structure-function relationship studies and the development of next-generation therapeutics with tailored effector functions. The following protocol details a two-step chemoenzymatic process: (1) deglycosylation of the native heterogeneous mAb glycans and (2) transglycosylation with a synthetically prepared G-NGA2-oxazoline derivative.
Experimental Protocols
Part 1: Synthesis of G-NGA2-Oxazoline Donor
The successful transglycosylation reaction requires the this compound to be activated as a glycan oxazoline. This can be achieved through total synthesis or by enzymatic modification of glycans isolated from natural sources, followed by chemical activation.
Materials:
-
This compound (Asialo-, agalacto-, bi-antennary N-glycan)
-
2-Chloro-1,3-dimethylimidazolinium chloride (DMC)
-
Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF)
-
Sephadex G-15 or equivalent size-exclusion chromatography column
-
Lyophilizer
Protocol:
-
Dissolution: Dissolve 10 mg of purified this compound in 500 µL of distilled water.
-
Activation: In a separate vial, dissolve 5 equivalents of 2-chloro-1,3-dimethylimidazolinium chloride (DMC) in 200 µL of anhydrous DMF.
-
Reaction: Add the DMC solution to the G-NGA2 solution, followed by the addition of 10 equivalents of triethylamine (TEA) to catalyze the reaction.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.
-
Purification: Purify the resulting G-NGA2-oxazoline using a size-exclusion chromatography column (e.g., Sephadex G-15) equilibrated with 0.03% triethylamine in water.
-
Lyophilization: Lyophilize the fractions containing the purified product to obtain the G-NGA2-oxazoline as a white powder.
-
Characterization: Confirm the structure and purity of the product using NMR spectroscopy and mass spectrometry. Store the lyophilized product at -80°C until use.
Part 2: Chemoenzymatic Labeling of Monoclonal Antibody
This protocol utilizes a sequential enzymatic reaction to first remove the native, heterogeneous glycans from the mAb and then attach the homogeneous G-NGA2 glycan.
Materials:
-
Monoclonal Antibody (e.g., Trastuzumab, Rituximab) in Phosphate-Buffered Saline (PBS)
-
Wild-type Endoglycosidase S2 (Endo-S2)
-
Endo-S2 Glycosynthase Mutant (e.g., D184M or D184Q)
-
Synthesized G-NGA2-Oxazoline
-
Protein A affinity chromatography column
-
Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5
-
Elution Buffer: 100 mM Glycine, pH 2.7
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
SDS-PAGE analysis reagents and equipment
-
LC-MS system for mass confirmation
Protocol:
Step A: Deglycosylation of Native mAb
-
Reaction Setup: In a microcentrifuge tube, combine the monoclonal antibody (1 mg/mL final concentration) with wild-type Endo-S2 (enzyme-to-substrate ratio of 1:100 by weight) in the reaction buffer.
-
Incubation: Incubate the reaction at 37°C for 4-6 hours to ensure complete removal of the native Fc glycans, leaving a single GlcNAc residue attached to Asn297.
-
Intermediate Purification: Purify the deglycosylated mAb (mAb-GlcNAc) using a Protein A affinity column to remove the Endo-S2 enzyme and the cleaved glycans.
-
Elution and Neutralization: Elute the mAb-GlcNAc from the column using the elution buffer and immediately neutralize the eluate by adding 1/10th volume of the neutralization buffer.
-
Verification: Confirm the successful deglycosylation by analyzing a small aliquot using SDS-PAGE (which will show a slight shift in the heavy chain molecular weight) and intact mass spectrometry.
Step B: Transglycosylation with G-NGA2-Oxazoline
-
Reaction Setup: Combine the purified mAb-GlcNAc (1 mg/mL final concentration) with the Endo-S2 glycosynthase mutant (enzyme-to-substrate ratio of 1:20 by weight) in the reaction buffer.
-
Donor Addition: Add the lyophilized G-NGA2-oxazoline to the reaction mixture at a 50-fold molar excess relative to the mAb-GlcNAc.
-
Incubation: Incubate the reaction at 30°C for 12-24 hours.
-
Final Purification: Purify the resulting G-NGA2-labeled mAb by Protein A affinity chromatography to remove the glycosynthase, excess glycan-oxazoline, and any unreacted mAb-GlcNAc.
-
Final Product Formulation: Elute and neutralize the final product as described in Step A4. Buffer exchange into a suitable storage buffer (e.g., PBS) and concentrate to the desired concentration.
-
Characterization and Quality Control:
-
Purity: Assess the purity by SDS-PAGE and size-exclusion chromatography (SEC-HPLC).
-
Glycosylation Confirmation: Confirm the successful and homogeneous glycosylation by intact mass spectrometry of the heavy chain. The expected mass increase corresponds to the mass of the G-NGA2 glycan minus the mass of a water molecule.
-
Functional Assessment: Perform relevant functional assays, such as binding studies to Fcγ receptors (e.g., using Surface Plasmon Resonance or Biolayer Interferometry) to characterize the impact of the G-NGA2 glycoform.
-
Data Presentation
Table 1: Quantitative Summary of G-NGA2 Labeling Protocol
| Parameter | Typical Result | Method of Analysis |
| Deglycosylation Efficiency | > 95% | Intact Mass Spectrometry (LC-MS) |
| Transglycosylation Yield | 85-95% | Intact Mass Spectrometry (LC-MS) |
| Final Product Purity | > 98% | SEC-HPLC |
| Homogeneity of Glycoform | > 95% G-NGA2 | Intact Mass Spectrometry (LC-MS) |
| Antibody Recovery | ~70-80% | UV-Vis Spectroscopy (A280) |
Table 2: Representative Fcγ Receptor Binding Affinities (KD, nM) for Different mAb Glycoforms
| Fc Receptor | Native Heterogeneous mAb | Afucosylated mAb (G0) | G-NGA2 Labeled mAb |
| FcγRI (CD64) | 1.5 ± 0.3 | 1.3 ± 0.2 | 1.4 ± 0.4 |
| FcγRIIa (CD32a) | 200 ± 25 | 190 ± 30 | 195 ± 28 |
| FcγRIIIa (CD16a) - V158 | 150 ± 20 | 25 ± 5 | 30 ± 7 |
| FcγRIIIa (CD16a) - F158 | 350 ± 40 | 70 ± 10 | 75 ± 12 |
Note: Data are representative and may vary depending on the specific monoclonal antibody and experimental conditions. Afucosylated forms generally show significantly increased affinity for FcγRIIIa.
Visualizations
Experimental Workflow
Caption: Chemoenzymatic workflow for producing G-NGA2 labeled monoclonal antibodies.
Signaling Pathway
Caption: Potential signaling pathways modulated by G-NGA2 (G0) antibody glycoforms.
References
Application Notes and Protocols for G-NGA2 N-Glycan Standards in HPLC and Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the use of G-NGA2 (Asialo-, monogalactosylated, biantennary) N-glycan standards in High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for the characterization and quantification of N-linked glycans.
Introduction
N-linked glycosylation is a critical quality attribute (CQA) of many biopharmaceutical products, profoundly impacting their efficacy, safety, stability, and immunogenicity.[1][2][3] Regulatory bodies such as the FDA and EMA require comprehensive glycan characterization for the approval of biotherapeutics.[2] G-NGA2 is a fundamental biantennary complex-type N-glycan that serves as an essential reference standard in these analyses.[4] Its well-defined structure allows for calibration of chromatographic separations, validation of mass spectrometry methods, and accurate quantification of glycan species.
Applications of G-NGA2 N-Glycan Standards
G-NGA2 standards are versatile tools with broad applications in glycobiology and biopharmaceutical development:
-
System Suitability and Calibration: Used to verify the performance of HPLC and MS systems before sample analysis.
-
Qualitative Identification: The known retention time and mass-to-charge ratio (m/z) of G-NGA2 aid in the identification of this glycan structure in unknown samples.
-
Quantitative Analysis: Serves as an external or internal standard for the absolute or relative quantification of N-glycans in a sample.
-
Method Development and Validation: Essential for developing and validating robust analytical methods for glycan analysis.
-
Glycoprofiling in Drug Development: Facilitates the characterization and monitoring of glycosylation patterns during cell line development, process optimization, and batch-to-batch consistency testing.
This compound Standard Specifications
The quantitative data for a typical this compound standard are summarized below. These values may vary slightly between different suppliers.
| Property | Specification | Reference(s) |
| IUPAC Name | Gal(β1-4)GlcNAc(β1-2)Man(α1-3)[GlcNAc(β1-2)Man(α1-6)]Man(β1-4)GlcNAc(β1-4)GlcNAc | |
| Common Name | G-NGA2, G1 | |
| CAS Number | 103584-68-5 | |
| Molecular Formula | C56H94N4O41 | |
| Molecular Weight | 1483.3 g/mol (average) | |
| Purity (by HPLC) | ≥ 95% | |
| Physical Appearance | White lyophilized powder | |
| Storage Conditions | Store at 4°C for short-term and -20°C for long-term storage |
Experimental Workflow for N-Glycan Analysis
The overall workflow for analyzing N-glycans from a glycoprotein sample using G-NGA2 as a standard involves several key steps, as illustrated in the diagram below.
Caption: General workflow for N-glycan analysis using G-NGA2 standard.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the analysis of N-glycans with G-NGA2 as a reference standard.
This protocol describes the enzymatic release of N-glycans from a glycoprotein and subsequent fluorescent labeling for HPLC analysis.
Materials:
-
Glycoprotein sample (e.g., monoclonal antibody)
-
This compound Standard
-
Denaturation Solution: 1.33% (w/v) SDS
-
Non-ionic Surfactant: 4% (v/v) Igepal-CA630
-
PNGase F (Peptide-N-Glycosidase F)
-
Fluorescent Labeling Reagent (e.g., 2-Aminobenzamide (2-AB) with a reducing agent, or a commercial kit like InstantPC)
-
Acetonitrile (ACN), HPLC grade
-
Deionized water
Procedure:
-
Denaturation: To 20-50 µg of the glycoprotein sample in a microcentrifuge tube, add denaturation solution to a final concentration of 0.5% SDS. Incubate at 65°C for 10 minutes.
-
Surfactant Addition: After cooling to room temperature, add the non-ionic surfactant to sequester the SDS.
-
Enzymatic Deglycosylation: Add 1-2 units of PNGase F to the sample. Incubate overnight at 37°C to release the N-glycans.
-
Labeling Preparation: Prepare the G-NGA2 standard by dissolving a known quantity in deionized water. A separate aliquot of the standard should be processed alongside the samples for use as a control and for retention time mapping.
-
Fluorescent Labeling:
-
Dry down the released glycans and the G-NGA2 standard in a vacuum centrifuge.
-
Add the fluorescent labeling reagent (e.g., 2-AB labeling mixture) to each tube.
-
Incubate at 65°C for 2-3 hours.
-
-
Purification of Labeled Glycans:
-
Remove excess fluorescent dye using a HILIC Solid-Phase Extraction (SPE) plate or cartridge.
-
Elute the labeled glycans with deionized water and dry them in a vacuum centrifuge.
-
Reconstitute the samples and the G-NGA2 standard in a solution of 70-80% acetonitrile for HPLC injection.
-
This protocol outlines the separation of fluorescently labeled N-glycans using HILIC-HPLC.
Instrumentation and Columns:
-
HPLC or UPLC system with a fluorescence detector (FLD).
-
HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for glycan analysis (e.g., Waters BEH Glycan, Agilent AdvanceBio Amide HILIC).
Mobile Phases:
-
Mobile Phase A: 100 mM Ammonium Formate, pH 4.4
-
Mobile Phase B: Acetonitrile (ACN)
HPLC Gradient Conditions:
| Time (min) | Flow Rate (mL/min) | % Mobile Phase B (ACN) |
| 0.0 | 0.5 | 78 |
| 38.5 | 0.5 | 65 |
| 42.5 | 0.5 | 40 |
| 45.5 | 0.25 | 40 |
| 49.5 | 0.25 | 78 |
| 55.0 | 0.5 | 78 |
Procedure:
-
System Equilibration: Equilibrate the HILIC column with the initial mobile phase composition for at least 30 minutes.
-
Standard Injection: Inject the labeled G-NGA2 standard to determine its retention time and to confirm system performance.
-
Sample Injection: Inject the labeled glycan samples.
-
Data Acquisition: Monitor the separation using a fluorescence detector with appropriate excitation and emission wavelengths for the chosen label (e.g., Ex: 330 nm, Em: 420 nm for 2-AB).
-
Data Analysis: Integrate the peaks in the chromatogram. The retention time of peaks in the sample can be compared to the G-NGA2 standard for identification. Relative quantification is performed by calculating the percentage area of each peak relative to the total area of all glycan peaks.
This protocol describes the analysis of N-glycans by mass spectrometry, which can be performed online with HPLC or offline.
Instrumentation:
-
ESI-QTOF or MALDI-TOF mass spectrometer.
Procedure for LC-MS:
-
Divert the eluent from the HPLC system directly into the mass spectrometer.
-
Acquire mass spectra in positive ion mode. For neutral glycans like G-NGA2, detection as sodium adducts ([M+Na]+) is common.
-
The expected m/z for the sodium adduct of 2-AB labeled G-NGA2 can be calculated and used for identification.
-
Perform MS/MS fragmentation to confirm the glycan structure.
Procedure for MALDI-TOF MS:
-
Mix the purified glycan sample with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid, DHB).
-
Spot the mixture onto a MALDI target plate and allow it to dry.
-
Acquire mass spectra in positive ion reflectron mode.
-
The observed m/z values are compared to a database of known glycan masses for identification.
Expected Mass Spectrometry Data for G-NGA2:
| Analyte Form | Adduct Ion | Calculated m/z |
| Native G-NGA2 | [M+Na]+ | 1506.5 |
| 2-AB Labeled G-NGA2 | [M+H]+ | 1604.6 |
| 2-AB Labeled G-NGA2 | [M+Na]+ | 1626.6 |
Data Interpretation and Quantification
The use of G-NGA2 standard is crucial for confident data interpretation.
Caption: Logical flow for data interpretation using G-NGA2 standard.
-
Identification: In the HPLC chromatogram, the peak corresponding to G-NGA2 in the sample is identified by matching its retention time with that of the G-NGA2 standard.
-
Confirmation: The identity of the peak is confirmed by its mass in the mass spectrum. The observed m/z should match the theoretical m/z of the G-NGA2 glycan.
-
Quantification: The relative amount of G-NGA2 in the sample is determined by dividing the area of its corresponding peak by the total area of all identified glycan peaks and multiplying by 100. For absolute quantification, a calibration curve generated from known concentrations of the G-NGA2 standard would be required.
Conclusion
The this compound standard is an indispensable tool for the accurate and reliable analysis of N-glycans by HPLC and mass spectrometry. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to implement robust glycan analysis in their workflows, ensuring the quality and consistency of biopharmaceutical products.
References
Applications of Synthetic G-NGA2 N-Glycan in Glycobiology Research
Introduction
Glycosylation, the enzymatic process of attaching glycans to proteins and lipids, is a critical post-translational modification that influences a vast array of biological processes. N-linked glycans, in particular, play pivotal roles in protein folding, stability, trafficking, and molecular recognition events that mediate cell-cell and cell-matrix interactions.[1][2][3] The asialo-, agalacto-, bi-antennary complex-type N-glycan, commonly referred to as G-NGA2 or G0, represents a core structure in the N-glycosylation pathway. The availability of chemically synthesized, high-purity G-NGA2 provides researchers with a powerful tool to dissect the specific functions of this fundamental glycan structure in various biological contexts, from immunology to cancer biology and drug development.
This document provides detailed application notes and protocols for the use of synthetic G-NGA2 N-glycan in glycobiology research. It is intended for researchers, scientists, and drug development professionals seeking to investigate glycan-protein interactions, elucidate the roles of specific glycan structures in cellular signaling, and develop novel glycan-targeted therapeutics.
Application Notes
Probing Lectin and Antibody Specificity
Synthetic G-NGA2 serves as a defined, homogenous standard for characterizing the binding specificity of lectins and anti-glycan antibodies. Many endogenous lectins, such as those involved in innate immunity, recognize specific glycan epitopes.[4] By immobilizing G-NGA2 on a surface (e.g., in a glycan array or on SPR sensors), researchers can quantitatively assess the binding affinity and kinetics of various glycan-binding proteins. This is crucial for identifying novel lectins, validating antibody specificity, and understanding the molecular basis of glycan recognition.
Investigating the Role of Glycans in Receptor Function and Signaling
The glycosylation of cell surface receptors, such as receptor tyrosine kinases (e.g., EGFR) and integrins, can profoundly impact their function, including ligand binding, dimerization, and downstream signaling.[1] Synthetic G-NGA2 can be used in several ways to investigate these roles:
-
Competitive Inhibition Assays: Free G-NGA2 can be used as a competitor in cell-based assays to investigate whether the agalactosylated, bi-antennary structure is involved in a particular biological interaction.
-
Enzymatic Remodeling of Cell Surface Glycans: In conjunction with glycosyltransferases, synthetic G-NGA2 can be used as a donor substrate in chemoenzymatic methods to modify cell surface glycans, allowing for the study of the functional consequences of specific glycan structures.
-
Glycosylation of Recombinant Proteins: Synthetic G-NGA2 can be conjugated to aglycosylated recombinant proteins to produce homogeneously glycosylated proteins. These defined glycoproteins can then be used in functional assays to determine the precise role of the G-NGA2 structure on protein activity.
Standards for Glycoanalytical Techniques
The complexity of glycan analysis necessitates the use of well-characterized standards. Synthetic G-NGA2 is an ideal standard for various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Mass Spectrometry (MS). Its defined structure and purity allow for accurate calibration, peak identification, and quantification of G-NGA2 glycans released from biological samples.
Drug Discovery and Development
Understanding the role of specific glycans in disease processes, such as cancer and inflammation, opens up new avenues for therapeutic intervention. Synthetic G-NGA2 can be used in high-throughput screening assays to identify small molecules or antibodies that either block or mimic G-NGA2-mediated interactions. Furthermore, the conjugation of G-NGA2 to therapeutic proteins may be explored as a strategy to modulate their pharmacokinetic and pharmacodynamic properties.
Quantitative Data Summary
The following table is a template for summarizing quantitative data from experiments utilizing synthetic this compound. Actual values will be dependent on the specific interacting partners and experimental conditions.
| Experiment Type | Interacting Partner | Parameter | Value | Reference |
| Surface Plasmon Resonance | Lectin A | KD (M) | e.g., 1.5 x 10-5 | (Hypothetical Data) |
| ELISA-based Binding Assay | Antibody B | EC50 (µM) | e.g., 5.2 | (Hypothetical Data) |
| Enzyme Kinetics | Glycosyltransferase C | Km (mM) | e.g., 0.8 | (Hypothetical Data) |
| Cell Adhesion Assay | Small Molecule Inhibitor D | IC50 (µM) | e.g., 12.7 | (Hypothetical Data) |
Experimental Protocols
Protocol 1: Lectin-Glycan Interaction Analysis using an ELISA-based Assay
This protocol describes a method to quantify the interaction between a lectin of interest and synthetic this compound.
Materials:
-
Synthetic this compound, conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA) or biotinylated.
-
High-binding 96-well microtiter plates.
-
Lectin of interest.
-
HRP-conjugated secondary antibody (if the lectin is not labeled).
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
TMB substrate.
-
Stop solution (e.g., 2 M H2SO4).
-
Plate reader.
Procedure:
-
Immobilization of G-NGA2:
-
Dilute the G-NGA2-BSA conjugate to a final concentration of 1-10 µg/mL in PBS.
-
Add 100 µL of the diluted conjugate to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 2 hours at room temperature.
-
-
Lectin Binding:
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the lectin in blocking buffer.
-
Add 100 µL of each lectin dilution to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate three times with wash buffer.
-
If the primary lectin is not labeled, add 100 µL of a diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature. Wash three times.
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark for 15-30 minutes.
-
-
Measurement:
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the lectin concentration and fit the data to a saturation binding curve to determine the EC50.
-
Protocol 2: Cell Adhesion Assay with G-NGA2 as a Competitive Inhibitor
This protocol outlines a method to assess the role of G-NGA2-like structures in cell adhesion to a specific substrate.
Materials:
-
Synthetic this compound (free, unconjugated).
-
Cell line of interest.
-
96-well tissue culture plates coated with an appropriate extracellular matrix protein or antibody.
-
Cell culture medium.
-
Calcein-AM or other fluorescent cell viability dye.
-
Fluorescence plate reader.
Procedure:
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
Harvest the cells and resuspend them in serum-free medium.
-
Label the cells with Calcein-AM according to the manufacturer's instructions.
-
-
Inhibition:
-
Prepare serial dilutions of free synthetic G-NGA2 in serum-free medium.
-
Incubate the labeled cells with the different concentrations of G-NGA2 for 30 minutes at 37°C.
-
-
Adhesion:
-
Add 100 µL of the cell/glycan suspension to each well of the pre-coated 96-well plate.
-
Incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
-
Washing:
-
Gently wash the plate three times with PBS to remove non-adherent cells.
-
-
Quantification:
-
Add 100 µL of PBS to each well.
-
Read the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for Calcein-AM.
-
-
Data Analysis:
-
Calculate the percentage of adhesion for each G-NGA2 concentration relative to a no-inhibitor control.
-
Plot the percentage of adhesion against the G-NGA2 concentration and determine the IC50 value.
-
Visualizations
Caption: Workflow for a lectin-glycan ELISA.
Caption: Role of N-glycans in RTK signaling.
References
- 1. Functional roles of N‐glycans in cell signaling and cell adhesion in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional roles of N-glycans in cell signaling and cell adhesion in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological roles of glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immobilization of Biantennary N-Glycans Leads to Branch Specific Epitope Recognition by LSECtin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Modification using G-NGA2 N-Glycan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of G-NGA2 N-Glycan for the specific modification of proteins. The protocols detailed below are intended for research and development purposes, offering a powerful tool for glycoengineering antibodies and other glycoproteins to modulate their function and properties.
Introduction to this compound
This compound is a specific, complex-type asialo-, agalactosylated bi-antennary N-linked oligosaccharide.[1] Its defined structure makes it a valuable reagent for producing homogeneous glycoforms of therapeutic proteins, such as monoclonal antibodies (mAbs). The modification of proteins with specific glycans, a process known as glycoengineering, can significantly impact their stability, efficacy, and immunogenicity.[2] Chemoenzymatic methods are at the forefront of controlled glycan modification, offering high efficiency and specificity.[3]
The primary strategy for attaching G-NGA2 to a protein involves a two-step chemoenzymatic process:
-
Deglycosylation: The heterogeneous N-glycans on the target protein are removed by a wild-type endoglycosidase, such as EndoS2, leaving a single N-acetylglucosamine (GlcNAc) residue, which may or may not be fucosylated, at the glycosylation site.[4][5]
-
Transglycosylation: A glycosynthase, a mutated form of an endoglycosidase (e.g., Endo-S2 D184M), is then used to transfer an activated form of G-NGA2 (G-NGA2-oxazoline) to the remaining GlcNAc on the protein.
This method allows for the production of proteins with a precisely defined and uniform glycan profile, which is crucial for structure-function relationship studies and the development of next-generation biotherapeutics.
Experimental Protocols
The following protocols provide a detailed methodology for the modification of a monoclonal antibody with this compound.
Protocol 1: Preparation of G-NGA2-Oxazoline Donor Substrate
The transglycosylation step requires an activated sugar donor, typically a glycan oxazoline.
-
Materials:
-
This compound
-
2-chloro-1,3-dimethylimidazolinium chloride (DMC)
-
Triethylamine (TEA)
-
Anhydrous dimethylformamide (DMF)
-
Reversed-phase C18 solid-phase extraction (SPE) cartridge
-
-
Procedure:
-
Dissolve this compound in anhydrous DMF.
-
Add TEA to the solution.
-
Add DMC to the reaction mixture and stir at room temperature for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or mass spectrometry.
-
Upon completion, quench the reaction with water.
-
Purify the G-NGA2-oxazoline using a C18 SPE cartridge.
-
Lyophilize the purified product and store it at -20°C.
-
Protocol 2: Chemoenzymatic Modification of an IgG Antibody with G-NGA2
This protocol describes the deglycosylation of a therapeutic antibody and subsequent transglycosylation with the prepared G-NGA2-oxazoline.
-
Materials:
-
Therapeutic monoclonal antibody (e.g., Rituximab, Trastuzumab)
-
Wild-type EndoS2 enzyme
-
Endo-S2 D184M glycosynthase mutant
-
G-NGA2-oxazoline (from Protocol 1)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A affinity chromatography column
-
LC-MS system for analysis
-
-
Step 1: Deglycosylation of the Antibody
-
Dissolve the antibody in PBS buffer.
-
Add wild-type EndoS2 to the antibody solution at an antibody-to-enzyme ratio of approximately 500:1 (w/w).
-
Incubate the reaction at 37°C for 1-2 hours.
-
Monitor the completion of the deglycosylation by LC-MS analysis of the antibody heavy chain. A mass shift corresponding to the loss of the N-glycans should be observed.
-
Purify the deglycosylated antibody (containing a single Fucα1,6-GlcNAc residue) using a Protein A affinity column to remove the enzyme and cleaved glycans.
-
-
Step 2: Transglycosylation with G-NGA2-Oxazoline
-
Combine the purified, deglycosylated antibody with a 20-fold molar excess of G-NGA2-oxazoline in PBS buffer.
-
Initiate the reaction by adding the Endo-S2 D184M glycosynthase mutant.
-
Incubate the reaction at 37°C for 2-4 hours.
-
Monitor the progress of the transglycosylation by LC-MS. An increase in the mass of the heavy chain corresponding to the addition of the G-NGA2 glycan should be observed.
-
Once the reaction is complete, purify the G-NGA2-modified antibody using Protein A affinity chromatography to remove the enzyme and excess glycan donor.
-
Protocol 3: Characterization of G-NGA2 Modified Antibody
-
Mass Spectrometry:
-
Perform intact mass analysis of the purified antibody using a high-resolution mass spectrometer to confirm the successful and homogeneous addition of the G-NGA2 glycan.
-
For more detailed analysis, digest the antibody with an enzyme like IdeS to separate the Fc and Fab fragments and analyze the Fc/2 fragment by LC-MS to confirm site-specific modification.
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC):
-
Release the N-glycans from the modified antibody using PNGase F.
-
Label the released glycans with a fluorescent tag (e.g., 2-aminobenzamide).
-
Analyze the labeled glycans by HILIC with fluorescence detection to confirm the homogeneity of the attached G-NGA2 glycan.
-
Data Presentation
The following table presents illustrative quantitative data for a typical G-NGA2 protein modification experiment based on efficiencies reported for similar chemoenzymatic reactions.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Target Protein | IgG1 | IgG1 | IgG1 |
| Deglycosylation Enzyme | Wild-type EndoS2 | Wild-type EndoS2 | Wild-type EndoS2 |
| Deglycosylation Time | 2 hours | 2 hours | 2 hours |
| Deglycosylation Efficiency | >95% | >95% | >95% |
| Transglycosylation Enzyme | Endo-S2 D184M | Endo-S2 D184M | Endo-S2 D184M |
| G-NGA2-Oxazoline (molar excess) | 10x | 20x | 40x |
| Transglycosylation Time | 4 hours | 4 hours | 4 hours |
| Expected Modification Efficiency | ~85% | >95% | >98% |
Note: This data is illustrative and actual results may vary depending on the specific protein, reaction conditions, and purity of reagents.
Visualizations
Caption: Structure of this compound.
Caption: Chemoenzymatic workflow for G-NGA2 modification.
Caption: Conceptual signaling pathway modulation.
References
- 1. youtube.com [youtube.com]
- 2. Glycoengineering of Antibodies for Modulating Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoenzymatic Methods for the Synthesis of Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On enzymatic remodeling of IgG glycosylation; unique tools with broad applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
Application Notes and Protocols for the In Vitro Enzymatic Synthesis of G-NGA2 N-Glycan
For Researchers, Scientists, and Drug Development Professionals
Introduction
The G-NGA2 N-glycan, a monogalactosylated, asialo, bi-antennary complex-type N-glycan, is a crucial structure in glycobiology and biopharmaceutical development. The precise composition of N-glycans on therapeutic proteins can significantly impact their efficacy, stability, and immunogenicity. Therefore, the ability to produce homogeneous glycoforms, such as G-NGA2, is of great interest for structure-function studies and the development of next-generation biologics.
These application notes provide a detailed, step-by-step protocol for the in vitro enzymatic synthesis of the this compound. The described method utilizes a sequential enzymatic approach, starting from a readily available high-mannose precursor, Man5GlcNAc2. This is followed by the enzymatic addition of N-acetylglucosamine (GlcNAc) to form the bi-antennary NGA2 structure, and finally, the addition of a single galactose (Gal) residue to yield the target G-NGA2 glycan. This chemoenzymatic strategy offers a high degree of control and specificity, enabling the production of a well-defined glycan structure for research and development purposes.
Enzymatic Synthesis Pathway of this compound
The in vitro synthesis of this compound is a two-step enzymatic process starting from the Man5GlcNAc2 precursor. The first step involves the creation of a bi-antennary structure by the action of N-acetylglucosaminyltransferase I (MGAT1). The subsequent step is the addition of a galactose residue by β-1,4-galactosyltransferase 1 (B4GALT1).
Experimental Workflow
The overall experimental workflow for the synthesis, purification, and analysis of this compound is outlined below. This process begins with the enzymatic reactions and is followed by purification and analytical steps to ensure the identity and purity of the final product.
Experimental Protocols
Protocol 1: Synthesis of Bi-antennary NGA2 from Man5GlcNAc2
This protocol describes the conversion of the high-mannose Man5GlcNAc2 precursor to the bi-antennary NGA2 glycan using N-acetylglucosaminyltransferase I (MGAT1).
Materials:
-
Man5GlcNAc2 glycan (starting material)
-
Recombinant human MGAT1 (e.g., from R&D Systems, Catalog # 8334-GT)[1]
-
UDP-GlcNAc (Sigma-Aldrich, Catalog # U4375)[1]
-
Reaction Buffer: 25 mM MES, 10 mM MnCl₂, 0.02% Brij-35, pH 6.5[1]
-
Nuclease-free water
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube as described in Table 1.
-
Add the Man5GlcNAc2 glycan to the reaction buffer and mix gently.
-
Add UDP-GlcNAc to the mixture.
-
Initiate the reaction by adding the MGAT1 enzyme.
-
Incubate the reaction mixture at 37°C for 2-4 hours.
-
Terminate the reaction by heating at 95°C for 5 minutes.
-
The resulting NGA2 glycan can be purified using hydrophilic interaction liquid chromatography (HILIC) as described in Protocol 3.
Table 1: Reaction Mixture for NGA2 Synthesis
| Component | Stock Concentration | Volume (µL) | Final Concentration |
| Man5GlcNAc2 | 10 mM | 5 | 1 mM |
| UDP-GlcNAc | 50 mM | 2 | 2 mM |
| 5x Reaction Buffer | 125 mM MES, 50 mM MnCl₂, 0.1% Brij-35, pH 6.5 | 10 | 1x |
| MGAT1 | 0.2 mg/mL | 2.5 | 10 µg/mL |
| Nuclease-free water | - | 30.5 | - |
| Total Volume | 50 |
Protocol 2: Synthesis of G-NGA2 by Monogalactosylation of NGA2
This protocol details the addition of a single galactose residue to the NGA2 intermediate to form the final G-NGA2 product using β-1,4-galactosyltransferase 1 (B4GALT1).
Materials:
-
Purified NGA2 glycan (from Protocol 1)
-
Recombinant human B4GALT1 (e.g., from R&D Systems, Catalog # 3609-GT)[2][3]
-
UDP-Galactose (Sigma-Aldrich, Catalog # U4500)
-
Reaction Buffer: 25 mM Tris, 150 mM NaCl, 10 mM MgCl₂, 10 mM MnCl₂, pH 7.5
-
Nuclease-free water
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube as described in Table 2.
-
Add the purified NGA2 glycan to the reaction buffer and mix gently.
-
Add UDP-Galactose to the mixture.
-
Initiate the reaction by adding the B4GALT1 enzyme.
-
Incubate the reaction at 37°C for 4-8 hours. To achieve primarily monogalactosylation, the reaction time should be optimized. Shorter incubation times will favor the formation of the G-NGA2 product over the digalactosylated G2-NGA2.
-
Terminate the reaction by heating at 95°C for 5 minutes.
-
The final G-NGA2 product can be purified using HILIC as described in Protocol 3.
Table 2: Reaction Mixture for G-NGA2 Synthesis
| Component | Stock Concentration | Volume (µL) | Final Concentration |
| NGA2 Glycan | 10 mM | 5 | 1 mM |
| UDP-Galactose | 10 mM | 2.5 | 0.5 mM |
| 5x Reaction Buffer | 125 mM Tris, 750 mM NaCl, 50 mM MgCl₂, 50 mM MnCl₂, pH 7.5 | 10 | 1x |
| B4GALT1 | 0.1 mg/mL | 2.5 | 5 µg/mL |
| Nuclease-free water | - | 30 | - |
| Total Volume | 50 |
Protocol 3: Purification of N-Glycans by HILIC
This protocol provides a general method for the purification of N-glycans from the enzymatic reaction mixtures using a HILIC solid-phase extraction (SPE) cartridge.
Materials:
-
HILIC SPE cartridge (e.g., Agilent GlykoPrep)
-
Acetonitrile (ACN)
-
Nuclease-free water
-
Formic acid
Procedure:
-
Condition the Cartridge: Wash the HILIC SPE cartridge with 1 mL of nuclease-free water, followed by 1 mL of 85% ACN/0.1% formic acid.
-
Load Sample: Dilute the reaction mixture with ACN to a final concentration of 85% ACN. Load the diluted sample onto the conditioned cartridge.
-
Wash: Wash the cartridge with 3 x 1 mL of 85% ACN/0.1% formic acid to remove salts, nucleotides, and other impurities.
-
Elute: Elute the purified glycans with 2 x 0.5 mL of 50% ACN/0.1% formic acid.
-
Dry: Dry the eluted glycans in a vacuum centrifuge. The purified glycans can be stored at -20°C.
Analytical Methods
Protocol 4: HILIC-FLD Analysis of N-Glycans
This protocol describes the analysis of fluorescently labeled N-glycans by HILIC with fluorescence detection (FLD).
Materials:
-
2-Aminobenzamide (2-AB) labeling kit (e.g., from Agilent)
-
HILIC column (e.g., Agilent AdvanceBio Glycan Mapping column)
-
HPLC system with a fluorescence detector
-
Mobile Phase A: 100 mM ammonium formate, pH 4.4
-
Mobile Phase B: Acetonitrile
Procedure:
-
Fluorescent Labeling: Label the purified N-glycans with 2-AB according to the manufacturer's protocol.
-
HPLC Analysis:
-
Inject the 2-AB labeled sample onto the HILIC column.
-
Run a gradient from high to low organic phase to elute the glycans. A typical gradient is from 80% to 60% Mobile Phase B over 30 minutes.
-
Detect the eluted glycans using a fluorescence detector with excitation at 330 nm and emission at 420 nm.
-
The retention time of the G-NGA2 peak can be compared to a known standard for identification.
-
Protocol 5: MALDI-TOF Mass Spectrometry Analysis
This protocol outlines the analysis of N-glycans by Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry.
Materials:
-
MALDI-TOF mass spectrometer
-
MALDI target plate
-
Matrix solution (e.g., 2,5-dihydroxybenzoic acid (DHB) in 50% ACN/0.1% TFA)
Procedure:
-
Sample Preparation: Mix 1 µL of the purified glycan sample with 1 µL of the matrix solution directly on the MALDI target plate.
-
Crystallization: Allow the mixture to air-dry to form crystals.
-
Mass Spectrometry Analysis:
-
Acquire mass spectra in positive ion reflectron mode.
-
The observed mass-to-charge ratio (m/z) of the [M+Na]⁺ adduct can be used to confirm the identity of the glycan.
-
Table 3: Expected m/z Values for N-Glycans
| Glycan | Composition | Monoisotopic Mass (Da) | [M+Na]⁺ (m/z) |
| Man5GlcNAc2 | Man₅GlcNAc₂ | 1235.42 | 1258.41 |
| NGA2 | Man₃GlcNAc₄ | 1257.45 | 1280.44 |
| G-NGA2 | Gal₁Man₃GlcNAc₄ | 1419.50 | 1442.49 |
Quantitative Data Summary
The efficiency of each enzymatic step is crucial for the overall yield of the final G-NGA2 product. The following table summarizes typical reaction parameters and expected outcomes.
Table 4: Summary of Enzymatic Reactions and Expected Yields
| Reaction Step | Enzyme | Substrate | Key Reagents | Incubation Time (hours) | Expected Conversion Efficiency |
| 1. Antennary Formation | MGAT1 | Man5GlcNAc2 | UDP-GlcNAc, MnCl₂ | 2 - 4 | > 90% |
| 2. Monogalactosylation | B4GALT1 | NGA2 | UDP-Gal, MgCl₂, MnCl₂ | 4 - 8 (optimized) | 60 - 80% (to G-NGA2) |
Note: Conversion efficiencies can vary depending on the specific enzyme activity, substrate purity, and reaction conditions. Optimization may be required to maximize the yield of the desired monogalactosylated product.
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for the in vitro enzymatic synthesis of the this compound. By following these detailed procedures, researchers can reliably produce this important glycan structure for a variety of applications, including its use as an analytical standard, in glycan microarrays, and for the controlled glycoengineering of therapeutic proteins. The combination of specific enzymatic reactions with robust purification and analytical methods ensures the generation of a high-purity and well-characterized final product.
References
Application Notes and Protocols for LC-MS Profiling of G-NGA2 N-Glycans
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-NGA2, a monogalactosylated, asialo, bi-antennary N-linked glycan, is a critical quality attribute (CQA) of many biotherapeutic proteins, influencing their efficacy, stability, and immunogenicity.[1] Accurate and robust analytical methods are therefore essential for the detailed characterization and quantitative monitoring of G-NGA2 and related N-glycan structures throughout the drug development and manufacturing process. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for N-glycan analysis due to its high sensitivity, selectivity, and ability to resolve complex mixtures of glycan isomers.[2]
This document provides detailed application notes and protocols for the profiling of G-NGA2 N-glycans using LC-MS. The methodologies described herein cover sample preparation, including enzymatic release and fluorescent labeling, followed by hydrophilic interaction liquid chromatography (HILIC) separation and mass spectrometric detection.
Experimental Workflow
The overall workflow for the LC-MS profiling of G-NGA2 N-glycans involves several key stages, from sample preparation to data analysis. A generalized workflow is depicted in the diagram below.
Experimental Protocols
The following protocols provide a detailed methodology for the analysis of G-NGA2 N-glycans. These protocols are based on established methods for N-glycan analysis and can be adapted based on specific instrumentation and sample types.[3][4]
Protocol 1: N-Glycan Release and Labeling with 2-Aminobenzamide (2-AB)
This protocol describes a widely used method for the release and labeling of N-glycans.
Materials:
-
Glycoprotein sample (e.g., monoclonal antibody)
-
Denaturing buffer (e.g., 5% SDS)
-
NP-40 (10% solution)
-
Peptide-N-Glycosidase F (PNGase F)
-
2-Aminobenzamide (2-AB) labeling solution (0.35 M 2-AB in 30:70 acetic acid:DMSO)
-
Reducing agent solution (1 M sodium cyanoborohydride in DMSO)
-
HILIC solid-phase extraction (SPE) cartridges
-
Acetonitrile (ACN)
-
Water (LC-MS grade)
-
Formic acid (FA)
Procedure:
-
Denaturation: To 50 µg of glycoprotein sample, add denaturing buffer to a final concentration of 1% SDS and heat at 95°C for 5 minutes.
-
Deglycosylation: Cool the sample to room temperature. Add 10% NP-40 to a final concentration of 1% and 1 µL of PNGase F (500,000 units/mL). Incubate at 37°C for 3 hours.
-
Labeling: To the released glycans, add 10 µL of 2-AB labeling solution and 10 µL of reducing agent solution. Incubate at 65°C for 2 hours.
-
Purification:
-
Condition a HILIC SPE cartridge with 1 mL of water followed by 1 mL of 85% ACN.
-
Load the labeling reaction mixture onto the SPE cartridge.
-
Wash the cartridge with 3 x 1 mL of 85% ACN containing 1% FA.
-
Elute the labeled N-glycans with 3 x 0.5 mL of water.
-
Dry the eluted sample in a vacuum centrifuge.
-
Reconstitute the sample in 50 µL of 70% ACN for LC-MS analysis.
-
Protocol 2: Rapid N-Glycan Release and Labeling with RapiFluor-MS
This protocol utilizes a commercially available kit for faster sample preparation and enhanced MS sensitivity.[5]
Materials:
-
GlycoWorks RapiFluor-MS N-Glycan Kit (Waters) or similar
-
Glycoprotein sample
-
Acetonitrile (ACN)
-
Water (LC-MS grade)
Procedure:
-
Deglycosylation:
-
To 20 µg of glycoprotein, add 1.2 µL of Rapid PNGase F buffer and bring the total volume to 10 µL with water.
-
Heat at 95°C for 3 minutes.
-
Add 1.2 µL of Rapid PNGase F and incubate at 50°C for 5 minutes.
-
-
Labeling:
-
Add 12 µL of RapiFluor-MS labeling solution and incubate at room temperature for 5 minutes.
-
-
Purification:
-
Condition a HILIC µElution plate with 200 µL of water followed by 200 µL of 85% ACN.
-
Load the labeling reaction mixture onto the plate.
-
Wash with 3 x 200 µL of 85% ACN.
-
Elute the labeled glycans with 3 x 30 µL of water.
-
The sample is ready for LC-MS analysis.
-
LC-MS Method Parameters
The following are typical LC-MS parameters for the analysis of fluorescently labeled N-glycans.
Liquid Chromatography (HILIC):
-
Column: ACQUITY UPLC Glycan BEH Amide Column, 130Å, 1.7 µm, 2.1 x 150 mm (or equivalent)
-
Mobile Phase A: 100 mM ammonium formate, pH 4.4
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 75% to 60% B over 30 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 60°C
-
Fluorescence Detection (for 2-AB): Excitation: 330 nm, Emission: 420 nm
-
Fluorescence Detection (for RapiFluor-MS): Excitation: 265 nm, Emission: 425 nm
Mass Spectrometry (Q-TOF or Orbitrap):
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 50 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Mass Range: m/z 400-2000
-
Data Acquisition: MS and data-dependent MS/MS
Data Presentation
The quantitative analysis of G-NGA2 N-glycans is typically performed by integrating the peak areas from the fluorescence or total ion chromatogram. The relative abundance of each glycan is then calculated as a percentage of the total integrated area of all identified glycans.
Table 1: Representative Quantitative Data for N-Glycans from a Monoclonal Antibody
| Glycan ID | Common Name | Structure | Retention Time (min) | Observed m/z ([M+2H]2+) | Relative Abundance (%) |
| FA2 | G0F | Fucosylated, agalactosylated, bi-antennary | 20.5 | 817.8 | 45.2 |
| FA2G1 | G1F | Fucosylated, monogalactosylated, bi-antennary | 22.1 | 898.8 | 35.8 |
| FA2G2 | G2F | Fucosylated, digalactosylated, bi-antennary | 23.8 | 979.9 | 12.5 |
| M5 | Man5 | High-mannose (5 mannose residues) | 18.2 | 704.7 | 3.1 |
| Others | - | - | - | - | 3.4 |
Note: This table presents representative data for major N-glycans commonly found in monoclonal antibodies, including the fucosylated counterpart of G-NGA2 (G1F). The exact retention times and relative abundances will vary depending on the specific sample, instrumentation, and experimental conditions.
Signaling Pathways and Logical Relationships
While G-NGA2 itself is not part of a signaling pathway, its presence or absence on glycoproteins can significantly impact biological processes that are mediated by signaling pathways. For instance, the level of galactosylation of IgG N-glycans can modulate the antibody's effector functions, such as antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC).
Conclusion
The LC-MS methods detailed in this document provide a robust framework for the qualitative and quantitative profiling of G-NGA2 N-glycans. Careful sample preparation, optimized chromatographic separation, and high-resolution mass spectrometry are key to achieving accurate and reproducible results. The provided protocols and representative data serve as a valuable resource for researchers, scientists, and drug development professionals involved in the characterization of glycoprotein biotherapeutics. The ability to precisely monitor critical quality attributes such as the G-NGA2 glycoform is paramount for ensuring the safety and efficacy of these important medicines.
References
- 1. news-medical.net [news-medical.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. N-Glycan profiling by liquid chromatography-mass spectrometry (LC-MS) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Rapid Preparation of Released N-Glycans for HILIC Analysis Using a Labeling Reagent that Facilitates Sensitive Fluorescence and ESI-MS Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
Application Notes and Protocols for G-NGA2 N-Glycan in Diagnostic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-NGA2, also known as G0, is an asialo-, agalacto-, bi-antennary complex-type N-glycan. It is a core glycan structure found on many mammalian glycoproteins, most notably on the Fc region of Immunoglobulin G (IgG). Alterations in the glycosylation patterns of proteins, particularly IgG, are increasingly recognized as critical biomarkers for a variety of diseases. The absence of terminal galactose and sialic acid residues on the N-glycan branches, which characterizes the G-NGA2 structure, has been specifically implicated in the pathogenesis of autoimmune diseases, certain cancers, and infectious diseases. Consequently, the accurate and reproducible quantification of G-NGA2 levels in biological samples presents a promising avenue for the development of novel diagnostic and prognostic assays.
This document provides detailed application notes and protocols for the utilization of G-NGA2 N-glycan in the development of such diagnostic assays.
Application Notes
Significance of G-NGA2 as a Diagnostic Biomarker
The relative abundance of the G-NGA2 glycan on IgG is a key indicator of the inflammatory state of an individual. In healthy individuals, the majority of IgG N-glycans are galactosylated (G1 or G2). However, in several pathological conditions, there is a significant shift towards the agalactosylated (G0 or G-NGA2) form. This change in glycosylation has functional consequences, as the presence of G-NGA2 on IgG can modulate its interaction with Fc receptors on immune cells, thereby influencing the immune response. For instance, agalactosylated IgG has been shown to have an increased affinity for certain Fcγ receptors, leading to enhanced antibody-dependent cellular cytotoxicity (ADCC) and complement activation.
The most well-documented association of increased G-NGA2 levels is with Rheumatoid Arthritis (RA) . Numerous studies have demonstrated a strong correlation between elevated G-NGA2 on IgG and RA disease activity, making it a valuable biomarker for diagnosis, prognosis, and monitoring of treatment response. Beyond RA, altered G-NGA2 levels have been reported in other autoimmune diseases such as Systemic Lupus Erythematosus (SLE) and in various cancers.
Quantitative Data Summary
The following table summarizes representative quantitative data on the performance of glycan-based biomarkers, including G-NGA2, in diagnostic applications.
| Disease State | Biomarker(s) | Method | Sample Type | Key Findings | Reference |
| Rheumatoid Arthritis | IgG N-glycan profile (including G-NGA2/G0) | HILIC-UPLC | Serum | Agalactosylated glycans (G0) were significantly increased in RA patients. A logistic regression model with four glycan peaks (including the one corresponding to G-NGA2) yielded an AUC of 0.928 for distinguishing RA from healthy controls. | [1] |
| Rheumatoid Arthritis | Anti-agalactosyl IgG antibodies | Lectin Enzyme Immunoassay | Serum | Anti-agalactosyl IgG antibodies were found in 78% of RA patients compared to 18% of controls, with a specificity of 82% for RA. | [2] |
| Neuroblastoma | Serum IgG galactosylation (Gal-ratio: G0/(G1+G2x2)) | MALDI-MS | Serum | IgG Gal-ratios were significantly higher in neuroblastoma patients. The assay showed a sensitivity of 84.62% and a specificity of 60.00%, with an AUC of 0.80. | [3] |
Experimental Protocols
Two primary methodologies are presented for the quantification of G-NGA2 N-glycans: Hydrophilic Interaction Liquid Chromatography (HILIC) and a Lectin-Based Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol 1: Quantification of G-NGA2 by HILIC-UPLC
This protocol outlines the analysis of the total N-glycan profile from serum IgG, from which the relative abundance of G-NGA2 can be determined.
1. IgG Isolation from Serum:
-
Use Protein A or Protein G affinity chromatography to isolate IgG from serum samples.
-
Equilibrate the affinity column with a binding buffer (e.g., 20 mM sodium phosphate, pH 7.0).
-
Load the serum sample onto the column.
-
Wash the column extensively with the binding buffer to remove unbound proteins.
-
Elute the bound IgG using an elution buffer (e.g., 0.1 M glycine, pH 2.7) and immediately neutralize the eluate with a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5).
-
Confirm the purity and concentration of the isolated IgG using SDS-PAGE and a protein concentration assay (e.g., BCA assay).
2. N-Glycan Release:
-
Denature approximately 20 µg of the purified IgG by heating at 95°C for 5 minutes in the presence of a denaturant (e.g., 1% SDS).
-
After cooling, add a non-ionic detergent (e.g., 1% NP-40) to counteract the SDS.
-
Add PNGase F enzyme (Peptide:N-Glycosidase F) and incubate at 37°C for at least 16 hours to release the N-glycans.
3. Fluorescent Labeling of Released N-Glycans:
-
The released glycans are labeled with a fluorescent dye, such as 2-aminobenzamide (2-AB), for sensitive detection.
-
Dry the released glycan sample in a vacuum centrifuge.
-
Add the 2-AB labeling solution (a mixture of 2-AB and a reducing agent like sodium cyanoborohydride in a DMSO/acetic acid solution).
-
Incubate the mixture at 65°C for 2 hours.
4. Labeled N-Glycan Cleanup:
-
Remove excess fluorescent label using a solid-phase extraction (SPE) method, such as HILIC SPE cartridges.
-
Condition the HILIC SPE cartridge with water, followed by acetonitrile.
-
Load the labeling reaction mixture onto the cartridge.
-
Wash the cartridge with an acetonitrile/water mixture to remove excess dye.
-
Elute the labeled N-glycans with water.
-
Dry the eluted glycans in a vacuum centrifuge.
5. HILIC-UPLC Analysis:
-
Reconstitute the labeled N-glycans in a water/acetonitrile mixture.
-
Inject the sample onto a HILIC-UPLC system equipped with a fluorescence detector.
-
Use a glycan-specific column (e.g., an amide-based stationary phase).
-
Employ a gradient of a high organic mobile phase (e.g., acetonitrile) and an aqueous mobile phase with a salt (e.g., ammonium formate).
-
The N-glycans will be separated based on their hydrophilicity. The G-NGA2 peak can be identified by its retention time relative to a labeled glycan standard library.
-
Quantify the G-NGA2 peak by integrating the peak area and expressing it as a percentage of the total integrated area of all N-glycan peaks.
Protocol 2: Lectin-Based ELISA for Agalactosylated IgG
This protocol provides a method for the semi-quantitative detection of agalactosylated IgG, which is enriched in the G-NGA2 glycoform, using a lectin specific for terminal N-acetylglucosamine. The lectin from Psathyrella velutina has been shown to be suitable for this purpose.
1. Plate Coating:
-
Coat a 96-well high-binding microplate with a capture antibody specific for human IgG (e.g., goat anti-human IgG) at a concentration of 2-5 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
2. Blocking:
-
Block the remaining protein-binding sites on the plate by adding a blocking buffer (e.g., 1% BSA in PBS).
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with the wash buffer.
3. Sample Incubation:
-
Dilute serum samples in the blocking buffer (e.g., 1:1000 dilution).
-
Add the diluted samples to the wells of the microplate.
-
Incubate for 1-2 hours at room temperature to allow the capture of serum IgG.
-
Wash the plate three times with the wash buffer.
4. Lectin Binding:
-
Prepare a solution of biotinylated Psathyrella velutina lectin in the blocking buffer at an optimized concentration (e.g., 1-2 µg/mL).
-
Add the biotinylated lectin solution to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with the wash buffer.
5. Detection:
-
Add streptavidin-horseradish peroxidase (HRP) conjugate diluted in the blocking buffer to each well.
-
Incubate for 30-60 minutes at room temperature.
-
Wash the plate five times with the wash buffer.
6. Substrate Reaction and Measurement:
-
Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding a stop solution (e.g., 2 M H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
The absorbance is proportional to the amount of agalactosylated IgG in the sample.
Visualizations
Experimental Workflow for HILIC-UPLC Analysis of G-NGA2
Caption: Workflow for G-NGA2 quantification by HILIC-UPLC.
Signaling Pathway of Agalactosylated IgG
Caption: Signaling effects of agalactosylated IgG.
References
Application Notes and Protocols for Studying Glycan-Protein Interactions Using G-NGA2 N-Glycan via Surface Plasmon Resonance (SPR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycan-protein interactions are fundamental to a vast array of biological processes, including cell-cell recognition, immune responses, and pathogenesis. The intricate structures of glycans encode information that is deciphered by glycan-binding proteins (GBPs), such as lectins. Understanding the specificity and kinetics of these interactions is crucial for elucidating disease mechanisms and for the development of novel therapeutics. The asialo-, agalacto-, bi-antennary N-glycan, commonly known as G-NGA2 or G0, is a core N-glycan structure found on many glycoproteins. Its accessibility for further glycosylation makes it a key structure in the N-glycan processing pathway. Studying the interactions of G-NGA2 with various proteins using advanced biophysical techniques like Surface Plasmon Resonance (SPR) provides invaluable insights into the initial recognition events that govern these complex biological pathways.
SPR is a label-free, real-time optical biosensing technique that allows for the quantitative analysis of biomolecular interactions. By immobilizing one interactant (the ligand) on a sensor surface and flowing the other (the analyte) over it, SPR measures changes in the refractive index at the surface, providing data on the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. This application note provides detailed protocols for utilizing the G-NGA2 N-glycan in SPR-based assays to characterize its interactions with proteins, along with relevant quantitative data and a discussion of a pertinent signaling pathway.
Data Presentation: Quantitative Analysis of Glycan-Protein Interactions
The following table summarizes representative kinetic and affinity data for the interaction of a bi-antennary N-glycan, structurally similar to G-NGA2, with a specific lectin, as determined by SPR. Due to the limited availability of published SPR data specifically for the G-NGA2 glycan, the data presented here is for a closely related biantennary N-acetyllactosamine (diLacNAc) glycan interacting with Ricinus communis agglutinin-120 (RCA 120). This serves as a valuable reference for the expected range of kinetic parameters in such interactions.
| Ligand | Analyte | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (M) | Reference |
| Biantennary diLacNAc N-glycan | Ricinus communis agglutinin-120 (RCA 120) | 1.2 x 10⁵ | 3.8 x 10⁻⁴ | 3.2 x 10⁻⁹ | [1] |
Note: The data presented is for a biantennary diLacNAc N-glycan, which shares the core biantennary structure with G-NGA2 but is terminated with N-acetyllactosamine. This data provides a reasonable approximation for the interaction of a complex biantennary N-glycan with a lectin.
Experimental Protocols
Protocol 1: Immobilization of this compound on a Sensor Chip
This protocol describes the covalent immobilization of a biotinylated this compound onto a streptavidin-coated SPR sensor chip. This is a common and effective method for orienting the glycan for optimal interaction with a protein analyte.
Materials:
-
SPR instrument (e.g., Biacore, OpenSPR)
-
Streptavidin-coated sensor chip (e.g., Sensor Chip SA)
-
Biotinylated this compound
-
Immobilization buffer: HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Analyte protein of interest
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.0)
Procedure:
-
Chip Preparation: Equilibrate the streptavidin sensor chip with immobilization buffer by flowing the buffer over the sensor surface until a stable baseline is achieved.
-
Ligand Preparation: Dissolve the biotinylated this compound in the immobilization buffer to a final concentration of 10-50 µg/mL.
-
Immobilization: Inject the biotinylated this compound solution over the desired flow cell(s) of the sensor chip at a low flow rate (e.g., 10 µL/min). Monitor the immobilization level in real-time. Aim for an immobilization level that will yield a maximum analyte response (Rmax) appropriate for the interaction being studied (typically 50-200 Response Units (RU)).
-
Washing: After immobilization, wash the sensor surface extensively with the immobilization buffer to remove any non-specifically bound glycan.
-
Reference Surface Preparation: For a proper reference, a control flow cell should be prepared. This can be an underivatized streptavidin surface or a surface immobilized with a non-relevant biotinylated molecule.
Protocol 2: SPR Analysis of this compound-Protein Interaction
This protocol outlines the procedure for analyzing the binding of a protein analyte to the immobilized this compound.
Procedure:
-
Analyte Preparation: Prepare a series of dilutions of the analyte protein in the running buffer (HBS-EP+). The concentration range should ideally span from at least 10-fold below to 10-fold above the expected KD. A typical concentration range for lectin-glycan interactions is from low nanomolar to high micromolar.
-
Binding Analysis (Kinetic Assay):
-
Inject the prepared analyte solutions over the G-NGA2 immobilized surface and the reference surface, starting with the lowest concentration and proceeding to the highest. A buffer-only injection (blank) should be included to allow for double referencing.
-
Each injection cycle should consist of:
-
Association Phase: A period of analyte injection to monitor binding.
-
Dissociation Phase: A period of buffer flow to monitor the dissociation of the analyte from the ligand.
-
-
-
Regeneration: If the interaction is reversible and the surface can be reused, inject a pulse of the appropriate regeneration solution to remove the bound analyte and restore the baseline. The choice of regeneration solution should be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.
-
Data Analysis:
-
Subtract the response from the reference flow cell and the blank injection from the response of the G-NGA2 flow cell to obtain the specific binding sensorgrams.
-
Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software. This will yield the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Mandatory Visualizations
Experimental Workflow for SPR Analysis
Caption: Experimental workflow for SPR analysis of this compound-protein interactions.
Signaling Pathway: DC-SIGN Mediated Pathogen Recognition
Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin (DC-SIGN) is a C-type lectin receptor on dendritic cells that plays a crucial role in the recognition of pathogens. While DC-SIGN has a higher affinity for high-mannose N-glycans, understanding its signaling mechanism provides a valuable framework for appreciating how glycan-protein interactions can initiate cellular responses. The binding of specific glycans on the surface of pathogens, such as viruses, to DC-SIGN can lead to pathogen internalization and the modulation of immune responses.
Caption: Simplified signaling pathway of DC-SIGN upon glycan recognition on a pathogen surface.
Conclusion
The use of this compound in SPR-based studies offers a powerful approach to dissect the initial molecular recognition events in glycan-protein interactions. The detailed protocols provided in this application note serve as a guide for researchers to design and execute robust SPR experiments to obtain high-quality kinetic and affinity data. While specific quantitative data for G-NGA2 remains an area for further investigation, the principles and methodologies outlined here are broadly applicable to the study of a wide range of glycan-protein interactions. A deeper understanding of these interactions at a quantitative level is essential for advancing our knowledge of glycobiology and for the development of novel glycan-targeted diagnostics and therapeutics.
References
Modulating N-Glycosylation of G-NGA2: Application Notes and Protocols for Researchers
For Immediate Release
Application Note: A Guide to Modulating G-NGA2 N-Glycosylation in Cell Culture
N-linked glycosylation is a critical post-translational modification that significantly influences the safety, efficacy, and serum half-life of therapeutic proteins.[1][2][3] The ability to control and manipulate the glycan profile is therefore of paramount importance in biopharmaceutical development. This document outlines key cell culture parameters and media components that can be systematically varied to achieve desired N-glycan structures on a target glycoprotein.
Key Factors Influencing N-Glycosylation
The final N-glycan profile of a recombinant protein is a complex outcome of various cellular processes. Several key factors within the cell culture environment can be modulated to influence this profile:
-
Media Composition: The availability of nucleotide sugar precursors and essential co-factors for glycosyltransferases is critical.
-
Process Parameters: Physical and chemical parameters of the cell culture environment play a significant role in enzyme activity and overall cellular metabolism.
-
Cell Line characteristics: The choice of host cell line and specific clone can lead to inherent differences in glycosylation capabilities.[1]
The following sections provide detailed protocols and quantitative data from published studies on how these factors can be manipulated to modulate N-glycosylation.
Quantitative Data Summary
The following tables summarize the quantitative effects of various cell culture modifications on N-glycan profiles of recombinant glycoproteins, primarily monoclonal antibodies, produced in CHO cells. These data serve as a valuable starting point for designing experiments to modulate the glycosylation of G-NGA2.
Table 1: Effect of Media Supplements on N-Glycosylation
| Supplement | Concentration | Cell Line | Effect on Glycosylation | Reference |
| Manganese (MnCl₂) | 48 µM | CHO | In combination with galactose and uridine, increased galactosylation by 40.9%. | [3] |
| Iron | Not specified | CHO | Increased fully occupied N-glycosylation sites on t-PA by 2.5-4%. | |
| Galactose | 120 mM | CHO | In combination with manganese and uridine, increased galactosylation by 40.9%. | |
| Uridine | 24 µM | CHO | In combination with galactose and manganese, increased galactosylation by 40.9%. | |
| Kifunensine | 15 µM | CHO | Increased high-mannose species by 85.8%. | |
| 2-F-peracetyl fucose | 800 µM | CHO | Reduced fucosylation by 76.1%. | |
| Dexamethasone | 30 µM | CHO | In combination with galactose, manganese, and uridine, increased sialylation by 6.9%. | |
| Sodium Butyrate | Not specified | CHO | Increased N-glycosylation site-occupancy of t-PA by an additional 1% at various temperatures. | |
| Thyroid Hormones (T3, T4) | Not specified | CHO | Increased N-glycosylation site-occupancy of t-PA by about 2%. |
Table 2: Effect of Process Parameters on N-Glycosylation
| Parameter | Condition | Cell Line | Effect on Glycosylation | Reference |
| Temperature | Decrease from 37°C to 33°C or 31°C | CHO | Gradually increased N-glycosylation site-occupancy of t-PA by up to 4%. | |
| pH | Increase in culture pH | CHO | Correlated with a decrease in N-glycan site-occupancy for a recombinant enzyme. | |
| Osmolality | Increased media osmolality | CHO | Increased mannose-5 (Man5) glycoform levels. | |
| Culture Duration | Extended culture duration | CHO | Increased mannose-5 (Man5) glycoform levels. |
Experimental Protocols
This section provides detailed protocols for key experiments aimed at modulating and analyzing the N-glycosylation of G-NGA2.
Protocol 1: Modulation of G-NGA2 N-Glycosylation in Fed-Batch Culture
Objective: To systematically evaluate the effect of media supplements on the N-glycan profile of G-NGA2 expressed in CHO cells.
Materials:
-
CHO cell line expressing G-NGA2
-
Chemically defined basal and feed media
-
Stock solutions of modulating compounds (e.g., MnCl₂, galactose, uridine, kifunensine, 2-F-peracetyl fucose, dexamethasone)
-
Shake flasks or ambr® 15 bioreactor system
-
Cell culture incubator (36.5°C, 10% CO₂, 80% humidity)
-
Analytical instruments for N-glycan analysis (e.g., HILIC-UPLC, Mass Spectrometer)
Procedure:
-
Cell Inoculation: Inoculate shake flasks or ambr® 15 bioreactors with the G-NGA2-expressing CHO cells at a predetermined seeding density in the basal medium.
-
Fed-Batch Culture: Initiate the fed-batch process according to your established platform. Typically, feeding starts on day 3 and continues daily or on alternate days.
-
Addition of Modulators:
-
Prepare stock solutions of the desired modulating compounds at concentrations suitable for addition to the culture.
-
On a specific day of the culture (e.g., day 7), add the modulators to the experimental cultures. A control group without any additives should be run in parallel.
-
Test a range of concentrations for each modulator to determine the optimal concentration for the desired effect.
-
-
Culture Monitoring: Monitor viable cell density, viability, and titer throughout the culture duration.
-
Harvest and Purification: At the end of the culture, harvest the cell culture supernatant containing the secreted G-NGA2. Purify G-NGA2 using an appropriate chromatography method (e.g., Protein A for antibodies).
-
N-Glycan Analysis: Analyze the N-glycan profile of the purified G-NGA2 using the methods described in Protocol 2.
Protocol 2: Analysis of N-Linked Glycans by HILIC-UPLC
Objective: To release, label, and analyze the N-glycans from purified G-NGA2.
Materials:
-
Purified G-NGA2
-
PNGase F (Peptide-N-Glycosidase F)
-
Denaturing buffer (e.g., 1.33% SDS)
-
Fluorescent labeling reagent (e.g., 2-aminobenzamide)
-
HILIC-UPLC system with a fluorescence detector
-
BEH Glycan chromatography column
-
Acetonitrile and 100 mM ammonium formate, pH 4.4
Procedure:
-
Glycan Release:
-
Denature the purified G-NGA2 by incubating in a denaturing buffer at 65°C for 10 minutes.
-
Add PNGase F to the denatured protein and incubate to release the N-glycans.
-
-
Fluorescent Labeling:
-
To the released glycans, add the fluorescent labeling reagent and a reducing agent.
-
Incubate to allow the labeling reaction to proceed.
-
-
Sample Cleanup: Remove excess labeling reagent using a suitable cleanup method (e.g., solid-phase extraction).
-
HILIC-UPLC Analysis:
-
Inject the labeled N-glycans onto a BEH Glycan column.
-
Separate the glycans using a linear gradient of acetonitrile and ammonium formate buffer.
-
Detect the fluorescently labeled glycans using a fluorescence detector.
-
-
Data Analysis: Integrate the peaks in the chromatogram to determine the relative abundance of each glycan species.
Protocol 3: Mass Spectrometry-Based Glycopeptide Analysis
Objective: To identify and characterize the site-specific N-glycosylation of G-NGA2.
Materials:
-
Purified G-NGA2
-
Protease (e.g., Trypsin)
-
LC-MS/MS system (e.g., Q-TOF, Orbitrap)
-
Software for glycopeptide data analysis
Procedure:
-
Proteolytic Digestion: Digest the purified G-NGA2 with a protease to generate peptides and glycopeptides.
-
LC-MS/MS Analysis:
-
Separate the resulting peptides and glycopeptides using liquid chromatography.
-
Analyze the separated molecules using tandem mass spectrometry (MS/MS). Employ complementary fragmentation techniques like CID, HCD, and ETD for comprehensive characterization.
-
-
Data Analysis:
-
Use specialized software to search the MS/MS data against the protein sequence of G-NGA2 to identify glycopeptides.
-
Determine the specific N-glycosylation sites and characterize the structure of the attached glycans based on the fragmentation patterns.
-
Visualizations
The following diagrams illustrate key concepts and workflows described in this application note.
Caption: Experimental workflow for modulating and analyzing G-NGA2 N-glycosylation.
Caption: Factors influencing the N-glycosylation pathway of G-NGA2.
References
Troubleshooting & Optimization
Troubleshooting low yield of G-NGA2 N-Glycan labeling
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yield during the fluorescent labeling of G-NGA2 N-glycans. The following frequently asked questions (FAQs) and troubleshooting guides will help you identify and resolve common issues in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low or no fluorescence signal after G-NGA2 N-glycan labeling?
A weak or nonexistent fluorescence signal is typically due to inefficient labeling, sample loss, or reagent degradation. The most frequent culprits are suboptimal reaction conditions, impure glycan samples, or the use of degraded labeling reagents. A systematic evaluation of each step in your protocol is essential for pinpointing the issue.
Q2: How critical is sample purity for a successful labeling reaction?
Sample purity is paramount. Contaminants such as proteins, peptides, salts, and detergents can significantly interfere with the reductive amination reaction.[1] It is crucial to purify the released G-NGA2 glycans before labeling. Methods like Solid-Phase Extraction (SPE) with a Hydrophilic Interaction Liquid Chromatography (HILIC) stationary phase are effective for removing these interfering substances.[1]
Q3: Can the age of my labeling reagents affect the reaction yield?
Yes. The labeling solution, which contains the fluorescent dye (e.g., 2-aminobenzoic acid, 2-AA) and a reducing agent, can degrade over time. For optimal results, it is best to prepare this solution fresh and use it within an hour.[1]
Q4: I notice a lower signal for my sialylated glycans. What might be the reason?
Sialylated glycans are susceptible to desialylation (loss of sialic acid) at high temperatures and low pH.[2] If your labeling conditions are too harsh, you may be losing the sialic acid residues, which can affect the overall charge and potentially the fluorescent properties or chromatographic behavior of your labeled glycans.
Troubleshooting Guide for Low Labeling Yield
If you are experiencing low this compound labeling yields, follow this step-by-step guide to identify and resolve the issue.
Issue 1: Inefficient Labeling Reaction
A successful labeling reaction depends on several critical parameters.
1.1. Suboptimal Temperature:
-
Problem: The incubation temperature for the reductive amination reaction is crucial. Temperatures that are too low will slow down the reaction rate, while excessively high temperatures can lead to the degradation of your glycans, particularly the loss of sialic acids.[3]
-
Solution: Ensure your heating block or oven is calibrated and maintained at the optimal temperature. For many common fluorescent labels like 2-AA and 2-AB, the optimal temperature is 60-65°C.
1.2. Incorrect Incubation Time:
-
Problem: Incomplete labeling can occur if the incubation time is too short. Conversely, excessively long incubation times do not significantly improve yield and may increase the risk of glycan degradation.
-
Solution: The recommended incubation time for most reductive amination protocols is between 2 to 3 hours. Adhere to the time specified in your protocol.
1.3. Improper Reagent Concentrations:
-
Problem: The concentrations of the fluorescent label, reducing agent, and acid catalyst are critical for driving the reaction to completion.
-
Solution: Prepare your labeling reagents according to the protocol's specifications. A common recommendation for reductive amination is a label concentration of 0.25 M or greater and a reducing agent concentration of more than 1 M. The addition of glacial acetic acid to about 30% (v/v) can also enhance the derivatization.
1.4. Presence of Water:
-
Problem: Excess moisture in the dried glycan sample can negatively affect the labeling reaction.
-
Solution: Ensure your purified G-NGA2 glycan sample is completely dry before adding the labeling reagent. A centrifugal evaporator is commonly used for this purpose.
Issue 2: Poor Sample Quality
2.1. Sample Contamination:
-
Problem: As mentioned in the FAQs, contaminants like proteins, salts, and detergents can inhibit the labeling reaction.
-
Solution: Purify your G-NGA2 glycans using HILIC SPE or another suitable method to remove these interfering substances.
2.2. Absence of a Free Reducing Terminus:
-
Problem: The labeling reaction, such as reductive amination, occurs at the aldehyde group of the open-ring form of the glycan's reducing end. If this end is modified or absent, the label cannot attach.
-
Solution: Ensure that your glycan release method (e.g., PNGase F digestion) yields glycans with a free reducing terminus.
Quantitative Data Summary
The following table summarizes the optimal conditions for 2-AA and 2-AB labeling via reductive amination.
| Parameter | Optimal Condition | Reference |
| Reaction Temperature | 60-65°C | |
| Incubation Time | 2-3 hours | |
| Labeling Agent Conc. | ≥ 0.25 M | |
| Reducing Agent Conc. | > 1 M | |
| Glacial Acetic Acid | ~30% (v/v) |
Experimental Protocols
Protocol: this compound Labeling with 2-Aminobenzoic Acid (2-AA)
-
Sample Preparation: Ensure the purified G-NGA2 glycan sample is completely dry in a reaction vial, typically achieved using a centrifugal evaporator.
-
Reagent Preparation: Prepare the labeling reagent fresh. This usually involves dissolving the 2-AA dye in a mixture of DMSO and acetic acid, and then adding this solution to the reducing agent (e.g., sodium cyanoborohydride).
-
Labeling Reaction:
-
Add the freshly prepared labeling reagent to the dried glycan sample.
-
Mix thoroughly to ensure the glycan sample is completely dissolved.
-
Incubate the reaction mixture at 65°C for 2-3 hours.
-
-
Purification: After incubation, purify the labeled glycans from the excess labeling reagents. HILIC SPE is a common and effective method for this step.
Visualizations
Experimental Workflow for this compound Labeling
Caption: Workflow for this compound release, labeling, and analysis.
Troubleshooting Logic for Low Labeling Yield
References
Technical Support Center: Optimizing PNGase F Digestion for N-Glycan Release
Welcome to the technical support center for optimizing Peptide-N-Glycosidase F (PNGase F) digestion. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure efficient N-glycan release from your glycoprotein of interest.
Frequently Asked Questions (FAQs)
Q1: What is PNGase F and how does it work?
Peptide-N-Glycosidase F (PNGase F) is an amidase that cleaves the bond between the innermost N-acetylglucosamine (GlcNAc) and the asparagine residue of N-linked glycans on glycoproteins.[1][2][3] This enzymatic cleavage releases the entire N-glycan intact, converting the asparagine residue to aspartic acid.[2] PNGase F is a widely used enzyme in glycomics for the analysis of N-linked oligosaccharides from a variety of glycoproteins, including high-mannose, hybrid, and complex types.
Q2: What are the optimal reaction conditions for PNGase F digestion?
The optimal pH for PNGase F activity is typically between 7.5 and 8.6. The standard incubation temperature is 37°C. However, optimal incubation times and enzyme concentrations should be determined empirically for each specific substrate. For native proteins, longer incubation times and a higher enzyme concentration may be necessary for complete deglycosylation.
Q3: Should I perform the digestion under denaturing or non-denaturing conditions?
The choice between denaturing and non-denaturing conditions depends on the glycoprotein substrate and the downstream application.
-
Denaturing conditions are generally recommended for complete and efficient N-glycan release. Denaturation unfolds the protein, making the glycosylation sites more accessible to PNGase F. This can increase the rate of cleavage by up to 100 times. This is the preferred method when the primary goal is to analyze the released glycans.
-
Non-denaturing (native) conditions are used when the integrity and activity of the protein are to be preserved post-digestion. However, deglycosylation under native conditions may be slower and less complete, often requiring more enzyme and longer incubation times. It is advisable to run a denatured control sample in parallel to assess the extent of deglycosylation.
Q4: Are there any known inhibitors of PNGase F?
Yes, SDS, a common denaturing agent, is a known inhibitor of PNGase F. To counteract this inhibition, a non-ionic detergent such as NP-40 or Triton X-100 must be included in the reaction mixture in at least a 1:1 ratio with SDS. Other substances that may interfere with the reaction include high concentrations of salts and other detergents. It is crucial to ensure buffer compatibility.
Q5: Why might PNGase F fail to cleave my N-glycans?
Several factors can lead to incomplete or no cleavage:
-
Inaccessible Glycosylation Sites: The secondary and tertiary structure of a native protein can sterically hinder PNGase F from accessing the N-glycan linkage. Denaturation is a critical step to overcome this.
-
Core α1-3 Fucosylation: PNGase F cannot cleave N-glycans that have a fucose residue attached to the core GlcNAc via an α(1-3) linkage. This modification is common in plant and some insect glycoproteins. For such cases, PNGase A may be a suitable alternative.
-
O-linked Glycosylation: PNGase F is specific for N-linked glycans and will not cleave O-linked glycans, which are attached to serine or threonine residues.
-
Improper Reaction Conditions: Incorrect pH, temperature, or the presence of inhibitors can significantly reduce enzyme activity.
-
Inactive Enzyme: Improper storage or handling of the enzyme can lead to a loss of activity. PNGase F should be stored at 4°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete or no deglycosylation observed on SDS-PAGE (no mobility shift). | 1. Glycosylation sites are inaccessible. The protein may not be sufficiently denatured. | Ensure proper denaturation by heating the glycoprotein at 100°C for 10 minutes in the presence of SDS and a reducing agent like DTT. |
| 2. PNGase F is inhibited by SDS. | Add a non-ionic detergent like NP-40 or Triton X-100 to the reaction mixture at a concentration equal to or greater than the SDS concentration. | |
| 3. The glycans are O-linked, not N-linked. | PNGase F only cleaves N-linked glycans. Use an O-glycosidase for the removal of O-linked glycans. | |
| 4. The N-glycan has a core α1-3 fucose. | This modification prevents PNGase F cleavage. Consider using PNGase A. | |
| 5. Insufficient enzyme or incubation time for a native protein. | Increase the amount of PNGase F and/or extend the incubation time (up to 24 hours). | |
| Smearing or degradation of the protein band on SDS-PAGE. | 1. Protease contamination in the enzyme preparation or sample. | Use a high-purity, protease-free grade of PNGase F. Consider adding a protease inhibitor cocktail to your sample. |
| Low yield of released glycans for downstream analysis. | 1. Incomplete deglycosylation. | Optimize the reaction conditions as described above, ensuring complete denaturation. |
| 2. Loss of glycans during sample cleanup. | Use appropriate cleanup methods, such as solid-phase extraction (SPE) with graphitized carbon, to efficiently capture and elute the released glycans. |
Experimental Protocols
Standard Protocol for Denaturing PNGase F Digestion
This protocol is a general guideline and may require optimization for your specific glycoprotein.
-
Denaturation:
-
In a microcentrifuge tube, combine:
-
1-20 µg of glycoprotein
-
1 µL of 10X Glycoprotein Denaturing Buffer (e.g., 0.5% SDS, 40 mM DTT)
-
Add water to a final volume of 10 µL.
-
-
Heat the mixture at 100°C for 10 minutes to denature the protein.
-
Chill on ice and briefly centrifuge.
-
-
Digestion:
-
To the denatured protein, add:
-
2 µL of 10X GlycoBuffer (e.g., 500 mM sodium phosphate, pH 7.5)
-
2 µL of 10% NP-40 (or equivalent non-ionic detergent)
-
Water to a final volume of 19 µL.
-
-
Add 1 µL of PNGase F (e.g., 500,000 units/mL).
-
Mix gently and incubate at 37°C for 1 hour. For more resistant proteins, the incubation time can be extended.
-
-
Analysis:
-
Analyze the reaction products by SDS-PAGE to observe the mobility shift of the deglycosylated protein or proceed with downstream glycan analysis.
-
Standard Protocol for Non-Denaturing PNGase F Digestion
-
Reaction Setup:
-
In a microcentrifuge tube, combine:
-
1-20 µg of glycoprotein
-
2 µL of 10X GlycoBuffer (e.g., 500 mM sodium phosphate, pH 7.5)
-
Water to a final volume of 18 µL.
-
-
-
Digestion:
-
Add 2-5 µL of PNGase F (e.g., 500,000 units/mL).
-
Mix gently and incubate at 37°C for 4-24 hours. The optimal time should be determined empirically.
-
-
Analysis:
-
It is highly recommended to run a parallel reaction under denaturing conditions to serve as a positive control for complete deglycosylation. Analyze the results by SDS-PAGE.
-
Data Presentation
Table 1: Comparison of PNGase F Reaction Conditions for a Model Glycoprotein (e.g., RNase B)
| Condition | Glycoprotein (µg) | Denaturant | Incubation Time (hours) | Incubation Temp (°C) | % Deglycosylation (Approx.) |
| Native | 10 | None | 4 | 37 | 70% |
| Native | 10 | None | 24 | 37 | >95% |
| Denaturing | 10 | 0.5% SDS, 40mM DTT | 1 | 37 | >95% |
| Denaturing (No NP-40) | 10 | 0.5% SDS, 40mM DTT | 1 | 37 | <10% |
Table 2: Troubleshooting Quantitative N-Glycan Release
| Observation | Potential Cause | Suggested Optimization Step | Expected Outcome |
| Low overall glycan yield | Incomplete digestion | Increase enzyme concentration by 50% or double the incubation time under denaturing conditions. | Increased peak areas in LC-MS analysis of released glycans. |
| Variable glycan profiles between replicates | Inconsistent denaturation or pipetting errors | Ensure consistent heating times and temperatures for denaturation. Use calibrated pipettes. | Improved reproducibility of relative peak areas for different glycan species. |
| Absence of specific, known N-glycans | Steric hindrance of a particular glycosylation site | If using native conditions, switch to a denaturing protocol. | Appearance of previously missing glycan peaks in the profile. |
Visualizations
Caption: Workflow for N-glycan release using PNGase F under denaturing conditions.
Caption: A logical troubleshooting guide for incomplete PNGase F digestion.
References
How to improve resolution of G-NGA2 N-Glycan peaks in HILIC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the resolution of G-NGA2 N-glycan peaks in Hydrophilic Interaction Liquid Chromatography (HILIC).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
G-NGA2 is an asialo-, agalacto-, bi-antennary complex-type N-glycan.[1] It is a neutral glycan commonly found on mammalian glycoproteins, including human IgG.[1] Its structure is a foundational component of more complex bi-antennary N-glycans.[1]
Q2: Why is HILIC the preferred method for G-NGA2 analysis?
HILIC is a robust and preferred separation technique for analyzing hydrophilic molecules like released N-glycans.[2][3] It effectively separates glycans based on their hydrophilicity, which is determined by the number of sugar units and their structure. For fluorescently labeled glycans like G-NGA2, HILIC coupled with fluorescence detection (HILIC-FLD) is a common and robust analytical method.
Q3: What are the main challenges in achieving high resolution for G-NGA2 peaks in HILIC?
The primary challenges include co-elution with other glycan structures, poor peak shape (tailing or fronting), and retention time variability. Since many glycans are closely related structures, achieving high resolution is critical for accurate identification and quantification.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you might encounter during the HILIC analysis of G-NGA2 N-glycans.
Q4: My G-NGA2 peak is broad and shows poor peak shape. What are the possible causes and solutions?
Broad or asymmetric peaks can be caused by several factors related to the sample, mobile phase, or column.
| Possible Cause | Solution |
| Injection Solvent Mismatch | The injection solvent should be as close as possible to the initial mobile phase conditions (high organic content). Injecting samples dissolved in high aqueous solutions can cause poor peak shape. If the sample is only soluble in water, keep the injection volume minimal (e.g., 0.5-5µL for a 2.1mm ID column). |
| Column Overload | Injecting too much sample can lead to broad or flattened peaks. Reduce the sample concentration or injection volume. |
| Insufficient Mobile Phase Buffering | Inadequate buffer concentration can lead to secondary interactions with the stationary phase, causing peak tailing. Try increasing the buffer concentration (e.g., from 10 mM to 50 mM ammonium formate). Be mindful that very high buffer concentrations can suppress MS signals. |
| Column Contamination or Degradation | If peak shape deteriorates over time, the column may be contaminated. Follow the manufacturer's instructions for column cleaning. If performance does not improve, the column may need to be replaced. |
Q5: I'm observing a drift in the retention time of my G-NGA2 peak. How can I fix this?
Retention time instability is a common issue in HILIC and often relates to column equilibration.
| Possible Cause | Solution |
| Inadequate Column Equilibration | HILIC columns require longer equilibration times than reversed-phase columns to establish a stable water layer on the stationary phase. It is recommended to equilibrate with a minimum of 10-20 column volumes of the initial mobile phase between injections. |
| Mobile Phase Composition Changes | Ensure the mobile phase is fresh and accurately prepared. Evaporation of the organic solvent can alter the composition and affect retention times. |
| Temperature Fluctuations | Use a column thermostat to maintain a constant temperature. Even minor temperature changes can affect retention times. |
| Pump Performance Issues | Inconsistent pump performance can lead to retention time shifts. Check for leaks and ensure the pump is properly purged and maintained. |
Q6: The G-NGA2 peak is co-eluting with another glycan. How can I improve the resolution?
Co-elution is a significant challenge when analyzing complex glycan mixtures. Improving resolution often requires method optimization.
| Parameter to Adjust | Recommended Action |
| Gradient Slope | Make the gradient shallower (i.e., decrease the rate of change in the aqueous mobile phase percentage over time). A flatter gradient increases the separation window and can improve the resolution of closely eluting peaks. |
| Column Chemistry | Different HILIC stationary phases offer different selectivities. Amide-based columns are widely used for glycan analysis. If co-elution persists, consider a column with a different chemistry, such as a penta-HILIC phase, which may provide better separation for specific glycan isomers. |
| Mobile Phase Composition | Modifying the mobile phase can alter selectivity. While acetonitrile is the most common organic solvent, adding a small percentage of another alcohol (<25%) can change selectivity. Adjusting the buffer pH or concentration can also influence the retention of charged glycans, potentially resolving them from neutral glycans like G-NGA2. |
| Column Temperature | Changing the column temperature can affect the selectivity between two co-eluting peaks. Experiment with temperatures in the range of 30-60°C. |
HILIC Method Development and Optimization
Q7: What are the key parameters to consider when developing a HILIC method for G-NGA2 analysis?
Successful HILIC method development involves careful selection and optimization of the column, mobile phase, and gradient conditions.
| Parameter | Considerations |
| HILIC Column Selection | Amide-based HILIC columns with sub-2 µm particles are excellent for high-resolution and high-throughput glycan profiling. Consider columns specifically designed for glycan analysis, as they often provide enhanced selectivity. |
| Mobile Phase A (Aqueous) | Typically 50-100 mM ammonium formate or ammonium acetate at a pH between 3 and 6. These buffers are volatile and MS-compatible. |
| Mobile Phase B (Organic) | Acetonitrile is the most common organic solvent. A minimum of 3% water is recommended in the mobile phase to maintain the HILIC partitioning mechanism. |
| Gradient | A typical gradient for labeled N-glycans starts at a high organic percentage (~75-80% B) and decreases to a lower percentage (~50-60% B). The gradient slope is a critical parameter for optimizing resolution. |
| Flow Rate | Adjust the flow rate based on the column dimensions (e.g., 0.2-0.5 mL/min for a 2.1 mm ID column). |
| Temperature | Operating at an elevated temperature (e.g., 40-60°C) can improve peak shape and reduce mobile phase viscosity, but may alter selectivity. |
Visual Guides and Protocols
Troubleshooting Workflow for Poor Peak Resolution
The following diagram outlines a logical workflow for troubleshooting poor resolution of G-NGA2 peaks.
Caption: A troubleshooting flowchart for diagnosing and resolving poor G-NGA2 peak resolution in HILIC.
Standard N-Glycan Analysis Workflow
This diagram illustrates the key steps in a typical workflow for analyzing N-glycans from a glycoprotein.
Caption: Experimental workflow for N-glycan release, labeling, and analysis by HILIC-FLD/MS.
Experimental Protocol Example: 2-AB Labeling and HILIC Analysis
This protocol provides a general methodology for the analysis of N-glycans from a monoclonal antibody (mAb).
1. N-Glycan Release
-
To 25 µg of mAb in solution, add denaturation buffer and incubate at 95°C for 5 minutes.
-
Cool the sample to room temperature.
-
Add PNGase F enzyme and incubate at 37°C for 15-30 minutes to release the N-glycans.
2. 2-Aminobenzamide (2-AB) Labeling
-
To the released glycans, add the 2-AB labeling solution (containing 2-AB and a reducing agent like sodium cyanoborohydride in a DMSO/acetic acid mixture).
-
Incubate at 65°C for 2 hours.
3. Labeled Glycan Cleanup (HILIC SPE)
-
Condition a HILIC SPE micro-elution plate with water, followed by equilibration with a high organic solvent (e.g., 85% acetonitrile).
-
Load the labeling reaction mixture onto the SPE plate.
-
Wash the plate with the high organic solvent to remove excess label and other reaction byproducts.
-
Elute the labeled N-glycans with an aqueous buffer (e.g., 100 mM ammonium formate).
4. HILIC-UPLC Analysis
-
Column: An amide HILIC column (e.g., 2.1 x 150 mm, 1.7 µm).
-
Mobile Phase A: 100 mM Ammonium Formate, pH 4.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-35 min: 78% to 65% B.
-
35-40 min: 65% to 40% B (column wash).
-
40-45 min: 40% to 78% B (return to initial).
-
45-55 min: 78% B (equilibration).
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 60°C.
-
Detection: Fluorescence detector (Excitation: 330 nm, Emission: 420 nm).
This protocol is a general guideline and may require optimization based on the specific glycoprotein and available instrumentation.
References
Technical Support Center: G-NGA2 N-Glycan Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common issues with G-NGA2 N-glycan mass spectrometry fragmentation.
Frequently Asked Questions (FAQs)
Q1: What is the structure of this compound?
G-NGA2, also known as G0, is a neutral, complex biantennary N-glycan. Its structure consists of a core pentasaccharide (Man3GlcNAc2) with two terminal N-acetylglucosamine (GlcNAc) residues. It is an asialo- and agalactosylated structure, meaning it lacks sialic acid and galactose residues.
Q2: What are the expected major fragment ions for G-NGA2 in positive-ion CID mass spectrometry?
In positive-ion Collision-Induced Dissociation (CID), the fragmentation of G-NGA2 is dominated by glycosidic bond cleavages, leading to the formation of B and Y ions. Expected major fragments include the loss of terminal GlcNAc residues and sequential fragmentation of the mannose core. Cross-ring cleavages (A and X ions) can also occur but are generally less abundant in low-energy CID.
Q3: How does derivatization affect the fragmentation of G-NGA2?
Derivatization, such as permethylation, is often used to improve ionization efficiency and stabilize sialic acids (though G-NGA2 is neutral). Permethylation increases the hydrophobicity of the glycan, which can be beneficial for separation by reversed-phase liquid chromatography. In terms of fragmentation, permethylation can lead to more informative spectra by promoting specific fragmentation pathways and stabilizing the resulting ions.
Q4: Which fragmentation technique is best for determining the linkage and branching of G-NGA2?
While CID is useful for determining the sequence of monosaccharides, techniques that promote cross-ring fragmentation are better for linkage analysis. Higher-Energy Collisional Dissociation (HCD) can produce more cross-ring fragments than CID. Electron-based dissociation methods like Electron Capture Dissociation (ECD) and Electron Transfer Dissociation (ETD) are also powerful for obtaining detailed structural information, including linkage and branching, as they can induce fragmentation across the sugar rings.
Troubleshooting Guides
Problem 1: My mass spectrum of G-NGA2 shows poor signal intensity or no signal at all.
-
Possible Cause: Inefficient ionization of the neutral glycan.
-
Solution: Neutral glycans often ionize poorly as protonated species. Enhance ionization by analyzing them as alkali metal adducts (e.g., [M+Na]+) by adding a small amount of a salt like sodium chloride to your sample or matrix.
-
-
Possible Cause: Sample loss during preparation and cleanup.
-
Solution: Ensure that each step of your sample preparation, from glycan release to cleanup, is optimized to minimize sample loss. Use of specialized cleanup cartridges like HILIC SPE can improve recovery.
-
-
Possible Cause: Contaminants in the sample suppressing the signal.
-
Solution: Ensure thorough removal of salts, detergents, and other contaminants from your sample. Use high-purity solvents and reagents throughout your workflow.
-
Problem 2: I am observing unexpected peaks in my G-NGA2 mass spectrum.
-
Possible Cause: Contamination from other glycans or oligosaccharides.
-
Solution: Review your sample preparation workflow to identify potential sources of contamination. Ensure that all labware is clean and that reagents are free of carbohydrate impurities.
-
-
Possible Cause: Incomplete enzymatic digestion during glycan release.
-
Solution: Optimize your PNGase F digestion conditions, including denaturation of the glycoprotein, enzyme concentration, and incubation time, to ensure complete release of N-glycans.
-
-
Possible Cause: In-source fragmentation.
-
Solution: Reduce the energy in the ion source (e.g., cone voltage) to minimize fragmentation before mass analysis.
-
Problem 3: The fragmentation pattern of my G-NGA2 is not what I expected. I am seeing very few fragment ions.
-
Possible Cause: Insufficient collision energy.
-
Solution: Increase the collision energy in your CID or HCD settings to promote more extensive fragmentation. The optimal collision energy will depend on the instrument and the charge state of the precursor ion.
-
-
Possible Cause: The instrument is not properly calibrated.
-
Solution: Ensure that your mass spectrometer is properly calibrated across the mass range of interest.
-
Problem 4: I am primarily observing fragments from the peptide backbone instead of the glycan.
-
Possible Cause: You are analyzing a glycopeptide, and the fragmentation conditions are favoring peptide bond cleavage.
-
Solution: If you are using a technique like ETD, which preferentially cleaves the peptide backbone, this is the expected result. To analyze the glycan structure, you will need to use a complementary technique like CID or HCD. If using CID, the charge state of the glycopeptide can influence fragmentation. Higher charge states tend to favor glycan fragmentation.
-
Data Presentation
The following table summarizes the expected major fragment ions for underivatized G-NGA2 ([M+Na]+) upon low-energy CID, based on typical fragmentation patterns of biantennary N-glycans. The relative abundances are illustrative and can vary depending on instrumental conditions.
| m/z (calculated) | Ion Type | Proposed Structure/Loss | Illustrative Relative Abundance (%) |
| 1279.4 | [M+Na]+ | Intact G-NGA2 | 100 |
| 1076.3 | Y-ion | Loss of one terminal GlcNAc | 60 |
| 873.2 | Y-ion | Loss of two terminal GlcNAc | 30 |
| 711.2 | Y-ion | Loss of two GlcNAc and one Man | 15 |
| 407.1 | B-ion | Terminal GlcNAc-Man | 25 |
| 204.1 | Oxonium ion | HexNAc | 40 |
Experimental Protocols
Protocol 1: Enzymatic Release of N-Glycans using PNGase F
This protocol describes the release of N-linked glycans from a glycoprotein under denaturing conditions.
-
Denaturation:
-
In a microcentrifuge tube, combine up to 100 µg of glycoprotein, 1 µL of 10X Glycoprotein Denaturing Buffer, and water to a total volume of 10 µL.
-
Heat the mixture at 100°C for 10 minutes to denature the protein.
-
Place the tube on ice to cool.
-
-
Digestion:
-
To the denatured glycoprotein, add 2 µL of 10X GlycoBuffer 2, 2 µL of 10% NP-40, and 6 µL of water.
-
Add 1-2 µL of PNGase F and mix gently.
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Glycan Cleanup:
-
Proceed with a cleanup method such as HILIC SPE to separate the released glycans from the deglycosylated protein and other reaction components.
-
Protocol 2: Permethylation of Released N-Glycans
This protocol is for the derivatization of dried N-glycans to improve their analysis by mass spectrometry.
-
Preparation:
-
Ensure the dried glycan sample is in a glass vial or tube.
-
Prepare a slurry of sodium hydroxide in dimethyl sulfoxide (DMSO).
-
-
Reaction:
-
Add the NaOH/DMSO slurry to the dried glycan sample.
-
Add methyl iodide to the mixture.
-
Vortex the reaction vial vigorously for 10-15 minutes at room temperature.
-
-
Quenching and Extraction:
-
Quench the reaction by adding water.
-
Extract the permethylated glycans using a water/dichloromethane liquid-liquid extraction. The permethylated glycans will partition into the organic (lower) phase.
-
Collect the organic phase and dry it completely in a vacuum centrifuge.
-
-
Sample Reconstitution:
-
Reconstitute the dried, permethylated glycans in an appropriate solvent (e.g., 50% methanol) for mass spectrometry analysis.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound fragmentation analysis.
Caption: Troubleshooting logic for unexpected fragmentation patterns.
Preventing degradation of G-NGA2 N-Glycan during sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the degradation of G-NGA2 N-Glycan and other complex N-glycans during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
Q2: What are the primary causes of N-glycan degradation during sample preparation?
The primary causes of N-glycan degradation include:
-
Acid Hydrolysis: Low pH conditions, especially when combined with high temperatures, can lead to the hydrolysis of glycosidic linkages. Sialic acid linkages are particularly sensitive to acid hydrolysis.[4]
-
High Temperatures: Elevated temperatures can accelerate both chemical and enzymatic degradation of glycans. For instance, even at room temperature, sialic acids can be hydrolyzed in low pH, and over 50% can be lost at 65°C.
-
Enzymatic Degradation: Contamination of samples with exoglycosidases or other glycan-degrading enzymes can alter the glycan profile.
-
Harsh Chemical Reagents: Some chemical release methods, like hydrazinolysis, can cause the destruction of the protein core and cleavage of acyl groups from sialic acids and N-acetylhexosamines. Permethylation, while useful for stabilizing sialic acids, can lead to their degradation under harsh conditions.
-
Physical Stress: Multiple processing steps, such as extensive vortexing or repeated freeze-thaw cycles, can potentially contribute to sample degradation, although this is less common than chemical or enzymatic degradation.
Q3: My analysis shows a high abundance of neutral glycans and a low abundance of sialylated glycans, which is unexpected. What could be the cause?
This issue, known as desialylation, is a common problem and is often caused by acidic conditions and/or high temperatures during sample preparation. Key steps to investigate are:
-
Labeling Conditions: Many fluorescent labeling protocols (e.g., with 2-aminobenzamide [2-AB]) use acidic catalysts (like acetic acid) and high temperatures (e.g., 65°C), which can cause significant loss of sialic acids.
-
Sample pH: The pH of your sample and buffers should be carefully controlled. Acidic conditions can lead to the hydrolysis of sialic acids.
-
Enzyme Purity: Ensure that the PNGase F and other enzymes used are free from contaminating neuraminidases.
To mitigate this, consider using labeling methods with milder conditions, such as those employing InstantPC dye, which can be performed at lower temperatures and in aqueous solutions, thus preserving thermally sensitive sialic acid linkages. Alternatively, chemical stabilization of sialic acids before release can be employed.
Troubleshooting Guides
Issue 1: Low Yield of Released N-Glycans
| Potential Cause | Troubleshooting Step |
| Incomplete Denaturation | Ensure complete denaturation of the glycoprotein. This can be achieved by heating with a denaturant like SDS or a proprietary denaturant. Incomplete denaturation can cause steric hindrance, preventing PNGase F from accessing all glycosylation sites. |
| Insufficient PNGase F Activity | Verify the activity of your PNGase F enzyme. Use a sufficient amount of enzyme and ensure the incubation time and temperature are optimal (typically overnight at 37°C). Some streamlined protocols suggest shorter incubation times at higher temperatures (e.g., 5 minutes at 50°C), but this should be validated for your specific glycoprotein. |
| Sample Loss During Purification | Evaluate your glycan purification method. Solid-phase extraction (SPE) with HILIC or C18 cartridges is common. Ensure proper conditioning, loading, washing, and elution steps to maximize recovery. Acetone precipitation is another option that has shown good recovery of sialylated N-glycans. |
| Glycan Adsorption to Surfaces | Use low-binding tubes and pipette tips throughout the procedure to minimize sample loss due to adsorption. |
Issue 2: Presence of Unexpected Peaks in Analytical Data (e.g., HPLC, MS)
| Potential Cause | Troubleshooting Step |
| Contamination with Oligosaccharide Impurities (OSIs) | OSIs, such as maltodextrins and dextrans, can co-purify with N-glycans and interfere with analysis. If OSI contamination is suspected, enzymatic degradation of the OSIs using specific enzymes like dextranase or glucoamylase can be performed as a final sample preparation step. |
| Incomplete Labeling or Labeling Artifacts | Ensure your labeling reaction goes to completion. Incomplete labeling will result in unlabeled glycans that may not be detected by fluorescence. Excess label must be efficiently removed as it can interfere with analysis. Some labeling methods can generate side products; using optimized kits and protocols can minimize this. |
| Degradation Products | As discussed in the FAQs, degradation can lead to the appearance of smaller, neutral glycan peaks. Review your sample handling, pH, and temperature conditions to minimize degradation. |
| Keratin or Other Protein Contamination | If performing mass spectrometry, peaks from contaminating proteins (like keratin from dust) can be observed. Ensure clean handling and use of filtered solutions. |
Quantitative Data Summary
Table 1: Effect of Temperature on Sialic Acid Loss in Low pH
| Incubation Temperature | Relative Abundance of Disialylated N-Glycan (N2H2S2) | Relative Abundance of Asialo N-Glycan (N2H2) |
| 4°C | High | Low |
| 23°C | Decreased | Increased |
| 37°C | Further Decreased | Further Increased |
| 65°C | Significantly Decreased (>50% loss) | Highly Abundant |
Data adapted from a study on sialic acid hydrolysis in 0.1% TFA over 4 hours.
Table 2: Comparison of N-Glycan Sample Preparation Workflows
| Workflow Feature | Traditional 2-AB Labeling | Rapid InstantPC Labeling |
| Denaturation | ~10 min at 65°C | ~3 min at 90°C |
| Deglycosylation | Overnight at 37°C | ~5 min at 50°C |
| Labeling | ~2 hours at 65°C | ~1 min at room temperature |
| Total Time | 1-3 days | < 1 hour |
| Sialic Acid Preservation | Prone to loss due to heat and acid | Better preservation due to mild conditions |
Data compiled from various sources describing N-glycan sample preparation methods.
Experimental Protocols
Protocol 1: Standard PNGase F-mediated N-Glycan Release
This protocol is a general method for releasing N-glycans from glycoproteins.
-
Denaturation:
-
To approximately 20-50 µg of glycoprotein in an aqueous solution, add a denaturant such as 1.33% SDS.
-
Incubate at 65-90°C for 3-10 minutes to denature the protein.
-
-
Reduction and Alkylation (Optional but Recommended):
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add iodoacetamide to a final concentration of 25 mM. Incubate in the dark for 30 minutes.
-
-
Neutralization of SDS:
-
Add a non-ionic detergent like 4% Igepal-CA630 or Triton X-100 to sequester the SDS, which would otherwise inhibit PNGase F.
-
-
Enzymatic Deglycosylation:
-
Add 1-2 units of PNGase F to the sample.
-
Incubate at 37°C overnight to ensure complete release of N-glycans.
-
-
Purification of Released Glycans:
-
The released N-glycans can be purified using various methods, including HILIC SPE, C18 SPE, or acetone precipitation.
-
Protocol 2: Rapid N-Glycan Release and Labeling with InstantPC
This protocol is optimized for high-throughput analysis and preservation of labile structures.
-
Denaturation:
-
To 40 µg of glycoprotein, add 2 µL of a proprietary denaturant.
-
Incubate at 90°C for 3 minutes.
-
-
Deglycosylation:
-
Cool the sample to room temperature for 2 minutes.
-
Add 2 µL of N-Glycanase (PNGase F) working solution.
-
Incubate at 50°C for 5 minutes.
-
-
Fluorescent Labeling:
-
Add 5 µL of InstantPC labeling reagent.
-
Incubate at room temperature for 1 minute.
-
-
Purification:
-
Purify the labeled glycans using a 96-well plate-based HILIC SPE method.
-
Visualizations
Caption: Rapid N-Glycan Sample Preparation Workflow.
Caption: Troubleshooting Logic for N-Glycan Analysis.
References
Technical Support Center: G-NGA2 N-Glycan Purification
Welcome to the technical support center for G-NGA2 N-glycan purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of G-NGA2 (also known as A2 or G0) and other N-glycans.
Section 1: Troubleshooting Guides
This section provides detailed solutions to specific problems that may arise during your N-glycan purification workflow.
Troubleshooting Guide 1: Contamination with Oligosaccharide Impurities (OSIs)
Problem: My chromatogram or mass spectrum shows a series of unexpected, often ladder-like peaks that interfere with the identification and quantification of my G-NGA2 N-glycans.
Possible Cause: This is a common issue caused by contamination with oligosaccharide impurities (OSIs), such as maltodextrins and dextrans.[1][2] These contaminants are structurally similar to N-glycans, making them difficult to separate using standard purification methods.[1][2]
Solutions:
There are several strategies to remove OSIs, either at the glycoprotein level before glycan release or at the released glycan level.
1. Purification at the Glycoprotein Level:
This approach aims to remove OSIs before the N-glycans are cleaved from the protein.
| Method | Principle | Advantages | Disadvantages |
| Ultrafiltration | Uses a molecular weight cut-off (MWCO) filter to separate the larger glycoprotein from smaller OSI contaminants. | Simple and quick. | May not be effective if OSIs are large or associated with the glycoprotein. |
| PVDF Membrane Immobilization | Glycoproteins are immobilized on a polyvinylidene difluoride (PVDF) membrane, allowing for washing away of contaminants before enzymatic release of N-glycans. | Effective for removing many types of impurities. | Can be more time-consuming and may lead to sample loss. |
| In-Gel Block Immobilization | Glycoproteins are trapped within a polyacrylamide gel block, enabling extensive washing to remove contaminants prior to in-gel N-glycan release. | Thorough removal of impurities. | Requires more steps and can be technically challenging. |
2. Enzymatic Degradation of Released N-Glycans:
This is a highly effective method that specifically targets and degrades common OSIs after they have been co-purified with your N-glycans.
| Enzyme | Target OSI | Key Advantages |
| Dextranase | Dextrans (mainly α-1,6-linked glucose polymers) | Highly specific with minimal side reactions on N-glycans.[2] |
| Glucoamylase P | Maltodextrins (α-1,4-linked glucose polymers) | Efficient degradation of maltodextrins with no observed side reactions on a variety of N-glycan structures. |
This protocol is adapted for the removal of dextran and maltodextrin contaminants from fluorescently labeled N-glycan samples.
Materials:
-
Labeled N-glycan sample suspected of OSI contamination
-
Dextranase from Chaetomium erraticum
-
Glucoamylase P from Hormoconis resinae
-
Disodium phosphate-citrate buffer (pH 5.0)
-
Hydrophilic Interaction Liquid Chromatography (HILIC) Solid Phase Extraction (SPE) cartridges for final cleanup
Procedure:
-
Reconstitute your labeled N-glycan sample in the disodium phosphate-citrate buffer.
-
Add a mixture of dextranase and glucoamylase P to the sample. A final concentration of approximately 0.01-0.02 U/μL for each enzyme is a good starting point.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Following incubation, perform a HILIC SPE cleanup to remove the enzymes, salts, and degraded OSI fragments.
-
Elute the purified, labeled N-glycans, which are now ready for analysis.
Caption: Workflow for removing oligosaccharide impurities (OSIs).
Section 2: Frequently Asked Questions (FAQs)
Q1: What is this compound?
G-NGA2, also known as A2 or G0, is a foundational biantennary complex-type N-glycan. Its structure consists of the core pentasaccharide (Man3GlcNAc2) with two terminal N-acetylglucosamine (GlcNAc) residues. It is termed "agalactosylated" because it lacks galactose residues, which are often found attached to the terminal GlcNAcs in more complex structures. This glycan is commonly found on many mammalian glycoproteins, including immunoglobulins.
Q2: My N-glycan release with PNGase F seems inefficient. What could be the problem?
Several factors can lead to incomplete deglycosylation by PNGase F:
-
Improper Denaturation: PNGase F requires access to the glycosylation site. Incomplete denaturation of the glycoprotein can hinder enzyme activity. Ensure you are using an effective denaturing agent (like SDS) and heating step.
-
Interfering Substances: Detergents used for denaturation can inhibit PNGase F. It is crucial to add a non-ionic surfactant like NP-40 to counteract the inhibitory effects of SDS.
-
Enzyme Activity: Ensure your PNGase F is stored correctly and has not been subjected to multiple freeze-thaw cycles.
-
Core Fucosylation: While PNGase F cleaves most N-glycans, it is blocked by N-glycans with fucose linked α(1,3) to the core GlcNAc attached to asparagine, which is common in plant and insect glycoproteins.
Q3: I am seeing poor signal or no peaks after fluorescent labeling. What are the common causes?
-
Incomplete Labeling Reaction: The reductive amination reaction for labeling with dyes like 2-aminobenzamide (2-AB) or 2-aminopyridine (PA) is sensitive to reaction conditions. Ensure your labeling reagents are fresh and the incubation time and temperature are optimal.
-
Sample Loss During Cleanup: The cleanup step to remove excess dye is critical. Hydrophilic Interaction Liquid Chromatography (HILIC) based Solid Phase Extraction (SPE) is a robust method that minimizes sample loss. Ensure the cartridge is properly conditioned and that the elution is performed correctly.
-
Degradation of Sialic Acids: If you are working with sialylated glycans, be aware that high temperatures and low pH can cause desialylation, leading to the loss of these species.
Q4: How can I improve the resolution of my G-NGA2 peak in my HPLC/UHPLC separation?
-
Optimize the HILIC Gradient: Fine-tuning the gradient of the aqueous mobile phase in your HILIC separation can significantly improve the resolution of glycan peaks.
-
Mobile Phase Composition: The concentration of the salt in your mobile phase (e.g., ammonium formate) can alter the selectivity of the separation. Experimenting with different concentrations (e.g., 50 mM vs. 100 mM) may resolve co-eluting peaks.
-
Choice of Fluorescent Label: Different labels can affect the chromatographic behavior of glycans. For instance, some labels may provide better resolution for specific "critical pairs" of glycans that are known to co-elute.
Caption: Standard workflow for N-glycan release, labeling, and purification.
This technical support guide is intended for research use only and provides general guidance. Protocols may need to be optimized for specific applications and sample types.
References
How to minimize non-specific binding of G-NGA2 labeled proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of G-NGA2 labeled proteins in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of G-NGA2 labeled proteins?
Non-specific binding refers to the attachment of a G-NGA2 labeled protein to unintended surfaces or molecules rather than its specific target.[1] This can be caused by various molecular forces, including hydrophobic interactions, hydrogen bonding, and van der Waals forces.[2] Such binding can lead to high background signals, reducing the sensitivity and accuracy of an assay.[3][4]
Q2: Why is minimizing non-specific binding crucial for my experiments?
Minimizing non-specific binding is critical for obtaining reliable and accurate results.[3] High background noise caused by non-specific interactions can obscure the true signal from the specific binding of your G-NGA2 labeled protein, potentially leading to incorrect data interpretation and false-positive results.
Q3: What are the primary causes of non-specific binding?
Several factors can contribute to non-specific binding of proteins:
-
Hydrophobic and Ionic Interactions: Proteins can non-specifically adhere to surfaces due to their complex charge and hydrophobic properties.
-
Insufficient Blocking: Failure to adequately block all unoccupied sites on a solid phase (e.g., microplate wells, blotting membranes) can leave them available for non-specific attachment.
-
Inadequate Washing: Insufficient washing steps may not effectively remove unbound or weakly bound proteins.
-
Inappropriate Buffer Composition: The pH, salt concentration, and detergent content of the buffers used can significantly influence non-specific interactions.
-
Protein Aggregation: Labeled proteins may form aggregates that are more prone to non-specific binding.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with G-NGA2 labeled proteins.
Issue 1: High Background Signal in an Assay
A uniformly high background can mask the specific signal from your G-NGA2 labeled protein.
Troubleshooting Workflow: High Background
Caption: A stepwise approach to troubleshooting high background signals.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Ineffective Blocking | Optimize the blocking buffer. Try different blocking agents (e.g., BSA, casein, non-fat dry milk) at various concentrations. Increase the blocking incubation time and/or temperature. |
| Insufficient Washing | Increase the number and duration of wash steps. Ensure the entire surface is thoroughly washed. Consider adding a non-ionic detergent like Tween 20 to the wash buffer. |
| Excessive Concentration of Labeled Protein | Perform a titration experiment to determine the optimal concentration of the G-NGA2 labeled protein that yields the best signal-to-noise ratio. |
| Inappropriate Buffer Conditions | Adjust the pH of your buffers, as this can alter the charge of both your labeled protein and the binding surface. Increase the salt concentration (e.g., NaCl) to reduce charge-based interactions. |
| Cross-Reactivity | If using antibodies in your assay, the G-NGA2 label itself could be recognized by other antibodies. Run a control with an unlabeled protein to check for this. |
Issue 2: Inconsistent or Irreproducible Results
Variability between experiments can compromise the validity of your findings.
Logical Relationship: Factors Affecting Reproducibility
Caption: Key contributors to poor experimental reproducibility.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inconsistent Protocol | Ensure all experimental steps, especially incubation times, temperatures, and washing procedures, are performed consistently across all experiments. |
| Reagent Instability | Prepare fresh buffers and solutions for each experiment. Ensure proper storage of the G-NGA2 labeled protein and other critical reagents to prevent degradation. |
| Pipetting Errors | Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate and consistent volumes. |
| Variable Blocking Efficiency | Always use freshly prepared blocking buffer. The effectiveness of some blocking agents can diminish over time. |
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions
This protocol outlines a method for selecting the most effective blocking buffer to minimize non-specific binding of your G-NGA2 labeled protein.
Experimental Workflow: Blocking Buffer Optimization
Caption: A workflow for the empirical determination of the optimal blocking buffer.
Methodology:
-
Prepare a variety of blocking buffers. Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, casein, and commercially available synthetic blockers. It is recommended to test concentrations ranging from 1-5%.
-
Prepare your assay surface. For an ELISA, this would be the wells of a microplate. For a Western blot, this would be the blotting membrane. Include negative control surfaces where no primary antibody or antigen is present to specifically measure non-specific binding.
-
Apply the different blocking buffers to separate sections of your assay surface and incubate according to standard protocols (e.g., 1-2 hours at room temperature or overnight at 4°C).
-
Wash the surface briefly with your standard wash buffer.
-
Incubate with your G-NGA2 labeled protein at a concentration known to produce a detectable signal.
-
Perform your standard washing protocol to remove unbound protein.
-
Proceed with your detection method.
-
Compare the results. The optimal blocking buffer will be the one that provides the lowest signal on the negative control surfaces while maintaining a strong signal on the positive control surfaces.
Quantitative Data Summary: Blocking Buffer Effectiveness
The following table provides a hypothetical comparison of different blocking agents. Actual results will vary depending on the specific G-NGA2 labeled protein and the experimental system.
| Blocking Agent | Concentration | Signal (Positive Control) | Background (Negative Control) | Signal-to-Noise Ratio |
| 1% BSA in PBST | 1% (w/v) | 1.85 | 0.45 | 4.1 |
| 5% BSA in PBST | 5% (w/v) | 1.92 | 0.25 | 7.7 |
| 5% Non-fat Dry Milk in TBST | 5% (w/v) | 1.75 | 0.15 | 11.7 |
| Commercial Blocker A | Manufacturer's Rec. | 2.10 | 0.12 | 17.5 |
| Commercial Blocker B | Manufacturer's Rec. | 1.98 | 0.18 | 11.0 |
Data are illustrative arbitrary units.
This guide provides a starting point for addressing non-specific binding issues. The optimal conditions for your specific G-NGA2 labeled protein and assay system should be determined empirically.
References
Optimizing storage conditions for long-term stability of G-NGA2 N-Glycan
This technical support center provides guidance on the optimal storage conditions and troubleshooting for ensuring the long-term stability of G-NGA2 N-Glycans. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage temperatures for long-term stability of G-NGA2 N-Glycan?
For long-term storage, it is recommended to store G-NGA2 N-Glycans at -80°C or -20°C.[1][2] Studies on similar N-glycans have shown that these temperatures maintain glycan integrity for extended periods.[1] Refrigerated conditions at 4°C are suitable for short-term storage, although freezing is preferable for periods longer than a few days.[2] Room temperature storage should be avoided as it can accelerate degradation.[1]
Q2: How does buffer composition affect the stability of this compound?
The pH of the storage buffer is a critical factor. Acidic conditions, especially when combined with heat, can lead to the hydrolysis of sialic acids, a key structural feature of G-NGA2. Therefore, it is advisable to store G-NGA2 in a neutral or slightly alkaline buffer (pH 7.0-7.5). The use of a buffer with sufficient buffering capacity, such as phosphate-buffered saline (PBS), is recommended to maintain a stable pH.
Q3: What are the primary degradation pathways for this compound during storage?
The most common degradation pathway for sialylated N-glycans like G-NGA2 is the loss of sialic acid residues. This desialylation is often caused by acidic hydrolysis. Another potential issue is microbial contamination if samples are not stored under sterile conditions, which can lead to enzymatic degradation of the glycan structure.
Q4: Can I freeze-thaw my this compound samples multiple times?
While studies on IgG N-glycosylation have shown stability through multiple freeze-thaw cycles, it is generally recommended to aliquot samples to minimize the number of freeze-thaw cycles. This precaution helps to prevent potential physical damage to the glycan structure and reduces the risk of introducing contaminants.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Sialylation (as detected by analytical methods) | 1. Acidic Storage Conditions: The pH of the storage buffer may have dropped. 2. Elevated Storage Temperature: The sample may have been exposed to temperatures above freezing for an extended period. 3. Acidic Conditions During Sample Preparation: Use of strong acids during sample handling can cleave sialic acids. | 1. Verify Buffer pH: Ensure the storage buffer is at a neutral or slightly alkaline pH. 2. Confirm Storage Temperature: Check freezer logs to ensure consistent and appropriate storage temperatures. 3. Optimize Protocols: If applicable, replace acidic reagents with milder alternatives or perform steps at lower temperatures. |
| Presence of Unexpected Glycan Species | 1. Microbial Contamination: Introduction of microbes can lead to enzymatic cleavage of the glycan. 2. Cross-Contamination: The sample may have been contaminated with other glycan standards or samples. | 1. Use Sterile Technique: Handle all samples in a sterile environment and use sterile, filtered buffers. 2. Implement Strict Sample Handling Procedures: Use dedicated pipette tips and tubes for each sample to prevent cross-contamination. |
| Sample Precipitation | 1. High Concentration: Highly concentrated glycan solutions may be more prone to precipitation. 2. Inappropriate Buffer: The buffer composition may not be optimal for solubility. | 1. Dilute the Sample: If possible, work with lower concentrations of the glycan. 2. Buffer Optimization: Test different buffer components or ionic strengths to improve solubility. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HILIC-UPLC
This protocol outlines a method to assess the stability of this compound over time under different storage conditions.
1. Sample Preparation:
-
Thaw this compound aliquots stored under different conditions (e.g., -80°C, -20°C, 4°C, and room temperature) at various time points.
-
If the glycans are attached to a protein, release the N-glycans using PNGase F.
-
Label the released glycans with a fluorescent tag, such as 2-aminobenzamide (2-AB), for detection.
2. HILIC-UPLC Analysis:
-
Use a UPLC system equipped with a glycan-specific column (e.g., a BEH Glycan column).
-
Employ a binary solvent system with a linear gradient of acetonitrile and an aqueous buffer (e.g., 100 mM ammonium formate, pH 4.4).
-
Set the fluorescence detector to the appropriate excitation and emission wavelengths for the chosen fluorescent tag (e.g., 250 nm excitation and 420 nm emission for 2-AB).
3. Data Analysis:
-
Integrate the chromatographic peaks corresponding to the intact this compound and any potential degradation products.
-
Compare the peak areas of the intact glycan across the different storage conditions and time points to determine the percentage of degradation.
Protocol 2: Sialic Acid Linkage Analysis
This protocol is used to determine if there is a preferential loss of α2,3- or α2,6-linked sialic acids.
1. Sialic Acid Derivatization:
-
Employ a linkage-specific derivatization method. For example, a two-step process involving dimethylamidation to protect α2,6-linked sialic acids followed by amidation of α2,3-linked sialic acids can be used.
2. Mass Spectrometry Analysis:
-
Analyze the derivatized glycans using MALDI-TOF or LC-ESI-MS.
-
The different derivatizations will result in a mass shift that allows for the differentiation and relative quantification of the α2,3- and α2,6-linked sialic acids.
Visualizations
Caption: Factors influencing the long-term stability of this compound.
Caption: A logical workflow for troubleshooting this compound instability.
References
Artifacts in G-NGA2 N-Glycan analysis and how to avoid them
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and avoid common artifacts in G-NGA2 N-glycan analysis.
Frequently Asked Questions (FAQs)
Q1: What is G-NGA2 and why is it important in N-glycan analysis?
A1: G-NGA2, also known as asialo-, agalacto-, biantennary N-glycan, is a foundational structure in the N-glycosylation pathway of many mammalian glycoproteins. It serves as a common core structure from which more complex and sialylated glycans are built. Accurate analysis of G-NGA2 and its derivatives is crucial for understanding protein function, stability, and immunogenicity, particularly in the development of biotherapeutics.
Q2: What is the general workflow for this compound analysis?
A2: The typical workflow involves the enzymatic release of N-glycans from the glycoprotein using Peptide-N-Glycosidase F (PNGase F), followed by fluorescent labeling of the released glycans (e.g., with procainamide), and subsequent separation and analysis by techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) with fluorescence and/or mass spectrometry detection.
Q3: Why is procainamide a preferred fluorescent label for N-glycan analysis?
A3: Procainamide is often preferred over traditional labels like 2-aminobenzamide (2-AB) because it offers significantly higher fluorescence and mass spectrometry (MS) signal intensity. The presence of a tertiary amine in its structure enhances ionization efficiency in positive-ion mode ESI-MS, allowing for the detection of low-abundance glycan species.
Troubleshooting Guide
Artifact 1: Appearance of Unexpected Isomeric Peaks
Q: I am observing unexpected peaks in my chromatogram that have the same mass as my target glycans but different retention times. What could be the cause?
A: This is a common artifact caused by the base-catalyzed epimerization of the N-acetylglucosamine (GlcNAc) at the reducing terminus of the released glycan. This can occur during the PNGase F digestion step if the pH of the reaction buffer is too high (e.g., pH 7.5).
How to Avoid Epimerization:
-
Optimize PNGase F Digestion pH: Perform the enzymatic release of N-glycans at a slightly acidic pH of 5.5. Studies have shown that PNGase F retains sufficient activity at this pH while significantly minimizing the formation of epimers.
-
Limit Incubation Time: While ensuring complete digestion, avoid unnecessarily long incubation times which can increase the likelihood of side reactions.
Artifact 2: Incomplete N-Glycan Release
Q: My results suggest a lower than expected glycan yield, or I suspect some glycoforms are underrepresented. What could be the issue?
A: Incomplete deglycosylation by PNGase F can lead to an underestimation of the total N-glycan content and a skewed representation of different glycoforms.
Causes and Solutions for Incomplete Digestion:
-
Steric Hindrance: The glycosylation site on the protein may be sterically inaccessible to the enzyme. Ensure the glycoprotein is properly denatured before digestion. Most protocols recommend heating the sample with a denaturant like SDS.
-
PNGase F Resistant Structures: Certain N-glycan structures are resistant to PNGase F, such as those with a fucose residue α(1→3)-linked to the core GlcNAc, which is common in plant and insect glycoproteins.[1][2] In such cases, PNGase A may be required.
-
Insufficient Enzyme or Incubation Time: Ensure you are using an adequate amount of PNGase F and a sufficient incubation time for your specific glycoprotein. Optimization may be required.
Artifact 3: Issues with HILIC Separation (Peak Tailing, Splitting, or Poor Resolution)
Q: I'm experiencing poor peak shape, peak splitting, or inconsistent retention times in my HILIC analysis of procainamide-labeled G-NGA2 glycans. What are the common causes and how can I troubleshoot this?
A: HILIC separations can be sensitive to a variety of factors. The table below outlines common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Splitting | 1. Mismatched sample solvent and mobile phase. 2. Column void or contamination. 3. Co-elution of closely related isomers. | 1. Ensure the sample is dissolved in a solvent with a similar or weaker elution strength than the initial mobile phase (e.g., higher acetonitrile concentration). 2. Flush the column with a strong solvent or replace the column if a void has formed. 3. Optimize the gradient to improve the separation of isomers. |
| Peak Tailing | 1. Secondary interactions between the analyte and the stationary phase. 2. Column overload. | 1. Increase the buffer concentration in the mobile phase to mask secondary interactions. 2. Reduce the amount of sample injected onto the column. |
| Poor Resolution | 1. Suboptimal mobile phase composition. 2. Inadequate column equilibration. | 1. Adjust the mobile phase gradient, pH, or buffer concentration to improve selectivity. 2. Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection (typically 10-20 column volumes). |
| Inconsistent Retention Times | 1. Insufficient column equilibration between runs. 2. Fluctuations in mobile phase composition or temperature. | 1. Increase the equilibration time between injections. 2. Prepare fresh mobile phase daily and use a column thermostat to maintain a consistent temperature. |
Quantitative Data
Table 1: Comparison of Relative Signal Intensities for Common N-Glycan Fluorescent Labels
| Fluorescent Label | Relative Fluorescence Intensity (Compared to 2-AB) | Relative MS Signal Intensity (Positive Ion Mode, Compared to 2-AB) |
| 2-Aminobenzamide (2-AB) | 1x | 1x |
| Procainamide (ProA) | ~3-15x | Up to 30x |
| RapiFluor-MS (RF-MS) | ~4x (relative to 2-AB) | Up to 68x (relative to 2-AB) and ~2x (relative to ProA) |
Data compiled from multiple sources which may use different experimental conditions. The values represent approximate improvements in signal intensity.[3][4][5]
Experimental Protocols
Optimized PNGase F Digestion (pH 5.5) for N-Glycan Release
-
Denaturation: To 10-20 µg of glycoprotein in an Eppendorf tube, add a denaturing buffer (e.g., 0.5% SDS, 40 mM DTT) to a final volume of 10 µL. Heat at 100°C for 10 minutes.
-
Neutralization and Buffering: After cooling, add 2 µL of 10% NP-40 (to counteract SDS inhibition of PNGase F) and 2 µL of a 10x reaction buffer with a final pH of 5.5 (e.g., sodium phosphate or ammonium acetate).
-
Enzymatic Digestion: Add 1-2 µL of PNGase F. Mix gently and incubate at 37°C for 1-4 hours.
-
Glycan Cleanup: Proceed to a cleanup step to remove the protein and other contaminants before labeling. This can be done using a variety of methods, including solid-phase extraction (SPE) with a graphitized carbon or HILIC material.
Procainamide Labeling of Released N-Glycans
-
Drying: Dry the cleaned, released N-glycans in a vacuum centrifuge.
-
Labeling Reaction: Prepare a labeling solution of procainamide and a reducing agent (e.g., sodium cyanoborohydride) in a solvent mixture such as DMSO and glacial acetic acid. Add this solution to the dried glycans.
-
Incubation: Incubate the reaction mixture at 65°C for 2-4 hours.
-
Cleanup: After incubation, remove the excess procainamide label and reducing agent using a HILIC SPE plate or column.
-
Elution and Analysis: Elute the labeled glycans and dry them down. Reconstitute in an appropriate solvent for HILIC-FLR/MS analysis.
Visualizations
Caption: Experimental workflow for this compound analysis.
References
Validation & Comparative
Unveiling the Functional Landscape of Bi-antennary N-Glycans: A Comparative Analysis of G-NGA2
A deep dive into the functional nuances of G-NGA2 (G0) in comparison to other key bi-antennary N-glycans, supported by experimental data and detailed protocols for researchers in glycoscience and drug development.
In the intricate world of post-translational modifications, the branching patterns of N-linked glycans play a pivotal role in dictating protein function, cellular communication, and disease pathogenesis. Among the most common structures are bi-antennary N-glycans, which can be further decorated with terminal monosaccharides, leading to a diverse array of functional entities. This guide provides a comparative analysis of the asialo-, agalactosylated bi-antennary N-glycan, G-NGA2 (also known as G0), against its galactosylated, sialylated, and fucosylated counterparts.
Comparative Functional Data of Bi-antennary N-Glycans
The functional impact of terminal glycan modifications is often assessed through their binding affinities to various glycan-binding proteins (GBPs), such as lectins and cell surface receptors. These interactions are critical for initiating or modulating cellular signaling pathways. The table below summarizes key quantitative data from functional assays comparing G-NGA2 with other bi-antennary N-glycans.
| Glycan Structure | Ligand | Assay Type | Binding Affinity (Kd) / Relative Binding | Functional Implication |
| G-NGA2 (G0) | LSECtin (C-type lectin) | Solid Phase Binding Competition | 2.6 µM[1] | Recognition by immune receptors |
| Galactosylated Bi-antennary (G2) | Mannose-Binding Lectin (MBL) | Surface Plasmon Resonance | ~2-fold lower binding than G-NGA2[2] | Reduced complement activation potential |
| Galactosylated Bi-antennary (G2) | Fcγ Receptor IIIa | Surface Plasmon Resonance | Higher affinity than G-NGA2[3] | Enhanced Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) |
| Sialylated Bi-antennary (S2G2) | Siglecs | Various | High affinity (linkage-specific) | Modulation of immune cell signaling |
| Core-fucosylated Bi-antennary (F(6)A2) | Lens culinaris agglutinin (LCA) | Glycan Array | Strong binding | Differential lectin recognition |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of functional glycan assays. Below are protocols for key experiments cited in the comparative analysis.
Glycan Microarray Binding Assay
This protocol outlines the general steps for assessing the binding of a fluorescently labeled protein to a glycan microarray.
-
Preparation of Buffers:
-
TSM Buffer: 20 mM Tris-HCl, 150 mM NaCl, 2 mM CaCl₂, 2 mM MgCl₂, pH 7.4.
-
TSM Wash Buffer (TSMW): TSM Buffer containing 0.05% Tween-20.
-
TSM Binding Buffer (TSMBB): TSMW containing 1% Bovine Serum Albumin (BSA).
-
-
Slide Hydration and Blocking:
-
The glycan microarray slide is hydrated in TSMW for 5 minutes.
-
The slide is then blocked with TSMBB for 1 hour at room temperature in a humidified chamber to prevent non-specific binding.
-
-
Sample Incubation:
-
The fluorescently labeled protein of interest is diluted to the desired concentration in TSMBB.
-
70 µL of the diluted sample is applied to the surface of the blocked glycan array.
-
A coverslip is carefully placed to ensure even distribution of the sample.
-
The slide is incubated for 1 hour at room temperature in a dark, humidified chamber.
-
-
Washing:
-
The coverslip is removed, and the slide is washed sequentially in TSMW, TSM, and deionized water to remove unbound protein.
-
-
Scanning and Data Analysis:
-
The slide is dried by centrifugation or under a gentle stream of nitrogen.
-
The array is scanned using a microarray scanner at the appropriate excitation and emission wavelengths for the fluorophore used.
-
The resulting image is analyzed using specialized software to quantify the fluorescence intensity for each glycan spot, which is proportional to the binding affinity.
-
Lectin-Enzyme-Linked Immunosorbent Assay (Lectin-ELISA)
This protocol describes a method for quantifying the relative abundance of a specific glycan structure on a glycoprotein.
-
Plate Coating:
-
Wells of a microtiter plate are coated with the glycoprotein of interest (e.g., IgG) at a concentration of 1-10 µg/mL in a suitable buffer (e.g., PBS) overnight at 4°C.
-
-
Blocking:
-
The wells are washed with PBS containing 0.05% Tween-20 (PBST) and then blocked with a blocking buffer (e.g., 3% BSA in PBST) for 1-2 hours at room temperature.
-
-
Lectin Incubation:
-
A biotinylated lectin specific for the glycan of interest is diluted in blocking buffer.
-
The blocking buffer is removed, and the lectin solution is added to the wells and incubated for 1-2 hours at room temperature.
-
-
Detection:
-
The wells are washed with PBST.
-
Streptavidin conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is added and incubated for 1 hour at room temperature.
-
-
Substrate Addition and Measurement:
-
After another wash step, a chromogenic substrate for the enzyme (e.g., TMB for HRP) is added.
-
The reaction is stopped with an appropriate stop solution (e.g., 2N H₂SO₄).
-
The absorbance is measured at the appropriate wavelength using a microplate reader. The absorbance is proportional to the amount of lectin bound, and thus to the abundance of the specific glycan.
-
Signaling Pathways and Functional Implications
The terminal sugars of bi-antennary N-glycans act as molecular switches, influencing a variety of signaling pathways. The absence of galactose in G-NGA2, for instance, has profound effects on the function of glycoproteins like Immunoglobulin G (IgG).
Modulation of Fc Receptor-Mediated Signaling by IgG Glycosylation
The glycosylation state of the Fc region of IgG antibodies is a critical determinant of their effector functions. Agalactosylated IgG (containing G-NGA2) exhibits altered binding to Fcγ receptors (FcγRs) on immune cells, thereby modulating downstream signaling.
Caption: Fcγ Receptor signaling pathway modulated by IgG Fc-glycan structure.
The presence of G-NGA2 on the IgG Fc region generally leads to a decrease in binding affinity for activating Fcγ receptors like FcγRIIIa, resulting in reduced Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC).[3] Conversely, galactosylated and fucosylated structures can enhance this interaction.
Integrin-Mediated Cell Adhesion and Signaling
N-glycans on integrins, a family of cell adhesion receptors, are known to modulate their function, including ligand binding, clustering, and signal transduction. While direct evidence for G-NGA2's role is still emerging, alterations in N-glycan branching and terminal structures on integrins have been shown to impact cell adhesion and migration.
References
The Tale of Two Glycans: A Comparative Guide to G-NGA2 and Sialylated N-Glycans in Protein Activity Regulation
For Researchers, Scientists, and Drug Development Professionals
The intricate world of post-translational modifications holds the key to unlocking the full potential of protein function. Among these, N-linked glycosylation stands out for its profound impact on protein stability, bioactivity, and immunogenicity. This guide provides an in-depth comparison of two terminal N-glycan structures: the asialo-, agalacto-, biantennary N-glycan (G-NGA2) and the sialylated N-glycan. Understanding the distinct roles of these glycoforms is paramount for the rational design and development of therapeutic proteins with optimized performance.
At a Glance: G-NGA2 vs. Sialylated N-Glycans
| Feature | G-NGA2 (Asialo-, Agalacto-biantennary) | Sialylated N-Glycan |
| Terminal Sugar | N-acetylglucosamine (GlcNAc) | Sialic Acid |
| Receptor Interaction | Primarily interacts with the Asialoglycoprotein Receptor (ASGPR) on hepatocytes. | Interacts with Sialic acid-binding immunoglobulin-like lectins (Siglecs), such as Siglec-2 (CD22) on B-cells. |
| In Vivo Half-Life | Significantly shorter due to rapid clearance by the ASGPR in the liver. | Significantly longer as the terminal sialic acid masks underlying galactose residues, preventing ASGPR-mediated clearance. |
| Immunomodulatory Effects | Can trigger specific immune responses through lectin-receptor interactions. | Can have both pro- and anti-inflammatory effects depending on the specific sialic acid linkage and the cellular context. For example, α2,6-sialylation of IgG Fc domains is associated with anti-inflammatory activity. |
| Protein Stability | May exhibit slightly lower conformational stability compared to heavily sialylated counterparts. | Generally enhances protein stability and solubility. |
The Decisive Role of the Terminal Sugar: A Deeper Dive
The functional dichotomy between G-NGA2 and sialylated N-glycans stems primarily from their terminal monosaccharides. The exposed N-acetylglucosamine on G-NGA2 and the terminal sialic acid on sialylated glycans are recognized by distinct sets of receptors, leading to vastly different biological outcomes.
G-NGA2 and the Asialoglycoprotein Receptor (ASGPR): A Pathway to Clearance
The G-NGA2 glycan, lacking both galactose and sialic acid, presents terminal N-acetylglucosamine residues. However, in the context of clearance, the penultimate galactose residues, which would be exposed in an asialo-glycan (G0), are the primary ligands for the Asialoglycoprotein Receptor (ASGPR). The ASGPR is a C-type lectin predominantly expressed on the surface of hepatocytes.[1][2] Its primary function is to recognize and internalize glycoproteins with exposed galactose or N-acetylgalactosamine residues, leading to their lysosomal degradation.[3] This rapid clearance mechanism results in a significantly shorter in vivo half-life for proteins bearing G-NGA2 or other asialo-glycans.[4]
dot
Sialylated N-Glycans and Siglecs: Modulating Immune Responses
In stark contrast, the terminal sialic acid residues on sialylated N-glycans act as a protective cap, masking the underlying galactose residues and preventing recognition by the ASGPR. This "masking" effect is a key determinant of the extended serum half-life of many therapeutic glycoproteins.[5]
Beyond their role in shielding, sialic acids are crucial signaling molecules that interact with a family of receptors known as Siglecs (Sialic acid-binding immunoglobulin-like lectins). Siglecs are primarily expressed on immune cells and are involved in modulating immune responses. For instance, Siglec-2 (CD22) is a B-cell specific inhibitory co-receptor. When the B-cell receptor (BCR) is activated, CD22 can be recruited to the BCR, where it becomes phosphorylated and recruits the tyrosine phosphatase SHP-1. SHP-1 then dephosphorylates key signaling molecules in the BCR pathway, dampening B-cell activation. The interaction of sialylated ligands with CD22 is crucial for this inhibitory function.
dot
Quantitative Comparison of Protein Function: A Therapeutic Antibody Model
To illustrate the profound functional differences between G-NGA2 and sialylated N-glycans, we present a model based on a therapeutic IgG1 monoclonal antibody. By employing enzymatic remodeling techniques, it is possible to generate antibody glycoforms with either a G-NGA2 (approximated by the G0F glycoform, which lacks galactose and sialic acid) or a fully sialylated (S2G2F) N-glycan at the conserved Asn297 site in the Fc region.
Table 1: In Vitro Functional Activity
| Parameter | G-NGA2 (G0F) Glycoform | Sialylated (S2G2F) Glycoform |
| Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) | High | Low |
| Complement-Dependent Cytotoxicity (CDC) | Moderate | High |
| FcγRIIIa Binding Affinity (KD) | ~100 nM | ~500 nM |
| C1q Binding | +++ | ++++ |
Table 2: Physicochemical and Pharmacokinetic Properties
| Parameter | G-NGA2 (G0F) Glycoform | Sialylated (S2G2F) Glycoform |
| Thermal Stability (Tm) | ~70°C | ~72°C |
| In Vivo Half-Life (t½) | ~5 days | ~21 days |
Experimental Protocols
dot
Enzymatic Remodeling of Antibody Glycans
Objective: To generate homogenous populations of a therapeutic antibody with either G-NGA2 (G0F) or sialylated (S2G2F) N-glycans.
Materials:
-
Purified therapeutic IgG1 antibody
-
Protein A affinity chromatography column
-
β-galactosidase
-
Sialidase (Neuraminidase)
-
Galactosyltransferase
-
Sialyltransferase (e.g., ST6Gal1)
-
UDP-Galactose
-
CMP-Sialic Acid
-
Reaction buffers
Protocol:
-
Immobilization: The starting antibody mixture is immobilized on a Protein A column.
-
Generation of G0F (G-NGA2 analog):
-
The immobilized antibody is incubated with sialidase to remove any existing sialic acids.
-
Subsequently, the antibody is treated with β-galactosidase to remove terminal galactose residues, resulting in the G0F glycoform.
-
The column is washed thoroughly between enzymatic steps.
-
-
Generation of S2G2F (Sialylated):
-
The immobilized antibody is first treated with sialidase and β-galactosidase as described above to create a uniform G0F starting population.
-
The G0F antibody is then incubated with galactosyltransferase and UDP-galactose to add galactose residues, creating the G2F glycoform.
-
Finally, the G2F antibody is incubated with a sialyltransferase (e.g., ST6Gal1) and CMP-sialic acid to add terminal sialic acids, yielding the S2G2F glycoform.
-
-
Elution and Characterization: The remodeled antibodies are eluted from the column, and the glycan profile is confirmed by LC-MS analysis.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
Objective: To measure the ability of the antibody glycoforms to induce killing of target cells by natural killer (NK) cells.
Materials:
-
Target cells expressing the antigen of interest (e.g., a cancer cell line)
-
Effector cells (e.g., primary NK cells or an NK cell line)
-
Antibody glycoforms (G-NGA2 and sialylated)
-
Cell culture medium and supplements
-
Calcein AM or other viability dye
-
96-well plates
-
Plate reader or flow cytometer
Protocol:
-
Target Cell Preparation: Target cells are harvested and labeled with a viability dye such as Calcein AM.
-
Assay Setup: Labeled target cells are seeded in a 96-well plate.
-
Antibody Addition: Serial dilutions of the G-NGA2 and sialylated antibody glycoforms are added to the wells.
-
Effector Cell Addition: Effector cells are added to the wells at a specific effector-to-target (E:T) ratio.
-
Incubation: The plate is incubated for a defined period (e.g., 4-6 hours) at 37°C.
-
Data Acquisition: The amount of target cell lysis is quantified by measuring the release of the viability dye into the supernatant using a plate reader or by flow cytometry to determine the percentage of dead target cells.
Complement-Dependent Cytotoxicity (CDC) Assay
Objective: To measure the ability of the antibody glycoforms to induce complement-mediated killing of target cells.
Materials:
-
Target cells
-
Antibody glycoforms
-
Complement source (e.g., baby rabbit serum)
-
Cell viability reagent (e.g., a reagent that measures ATP content)
-
96-well plates
-
Luminometer
Protocol:
-
Cell Plating: Target cells are seeded in a 96-well plate.
-
Antibody Incubation: Serial dilutions of the antibody glycoforms are added to the cells and incubated to allow for opsonization.
-
Complement Addition: A source of complement is added to the wells.
-
Incubation: The plate is incubated to allow for complement activation and cell lysis.
-
Viability Measurement: A cell viability reagent is added, and the luminescence is measured to determine the percentage of viable cells remaining.
Differential Scanning Calorimetry (DSC) for Thermal Stability
Objective: To assess the thermal stability of the antibody glycoforms.
Materials:
-
Purified antibody glycoforms
-
Dialysis buffer (e.g., PBS)
-
Differential Scanning Calorimeter
Protocol:
-
Sample Preparation: The antibody samples are dialyzed extensively against the desired buffer.
-
DSC Analysis: The protein and buffer reference samples are loaded into the calorimeter. The temperature is ramped at a constant rate, and the differential heat capacity between the sample and reference is measured.
-
Data Analysis: The melting temperature (Tm), which is the peak of the endothermic transition, is determined from the resulting thermogram. A higher Tm indicates greater thermal stability.
In Vivo Half-Life Determination
Objective: To measure the circulation time of the antibody glycoforms in an animal model.
Materials:
-
Antibody glycoforms
-
Animal model (e.g., mice)
-
Method for labeling the antibodies (e.g., radioisotope or fluorescent tag)
-
Blood sampling supplies
-
ELISA or other quantification method
Protocol:
-
Antibody Labeling: The G-NGA2 and sialylated antibodies are labeled for detection.
-
Administration: The labeled antibodies are administered to cohorts of animals (e.g., via intravenous injection).
-
Blood Sampling: Blood samples are collected at various time points post-injection.
-
Quantification: The concentration of the labeled antibody in the serum samples is determined using a suitable method like ELISA.
-
Half-Life Calculation: The serum concentration data is plotted against time, and the in vivo half-life (t½) is calculated from the elimination phase of the curve.
Conclusion
The terminal glycan structure plays a pivotal role in dictating the biological activity and pharmacokinetic properties of a glycoprotein. While G-NGA2 glycans, through their interaction with the asialoglycoprotein receptor, are a signal for rapid clearance, sialylated N-glycans serve to prolong in vivo half-life and modulate immune responses through interactions with Siglecs. For drug development professionals, the choice of glycoform is a critical consideration in the design of therapeutic proteins with tailored efficacy and safety profiles. Glycoengineering strategies that allow for the production of homogeneous glycoforms are therefore invaluable tools in the development of next-generation biologics.
References
- 1. agilent.com [agilent.com]
- 2. Asialoglycoprotein receptor - Wikipedia [en.wikipedia.org]
- 3. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Fc Gamma Receptor Glycoforms That Produce Differential Binding Kinetics for Rituximab - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for N-Glycolylneuraminic Acid (G-NGA) Quantification
Introduction
N-glycolylneuraminic acid (Neu5Gc or G-NGA) is a sialic acid molecule found in most mammals but not synthesized by humans.[1] Its presence in biopharmaceuticals, often originating from non-human cell lines used in production, can elicit an immune response in patients, potentially affecting drug efficacy and safety.[1] Consequently, regulatory bodies like the ICH mandate the monitoring and quantification of Neu5Gc as a critical quality attribute (CQA) for glycoprotein-based biotherapeutics.[1] This guide provides a comparative overview of various analytical methods for G-NGA quantification, presenting supporting data and detailed experimental protocols to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
Quantitative Comparison of Analytical Methods
The selection of an analytical method for G-NGA quantification depends on various factors, including the required sensitivity, specificity, throughput, and the nature of the sample matrix. Below is a summary of the performance characteristics of commonly employed techniques.
| Method | Principle | Derivatization Required | Typical Sensitivity (LOD/LOQ) | Throughput | Key Advantages | Key Disadvantages |
| HPLC-FLD | Reverse-phase or HILIC separation of fluorescently labeled sialic acids. | Yes (e.g., DMB) | LOD: ~0.003-0.08 pmol, LOQ: ~0.17-0.23 pmol[2] | Moderate to High | Robust, highly sensitive, and well-established. | Indirect detection, potential for interference from labeling artifacts. |
| Mass Spectrometry (MS) | Mass-to-charge ratio analysis of sialic acids or glycopeptides. | Optional | Sub-picomolar quantification limits reported. | Moderate to High | High specificity and structural information, can be derivatization-free. | Higher instrument cost, potential for matrix effects. |
| Capillary Electrophoresis (CE-LIF) | Separation of fluorescently labeled sialic acids in a capillary based on electrophoretic mobility. | Yes (e.g., 2-AMAC) | Nanomolar detection limits. | High | High separation efficiency, low sample consumption. | Can be less robust than HPLC, potential for spontaneous decarboxylation of sialic acids during derivatization. |
| ELISA | Immunoassay using specific antibodies to detect and quantify Neu5Gc. | No | Can detect as little as 5 pmol of Neu5Gc per microgram of glycoprotein. | High | High throughput, no specialized equipment required. | Potential for cross-reactivity with other sialic acids, may not be suitable for absolute quantification without appropriate standards. |
Experimental Protocols and Methodologies
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This is one of the most widely used methods for G-NGA quantification due to its sensitivity and robustness. The workflow involves the release of sialic acids from the glycoprotein, derivatization with a fluorescent label, and subsequent chromatographic separation and detection.
Experimental Workflow
Detailed Protocol:
-
Sialic Acid Release: The glycoprotein sample is subjected to mild acid hydrolysis (e.g., 2 M acetic acid at 80°C for 2 hours) to release the sialic acids.
-
Derivatization with DMB: The released sialic acids are then derivatized with 1,2-diamino-4,5-methylenedioxybenzene (DMB). This reaction typically occurs at 50°C for 2-3 hours in the dark.
-
HPLC Separation: The DMB-labeled sialic acids are separated on a reversed-phase HPLC column.
-
Fluorescence Detection: Detection is achieved using a fluorescence detector with excitation and emission wavelengths typically set to 373 nm and 448 nm, respectively.
-
Quantification: The concentration of G-NGA is determined by comparing the peak area to a standard curve generated from known concentrations of Neu5Gc.
Mass Spectrometry (MS)
Mass spectrometry offers high specificity and the ability to obtain structural information. It can be performed on released sialic acids or on glycopeptides.
Experimental Workflow (Released Sialic Acid Analysis)
Detailed Protocol:
-
Sample Preparation: Similar to the HPLC-FLD method, sialic acids are first released from the glycoprotein via mild acid hydrolysis. For some MS approaches, derivatization is not required.
-
LC-MS/MS Analysis: The sample containing the released sialic acids is introduced into the mass spectrometer, often coupled with a liquid chromatography system for separation.
-
Data Acquisition and Analysis: The mass spectrometer detects the specific mass-to-charge ratio of Neu5Gc. Quantification can be achieved using an internal standard. A supramolecular MS-based method using cucurbituril has been shown to differentiate between Neu5Gc and the more abundant N-acetylneuraminic acid (Neu5Ac) without derivatization.
Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF)
CE-LIF provides high-resolution separation of labeled sialic acids with minimal sample consumption.
Experimental Workflow
Detailed Protocol:
-
Sialic Acid Release: Sialic acids are released from the glycoprotein using mild acid hydrolysis.
-
Derivatization: The released sialic acids are labeled with a fluorescent tag, such as 2-aminoacridone (2-AMAC).
-
CE Separation: The labeled sialic acids are injected into a capillary and separated based on their electrophoretic mobility under an applied electric field.
-
LIF Detection: A laser excites the fluorescent tags, and the emitted fluorescence is detected.
-
Quantification: The amount of G-NGA is quantified by comparing the peak area to that of a known standard.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunoassay that utilizes antibodies specific to Neu5Gc.
Experimental Workflow
Detailed Protocol:
-
Immobilization: The glycoprotein to be analyzed is immobilized on the surface of an ELISA plate.
-
Blocking: Non-specific binding sites on the plate are blocked to prevent false-positive results.
-
Primary Antibody Incubation: A primary antibody specific to Neu5Gc is added and allowed to bind to the immobilized glycoprotein.
-
Secondary Antibody Incubation: An enzyme-conjugated secondary antibody that recognizes the primary antibody is added.
-
Substrate Addition: A substrate is added that is converted by the enzyme on the secondary antibody into a detectable signal (e.g., a color change).
-
Detection and Quantification: The signal is measured using a plate reader, and the amount of Neu5Gc can be estimated by comparison to a standard curve. It is crucial to use buffers and reagents free of animal-derived components that may contain Neu5Gc.
Conclusion
The choice of analytical method for G-NGA quantification is a critical decision in the development and quality control of biopharmaceuticals. HPLC-FLD offers a balance of sensitivity, robustness, and accessibility. Mass spectrometry provides the highest specificity and detailed structural information. CE-LIF is advantageous for its high separation efficiency and low sample volume requirements. ELISA is a high-throughput screening tool, though it may be less suitable for precise, absolute quantification compared to chromatographic methods. A thorough cross-validation of these methods is essential to ensure accurate and reliable quantification of G-NGA, ultimately contributing to the safety and efficacy of biotherapeutic products.
References
Unveiling Glycosylation Shifts: A Comparative Analysis of G-NGA2 N-Glycans in Health and Disease
A critical shift in the glycosylation landscape, specifically in the abundance of the asialo-, agalacto-, bi-antennary N-glycan known as G-NGA2 (or NGA2, G0), is emerging as a significant hallmark in various disease states when compared to healthy tissues. This guide provides a comprehensive comparative analysis of G-NGA2 N-glycosylation, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated biological pathways to offer researchers, scientists, and drug development professionals a clear understanding of its potential as a biomarker and therapeutic target.
The G-NGA2 glycan, a core N-glycan structure, is a crucial component of many glycoproteins and its altered expression is increasingly being linked to the pathophysiology of several diseases, including cancer, autoimmune disorders, and inflammatory conditions. Understanding the quantitative differences in G-NGA2 levels between healthy and diseased states is paramount for elucidating its role in disease progression and for the development of novel diagnostic and therapeutic strategies.
Quantitative Comparison of G-NGA2 (G0) N-Glycan Abundance
The following tables summarize the relative abundance of G-NGA2 (G0) N-glycans in various healthy and diseased tissues and serum, as determined by mass spectrometry-based glycomic analysis.
Table 1: Relative Abundance of G-NGA2 (G0) in Cancerous vs. Healthy Tissues
| Tissue Type | Healthy Tissue (Relative Abundance %) | Cancerous Tissue (Relative Abundance %) | Fold Change (Cancer vs. Healthy) | Reference |
| Colon | Lower Abundance (Specific % not stated) | Overrepresented | Increase | [1] |
| Breast | Higher Abundance (General Trend) | Lower Abundance (General Trend) | Decrease | [2] |
| Uterus | Higher Abundance (General Trend) | Lower Abundance (General Trend) | Decrease | [2] |
| Thyroid | Higher Abundance (General Trend) | Lower Abundance (General Trend) | Decrease | [2] |
Table 2: Relative Abundance of Agalactosylated (G0) N-Glycans in Serum/Plasma of Healthy vs. Diseased Individuals
| Disease State | Healthy Control (Relative Abundance %) | Diseased State (Relative Abundance %) | Key Observations | Reference |
| General Healthy Adult (IgG) | ~35% | - | Baseline for comparison. | [3] |
| Inflammatory Bowel Disease | Higher Galactosylation | Lower Galactosylation (Higher G0) | Decreased galactosylation is a feature of IBD. | |
| Autoimmune Diseases (General) | Lower Agalactosylation | Higher Agalactosylation (Higher G0) | Increased G0 on IgG is a common feature. | |
| Breast Cancer | Higher levels of biantennary N-glycans | Decreased levels of most biantennary N-glycans | General decrease in this class of glycans. |
It is important to note that biantennary N-glycans, the class to which G-NGA2 belongs, are generally found at higher levels in healthy tissues compared to cancerous tissues. Specifically, studies on colon cancer have shown that bi-antennary hypogalactosylated forms, which include G-NGA2, are overrepresented in tumor tissues. In the context of autoimmune diseases, a notable characteristic is the increase in agalactosylated (G0) glycans on Immunoglobulin G (IgG) in affected individuals compared to healthy controls. In healthy adults, approximately 35% of total serum IgG is agalactosylated (G0).
Experimental Protocols
The quantitative data presented above is typically generated using advanced analytical techniques. The general workflow for N-glycan analysis from tissue or serum samples is outlined below.
Experimental Workflow for N-Glycan Analysis
Detailed Methodologies
1. N-Glycan Release from Tissue Samples:
-
Homogenization: Frozen tissue samples are homogenized in a lysis buffer containing protease inhibitors.
-
Protein Extraction: Proteins are typically precipitated using cold acetone or ethanol.
-
Denaturation: The protein pellet is resolubilized and denatured using a denaturing agent like SDS.
-
Enzymatic Release: N-glycans are released from the glycoproteins by incubation with Peptide-N-Glycosidase F (PNGase F), which cleaves the bond between the innermost GlcNAc and the asparagine residue.
2. N-Glycan Release from Serum/Plasma:
-
Glycoprotein Isolation: Glycoproteins of interest (e.g., IgG) can be isolated using affinity chromatography (e.g., Protein A or Protein G). For total serum glycome analysis, proteins are directly denatured.
-
Enzymatic Release: Similar to tissue samples, PNGase F is used to release the N-glycans.
3. Fluorescent Labeling and Purification:
-
Labeling: The released glycans are chemically labeled with a fluorescent tag, such as 2-aminobenzamide (2-AB) or 8-aminopyrene-1,3,6-trisulfonic acid (APTS), to enhance detection.
-
Purification: The labeled glycans are purified from excess labeling reagent and other contaminants using solid-phase extraction (SPE) with materials like graphitized carbon or hydrophilic interaction liquid chromatography (HILIC) stationary phases.
4. N-Glycan Analysis by Mass Spectrometry and Chromatography:
-
LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry allows for the separation, identification, and quantification of individual glycan structures.
-
HILIC-HPLC: Hydrophilic interaction liquid chromatography with fluorescence detection is a robust method for separating and quantifying labeled glycans.
-
MALDI-TOF MS: Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry is a high-throughput technique for profiling the overall glycan composition of a sample.
Functional Implications and Signaling Pathways
Alterations in G-NGA2 levels, particularly the increase in agalactosylated (G0) IgG in autoimmune and inflammatory diseases, have significant functional consequences. The absence of terminal galactose on the IgG Fc N-glycans alters the conformation of the Fc region, leading to a pro-inflammatory state.
Signaling Pathway of Agalactosylated (G0) IgG
In a healthy state, the presence of galactose on IgG Fc glycans promotes binding to the inhibitory receptor FcγRIIB, leading to an anti-inflammatory response. Conversely, the absence of galactose (G0 glycoform) enhances the binding of IgG to activating Fcγ receptors, such as FcγRIIIA on immune cells like natural killer (NK) cells and macrophages. This interaction triggers pro-inflammatory responses, including the release of cytokines and antibody-dependent cell-mediated cytotoxicity (ADCC). Furthermore, the exposed mannose residues on agalactosylated IgG can be recognized by mannose-binding lectin (MBL), leading to the activation of the complement cascade, another arm of the inflammatory response.
Conclusion
The comparative analysis of G-NGA2 N-glycosylation reveals a distinct and quantifiable difference between healthy and diseased tissues. The shift towards agalactosylated glycoforms, particularly on IgG, is a consistent finding in many inflammatory and autoimmune conditions, and alterations in biantennary glycans are frequently observed in cancer. These changes are not mere bystanders but actively participate in modulating immune responses and disease pathogenesis. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a solid foundation for researchers to further investigate the role of G-NGA2 as a promising biomarker for disease diagnosis, prognosis, and as a potential target for therapeutic intervention. Continued research in this area will undoubtedly pave the way for novel glycan-based diagnostics and therapies.
References
- 1. Identification of Differential N-Glycan Compositions in the Serum and Tissue of Colon Cancer Patients by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An N-glycome tissue atlas of 15 human normal and cancer tissue types determined by MALDI-imaging mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunoglobulin G N-glycan Biomarkers for Autoimmune Diseases: Current State and a Glycoinformatics Perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to G-NGA2 N-Glycan and High-Mannose N-Glycans in Immune Cell Recognition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the recognition of two distinct N-glycan structures, the agalactosylated biantennary G-NGA2 (also known as G0) and high-mannose N-glycans, by immune cells. Understanding these interactions is crucial for the development of novel immunotherapies and glycan-based diagnostics.
Introduction to N-Glycans in Immunity
N-linked glycans (N-glycans) are complex carbohydrate structures attached to proteins that play a pivotal role in the immune system. They act as molecular patterns that are recognized by various immune receptors, thereby modulating immune responses. The structure of these glycans can determine whether an immune response is initiated, amplified, or suppressed.
High-mannose N-glycans , characterized by a high number of mannose residues, are abundantly present on the surface of various pathogens, such as viruses, bacteria, and fungi.[1] They are recognized by a range of C-type lectin receptors (CLRs) on immune cells, including Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin (DC-SIGN), Langerin, and the Mannose Receptor (MR), initiating an innate immune response.[2][3]
G-NGA2 N-glycan , a monogalactosylated, asialo, biantennary complex N-glycan, represents a structure found on host glycoproteins, including Immunoglobulin G (IgG).[4][5] Alterations in the levels of agalactosylated IgG, such as G-NGA2, have been associated with various autoimmune diseases and can influence the immune response.
Comparative Analysis of Immune Receptor Binding
The interaction between glycans and their receptors is a critical first step in triggering an immune response. The binding affinity, measured by the dissociation constant (Kd), indicates the strength of this interaction. A lower Kd value signifies a stronger binding affinity.
| Glycan | Receptor | Binding Affinity (Kd) | Experimental Method |
| High-Mannose N-Glycans | |||
| Man9GlcNAc2 | DC-SIGN | ~0.29 mM | Surface Plasmon Resonance |
| Oligomannose | Langerin | µM range | Surface Plasmon Resonance |
| Mannosylated ligands | Mannose Receptor | µM to nM range | Various |
| G-NGA2 (Agalactosylated Biantennary N-Glycan) | |||
| Agalactosylated N-glycans | DC-SIGN | Binding confirmed | Frontal Affinity Chromatography |
| Agalactosylated N-glycans | DC-SIGNR | Binding confirmed | Frontal Affinity Chromatography |
| Agalactosylated N-glycans | LSECtin | Binding confirmed | Frontal Affinity Chromatography |
| Agalactosyl IgG (G0 IgG) | Mannose Receptor | Uptake confirmed | Cell-based assays |
Immune Cell Signaling Pathways
The binding of glycans to their respective receptors on immune cells initiates downstream signaling cascades that culminate in a specific cellular response.
High-Mannose N-Glycan Recognition and Signaling
Recognition of high-mannose glycans by CLRs like DC-SIGN, Langerin, and the Mannose Receptor on dendritic cells and macrophages can lead to various outcomes, including:
-
Phagocytosis and Antigen Presentation: Internalization of pathogens for processing and presentation to T cells, bridging innate and adaptive immunity.
-
Activation of Signaling Cascades: Triggering of downstream signaling pathways, such as the Raf-1/MEK/ERK pathway and the NF-κB pathway, leading to the production of pro-inflammatory or anti-inflammatory cytokines.
This compound Recognition and Signaling
The recognition of agalactosylated N-glycans like G-NGA2 is more nuanced. Increased levels of agalactosyl IgG are associated with autoimmune diseases and can modulate immune responses.
-
Enhanced Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Agalactosylated IgG has been shown to exhibit enhanced binding to FcγRIIIa, leading to more potent ADCC, a mechanism by which immune cells kill target cells.
-
Mannose Receptor-Mediated Uptake: Agalactosyl IgG can be taken up by the Mannose Receptor on macrophages and dendritic cells, suggesting a potential role in antigen presentation and T cell activation.
The precise downstream signaling pathways initiated by the binding of soluble G-NGA2 to immune receptors are not as well-defined as those for high-mannose glycans. However, the interaction with the Mannose Receptor likely leads to internalization and subsequent antigen processing.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Glycan-Lectin Interaction Analysis
SPR is a label-free technique used to measure the binding kinetics and affinity of biomolecular interactions in real-time.
Experimental Workflow:
Detailed Method:
-
Immobilization of Lectin:
-
Activate the sensor chip surface (e.g., CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified lectin (e.g., DC-SIGN, Langerin, or Mannose Receptor) in a suitable buffer (e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the glycan (G-NGA2 or high-mannose N-glycans) in a running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, supplemented with CaCl2).
-
Inject the glycan solutions over the immobilized lectin surface at a constant flow rate (e.g., 30 µL/min).
-
Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.
-
After the injection, flow running buffer over the chip to monitor the dissociation of the glycan from the lectin.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
ITC directly measures the heat changes that occur during a biomolecular interaction, providing a complete thermodynamic profile of the binding event, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.
Experimental Workflow:
Detailed Method:
-
Sample Preparation:
-
Dialyze both the purified lectin and the glycan solution extensively against the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, 2 mM CaCl2, pH 7.4) to minimize buffer mismatch effects.
-
Determine the accurate concentrations of the protein and glycan solutions.
-
-
ITC Experiment:
-
Load the lectin solution into the sample cell of the calorimeter.
-
Load the glycan solution into the injection syringe.
-
Perform a series of small injections of the glycan solution into the lectin solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the thermodynamic parameters: Kd, n, ΔH, and ΔS.
-
Conclusion
High-mannose N-glycans are potent triggers of innate immunity through their recognition by C-type lectin receptors, leading to well-defined signaling pathways that orchestrate pathogen clearance and the initiation of adaptive immune responses. The recognition of G-NGA2, an agalactosylated biantennary N-glycan, is more complex and appears to play a significant role in modulating immune responses, particularly in the context of autoimmunity and antibody effector functions. While direct comparative binding and signaling studies are still needed for a complete picture, the available evidence suggests that these two classes of glycans are recognized by distinct sets of immune receptors, leading to different functional outcomes. Further research into the specific interactions of G-NGA2 with immune receptors will be crucial for a deeper understanding of its role in health and disease and for the development of targeted immunomodulatory therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Immune regulatory networks coordinated by glycans and glycan-binding proteins in autoimmunity and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Changes in the galactose content of IgG during humoral immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Isotopic Labeling of G-NGA2 N-Glycans for Quantitative Proteomics
The quantitative analysis of protein N-glycosylation is critical for understanding its role in health and disease, and for the development of biotherapeutics where glycosylation is a critical quality attribute. The asialo-, agalacto-, core-fucosylated biantennary N-glycan, commonly known as G-NGA2 (or FA2/G0F), is often one of the most abundant N-glycans on mammalian glycoproteins, such as Immunoglobulin G (IgG). Accurate quantification of G-NGA2 and other glycans relies on robust methodologies, with isotopic labeling coupled to mass spectrometry (MS) being a cornerstone for precision and accuracy.
This guide provides a comparative overview of common isotopic labeling strategies for N-glycans, with a focus on methods applicable to G-NGA2. We present comparative data, detailed experimental protocols, and workflow diagrams to assist researchers in selecting the optimal method for their quantitative proteomics needs.
Core Labeling Strategies: A Comparison
Three primary strategies are employed for introducing stable isotopes into glycans for MS-based quantification: metabolic, enzymatic, and chemical labeling.[1][2] Chemical labeling of released glycans is the most prevalent approach due to its versatility and applicability to a wide range of sample types.[2]
Here, we compare the most widely used chemical labeling reagents—2-aminobenzamide (2-AB), procainamide (ProA), and RapiFluor-MS (RF-MS)—along with the enzymatic ¹⁸O-labeling method. While 2-AB is a traditional standard, ProA and RF-MS have emerged as superior alternatives for high-sensitivity applications.[3][4]
| Feature | Procainamide (ProA) | RapiFluor-MS (RF-MS) | 2-Aminobenzamide (2-AB) | ¹⁸O-Labeling (Enzymatic) |
| Labeling Principle | Reductive amination of the glycan's reducing end. | Rapid reaction with the glycosylamine intermediate after release. | Reductive amination of the glycan's reducing end. | PNGase F-catalyzed hydrolysis in ¹⁸O-water incorporates ¹⁸O at the reducing end. |
| MS Ionization Efficiency | High (up to 30-fold > 2-AB). | Very High (approx. 2.4-fold > ProA; 68-fold > 2-AB). | Low. | No enhancement; relies on native glycan ionization. |
| Fluorescence Sensitivity | Very High (approx. 4-fold > RF-MS; 15-fold > 2-AB). | High. | Low. | Not applicable (non-fluorescent). |
| Minimal Protein for Quant. | ~1 µg of IgG. | ~0.5 µg of IgG. | ~10 µg of IgG. | Dependent on MS instrument sensitivity for unlabeled glycans. |
| Repeatability (CV%) | Good and comparable to other chemical labels. | Good and comparable to other chemical labels. | Good and comparable to other chemical labels. | High reproducibility reported. |
| Workflow Integration | Separate step after glycan release. | Separate step after glycan release. | Separate step after glycan release. | Integrated directly into the PNGase F release step. |
| Primary Use Case | High-throughput HILIC-UPLC with FLR and/or MS detection. | High-sensitivity MS and MS/MS-based quantification and characterization. | Traditional HILIC-UPLC-FLR profiling; less suited for sensitive MS. | Relative quantification without chemical derivatization. |
Experimental Workflows and Diagrams
The overall process for N-glycan analysis involves glycan release, labeling, purification, and analysis. The choice of labeling strategy occurs after the enzymatic release of the N-glycans from the glycoprotein.
Caption: General workflow for quantitative N-glycan analysis.
The chemical basis for each labeling strategy differs significantly, which influences workflow and performance. Reductive amination is a well-established method, while newer chemistries offer speed and efficiency.
Caption: Comparison of N-glycan labeling chemistries.
Experimental Protocols
Protocol 1: Enzymatic Release of N-Glycans using PNGase F
This protocol is a prerequisite for subsequent chemical labeling. It is optimized for the complete release of N-glycans from glycoproteins under denaturing conditions, which is necessary for most proteins to ensure full enzyme accessibility.
Materials:
-
Glycoprotein sample (10-100 µg)
-
Denaturing Buffer (e.g., 2% SDS, 1 M β-Mercaptoethanol)
-
Non-ionic detergent (e.g., 15% NP-40)
-
PNGase F Reaction Buffer (e.g., 10X GlycoBuffer 2)
-
Peptide-N-Glycosidase F (PNGase F)
-
HPLC-grade water
-
Heat block
Procedure:
-
Denaturation: a. In a microcentrifuge tube, bring the glycoprotein sample to a volume of ~10 µL with HPLC-grade water. b. Add 1-2.5 µL of Denaturing Buffer. c. Heat the sample at 95-100°C for 5-10 minutes to denature the protein. d. Cool the sample on ice and briefly centrifuge.
-
Enzymatic Reaction: a. To the denatured protein, add 2 µL of 10X PNGase F Reaction Buffer and 2.5 µL of NP-40 solution (this is critical to counteract SDS inhibition of PNGase F). b. Add HPLC-grade water to bring the total volume to ~19 µL. c. Add 1-2 µL of PNGase F enzyme. d. Gently mix and incubate at 37°C for 2-4 hours. For complex glycoproteins, incubation can be extended overnight.
-
Post-Digestion: The reaction mixture containing the released N-glycans can proceed directly to purification or labeling. The released glycans should be dried completely in a vacuum centrifuge before chemical labeling.
Protocol 2: Chemical Labeling by Reductive Amination (Procainamide Example)
This method attaches a fluorescent and MS-active tag to the reducing end of the released glycan.
Materials:
-
Dried, released N-glycans
-
Procainamide (ProA) labeling reagent
-
Reducing agent: 2-picoline borane (2-PB) or sodium cyanoborohydride (NaBH₃CN)
-
Solvent: Dimethyl sulfoxide (DMSO) and glacial acetic acid (70:30, v/v)
Procedure:
-
Reagent Preparation: Prepare the labeling solution fresh by dissolving Procainamide and 2-picoline borane in the DMSO/acetic acid solvent mixture.
-
Labeling Reaction: a. Add 5-10 µL of the labeling solution to the dried glycan sample. b. Vortex to ensure the glycans are fully dissolved. c. Incubate the reaction at 65°C for 1-2 hours.
-
Cleanup: After incubation, the reaction mixture must be purified to remove excess labeling reagents. This is typically achieved using HILIC Solid-Phase Extraction (SPE). The purified, labeled glycans are then dried and reconstituted in a suitable solvent for LC-MS analysis.
Protocol 3: Isotopic Labeling using ¹⁸O-Water during PNGase F Release
This elegant method integrates labeling into the release step, providing a +2 Da mass shift for each glycan released in ¹⁸O-water compared to a control sample released in normal ¹⁶O-water.
Materials:
-
Glycoprotein sample
-
PNGase F and appropriate buffers
-
Heavy water (H₂¹⁸O, 95% or higher isotopic purity)
-
HPLC-grade water (H₂¹⁶O) for control sample
Procedure:
-
Parallel Reactions: Set up two parallel reactions, one for the "heavy" labeled sample and one for the "light" control.
-
Sample Preparation: a. For the heavy sample , reconstitute lyophilized buffers and the glycoprotein sample in H₂¹⁸O. b. For the light sample , use normal H₂¹⁶O.
-
Deglycosylation: Perform the PNGase F digestion as described in Protocol 1, ensuring all aqueous components for the heavy reaction are ¹⁸O-based. The enzyme catalyzes the incorporation of one atom of ¹⁸O from the water into the reducing-end aldehyde of the released glycan.
-
Sample Pooling & Analysis: After the reaction is complete, the heavy and light samples can be mixed in a 1:1 ratio. The mixture is then purified (e.g., by permethylation or other cleanup methods) and analyzed by MS. The relative abundance of the G-NGA2 glycan is determined by comparing the MS signal intensity of the ¹⁶O-glycan peak with its corresponding ¹⁸O-labeled (+2 Da) peak.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Labeling‐Based Quantitative Glycomics: From High‐Throughput Quantification to Structural Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis [frontiersin.org]
- 4. Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Synthetic G-NGA2 N-Glycan Versus Naturally Derived Standards for Researchers, Scientists, and Drug Development Professionals
In the precise world of glycoanalysis, the quality of analytical standards is paramount. The choice between a chemically synthesized glycan and one isolated from natural sources can significantly impact the accuracy, reproducibility, and reliability of experimental results. This guide provides an objective comparison of synthetic G-NGA2 N-Glycan against its naturally derived counterparts, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their analytical needs.
Introduction to this compound
G-NGA2 (also known as G0 or NGA2) is a monogalactosylated, asialo, bi-antennary complex-type N-glycan. It is a fundamental structure in the glycosylation pathways of many mammalian glycoproteins and serves as a crucial reference standard in various analytical techniques, including Hydrophilic Interaction Liquid Chromatography (HILIC) and Mass Spectrometry (MS). Its defined structure allows for the accurate calibration of retention times and the relative quantification of more complex glycan pools released from therapeutic proteins and other biological samples.
The Origin of Standards: Synthesis vs. Natural Derivation
Naturally Derived Standards: These glycans are typically obtained by enzymatic release (e.g., using PNGase F) from a purified glycoprotein, such as human Immunoglobulin G (IgG) or bovine fetuin, followed by extensive chromatographic purification. While sourced from a biologically relevant context, this process often results in a standard that contains minor amounts of structurally related isomers, which can complicate analysis.
Synthetic Standards: Through advanced chemical and chemoenzymatic methods, glycans like G-NGA2 can be built from monosaccharide units with precise control over stereochemistry and linkage. This bottom-up approach yields a product of very high purity and structural homogeneity, free from the biological microheterogeneity inherent in natural sources.
Quantitative Data Comparison
The following tables summarize the key quantitative differences between commercially available synthetic and naturally derived this compound standards. Data is compiled from typical product specifications and published analytical studies.
Table 1: Purity and Structural Integrity
| Parameter | Synthetic this compound | Naturally Derived this compound | Data Source |
| Purity (by HILIC-HPLC) | Typically >98% | >90% | Product Data Sheets,[1][2] |
| Structural Homogeneity | Single, defined structure | Predominant structure with minor related isomers | [1] |
| Lot-to-Lot Consistency | High | Moderate to High | General knowledge of manufacturing processes |
| Presence of Contaminants | Minimal, defined impurities | Potential for co-purified, structurally similar glycans | [1] |
Table 2: Analytical Performance in HILIC-UPLC
| Parameter | Synthetic this compound (Expected) | Naturally Derived this compound | Data Source |
| Retention Time RSD | < 2% | < 2-7% | [3] |
| Peak Area RSD | < 4% | < 4% | |
| Quantitative Accuracy (% Bias) | Expected to be very low | Average of ± 3% | |
| Peak Shape | Sharp, symmetrical | Generally good, may show minor tailing/shoulders |
Experimental Protocols
Detailed methodologies for the analysis of N-glycans are crucial for obtaining reliable and reproducible results. Below are standard protocols for N-glycan release, labeling, and analysis using HILIC-UPLC with fluorescence and mass spectrometry detection.
Protocol 1: N-Glycan Release and Fluorescent Labeling
This protocol describes the enzymatic release of N-glycans from a glycoprotein sample and subsequent labeling with a fluorescent tag (e.g., 2-aminobenzamide [2-AB] or RapiFluor-MS™) for sensitive detection.
1. Denaturation of Glycoprotein:
-
To 20 µg of purified glycoprotein in an aqueous solution, add a denaturing agent (e.g., 1.33% SDS) to a final volume of 30 µL.
-
Incubate at 65°C for 10 minutes.
2. N-Glycan Release:
-
After cooling to room temperature, add 10 µL of 4% (v/v) Igepal-CA630 (or a similar non-ionic detergent) to counteract the SDS.
-
Add 1-2 units of Peptide-N-Glycosidase F (PNGase F).
-
Incubate at 37°C for a minimum of 3 hours, or overnight for complete deglycosylation.
3. Fluorescent Labeling (2-AB Example):
-
To the released glycans, add 25 µL of a freshly prepared solution of 2-aminobenzamide (2-AB) and sodium cyanoborohydride in a mixture of acetic acid and DMSO.
-
Incubate at 65°C for 2 hours in a heating block.
4. Purification of Labeled Glycans:
-
Remove excess labeling reagents using a HILIC-based solid-phase extraction (SPE) plate or spin column.
-
Condition the SPE device with water, followed by equilibration with a high percentage of acetonitrile (e.g., 96%).
-
Load the labeling reaction mixture onto the SPE device.
-
Wash the device with an acetonitrile-based wash solvent to remove hydrophobic labeling reagents.
-
Elute the purified, labeled N-glycans with an aqueous buffer (e.g., 200 mM ammonium acetate in 5% acetonitrile).
-
The eluted sample is now ready for HILIC-UPLC analysis.
Protocol 2: HILIC-UPLC-FLR-MS Analysis
This protocol outlines the separation and detection of fluorescently labeled N-glycans.
1. Chromatographic System:
-
UPLC System: An ACQUITY UPLC H-Class Bio System or similar.
-
Column: An amide-based HILIC column designed for glycan analysis (e.g., 1.7 µm, 2.1 x 150 mm).
-
Column Temperature: 60°C.
2. Mobile Phases:
-
Mobile Phase A: 100 mM ammonium formate, pH 4.4.
-
Mobile Phase B: Acetonitrile.
3. Gradient Conditions:
-
A typical gradient runs from approximately 75% to 55% Mobile Phase B over 25-30 minutes at a flow rate of 0.4-0.5 mL/min. The exact gradient should be optimized for the specific glycan profile.
4. Detection:
-
Fluorescence (FLR) Detector: Set excitation and emission wavelengths appropriate for the chosen label (e.g., λex = 330 nm, λem = 420 nm for 2-AB).
-
Mass Spectrometer (MS): A Q-TOF or similar high-resolution mass spectrometer coupled in-line after the FLR detector. Acquire data in positive ion mode over a mass range of m/z 400-2000.
5. Data Analysis:
-
Identify glycan peaks by comparing their retention times (often converted to Glucose Units, GU) to those of standards, such as G-NGA2.
-
Confirm peak assignments with the accurate mass data obtained from the MS detector.
-
Perform relative quantification based on the peak areas from the fluorescence chromatogram.
Visualizations: Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.
Caption: Experimental workflow for N-glycan analysis.
The G-NGA2 structure is a key component of N-glycans on many cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR). The glycosylation state of EGFR can modulate its signaling activity by influencing ligand binding, receptor dimerization, and interaction with glycan-binding proteins (lectins).
Caption: N-Glycan modulation of EGFR signaling.
Conclusion
For applications demanding the highest level of accuracy and certainty, such as the characterization of biopharmaceuticals or the development of quantitative glycomic assays, synthetic this compound standards are the superior choice. Their exceptional purity and structural homogeneity eliminate the ambiguity associated with naturally derived standards, leading to more reliable and reproducible data.
Naturally derived G-NGA2 standards , while less pure, can still serve as valuable reference materials for qualitative assessments and for applications where the presence of minor, structurally related isomers does not compromise the experimental outcome. They provide a cost-effective option for routine system suitability tests and for generating comprehensive glycan libraries.
Ultimately, the selection of a standard should be guided by the specific requirements of the assay and the desired level of data quality. By understanding the inherent properties of both synthetic and naturally derived standards, researchers can better control for variability and enhance the confidence in their glycosylation analysis.
References
A Head-to-Head Comparison of G-NGA2 and G0F N-Glycan Standards for Glycoanalysis
For researchers, scientists, and drug development professionals engaged in the precise characterization of glycoproteins, the selection of appropriate N-glycan standards is a critical determinant of data quality and reliability. This guide provides an objective, data-driven comparison of two widely utilized N-glycan standards: the sialylated G-NGA2 (also known as A2G2S2) and the neutral, fucosylated G0F.
This comparison delves into their structural differences, performance characteristics in common analytical workflows, and practical considerations for their use. The information presented is supported by established experimental protocols and quantitative data to aid in the informed selection of the most suitable standard for specific research applications.
Introduction to G-NGA2 and G0F N-Glycan Standards
G-NGA2 (A2G2S2) is a complex, di-sialylated, bi-antennary N-glycan. Its structure is characterized by the presence of two terminal sialic acid residues, which confer a negative charge and influence its chromatographic behavior and ionization efficiency in mass spectrometry. Sialylation is a critical quality attribute of many therapeutic glycoproteins, affecting their serum half-life, efficacy, and immunogenicity.[1][2]
G0F is a neutral, core-fucosylated, bi-antennary N-glycan lacking galactose and sialic acid residues. It is one of the most common N-glycans found on monoclonal antibodies (mAbs) produced in mammalian cell lines.[3][4] Its neutral charge and relatively simple structure make it a useful standard for system suitability and for the relative quantification of other neutral glycans.
Structural and Physicochemical Properties
A summary of the key structural and physicochemical properties of G-NGA2 and G0F is presented in Table 1. These differences in structure are fundamental to their distinct behaviors in analytical systems.
| Property | G-NGA2 (A2G2S2) | G0F |
| Synonyms | A2G2S2, G2S2 | NGA2F, FA2 |
| Glycan Class | Di-sialylated, bi-antennary complex N-glycan | Asialo-, agalacto-, core-fucosylated bi-antennary complex N-glycan |
| Terminal Residues | N-acetylneuraminic acid (Sialic Acid) | N-acetylglucosamine (GlcNAc) |
| Core Fucosylation | Absent | Present |
| Molecular Weight | Approximately 2224 Da | Approximately 1463 Da |
| Charge (at neutral pH) | Negative | Neutral |
| Purity (Typical) | >90% (assessed by ¹H-NMR and HPLC)[5] | >90% (assessed by ¹H-NMR and HPLC) |
| Storage | -20°C, protect from high temperatures and low pH to prevent desialylation | -20°C |
Performance in Analytical Applications
The choice between G-NGA2 and G0F as a standard often depends on the specific goals of the glycoanalysis.
Chromatographic Separation: In Hydrophilic Interaction Liquid Chromatography (HILIC), the most common technique for released N-glycan analysis, G-NGA2 and G0F exhibit distinct retention behaviors. Due to its larger size and the presence of hydrophilic sialic acid residues, G-NGA2 generally elutes later than the smaller, neutral G0F. The resolution of these and other glycans is critical for accurate quantification. An optimized HILIC gradient can effectively separate major glycan structures, including G0F and sialylated species like G2FS1 and G2FS2 (structurally related to G-NGA2).
Mass Spectrometry (MS) Analysis: In mass spectrometry, the performance of these standards differs significantly.
-
Ionization Efficiency: Sialylated glycans like G-NGA2 are known to have different ionization efficiencies compared to neutral glycans like G0F, which can complicate direct quantitative comparison in a mixture without specialized methods.
-
Stability: The sialic acid residues on G-NGA2 are labile and can be lost during sample preparation or in the MS source, particularly under acidic conditions or at high temperatures. This can lead to an underestimation of sialylated species. In contrast, G0F is a more stable structure under typical analytical conditions.
Quantitative Performance: Both standards are used for the relative quantification of glycan populations. Linearity for quantification of a mix of glycan standards, including A2G2S2, has been demonstrated in the range of 0.016 to 1 pmol. However, for accurate quantification of sialylated glycans, careful optimization of analytical methods is necessary to account for potential desialylation and differential ionization efficiencies.
Experimental Protocols
Detailed methodologies for the analysis of N-glycans using standards like G-NGA2 and G0F are provided below. These protocols cover the key steps from glycan release to analytical separation and detection.
N-Glycan Release from Glycoproteins
This protocol describes the enzymatic release of N-glycans from a glycoprotein sample using PNGase F.
Methodology:
-
Denaturation: The glycoprotein sample is denatured to unfold the protein and allow access to the glycosylation sites. This is typically achieved by heating the sample in the presence of a detergent like sodium dodecyl sulfate (SDS).
-
PNGase F Digestion: The denatured glycoprotein is incubated with Peptide-N-Glycosidase F (PNGase F) at 37°C. PNGase F cleaves the bond between the asparagine residue and the innermost N-acetylglucosamine (GlcNAc) of the N-glycan, releasing the intact glycan.
-
Result: The resulting mixture contains the released N-glycans and the deglycosylated protein/peptides.
Fluorescent Labeling of Released N-Glycans
This protocol outlines the labeling of released N-glycans with a fluorescent tag, such as 2-aminobenzamide (2-AB), for sensitive detection.
References
- 1. researchgate.net [researchgate.net]
- 2. Fc glycan sialylation of biotherapeutic monoclonal antibodies has limited impact on antibody‐dependent cellular cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NGA2F Glycan/G0F • QA-Bio • >98% Purity • Mass Spec Grade [qa-bio.com]
- 4. researchgate.net [researchgate.net]
- 5. A2 Glycan (A2G2S2, G2S2) [N-Glycan Standards] - Creative Biolabs [adcc.creative-biolabs.com]
A Comparative Guide to N-Glycan Analytical Methods: Focus on Reproducibility and Robustness
For researchers, scientists, and drug development professionals, the accurate and consistent analysis of N-glycans is critical for ensuring the safety, efficacy, and quality of biotherapeutics. This guide provides an objective comparison of common N-glycan analytical methods, with a focus on their reproducibility and robustness, supported by experimental data.
N-linked glycans (N-glycans) are crucial post-translational modifications that significantly influence the structure, function, and immunogenicity of proteins. Consequently, regulatory bodies require rigorous characterization of the N-glycan profile of therapeutic proteins. This guide will delve into the performance of various analytical techniques, providing a framework for selecting the most appropriate method for your research and development needs. While the term "G-NGA2" may refer to a specific glycan structure (Asialo-, agalacto-, bi-antennary complex-type N-glycan, also known as G0), this guide will focus on the analytical methods used to quantify such glycans and their overall performance.
Comparative Performance of N-Glycan Analytical Methods
The choice of an N-glycan analytical method is often a trade-off between speed, sensitivity, and the level of structural detail required. The following table summarizes the quantitative performance of several widely used methods, providing a snapshot of their reproducibility and other key parameters.
| Method | Sample Throughput | Analysis Time | Reproducibility (%RSD/CV) | Key Advantages | Key Limitations |
| Conventional 2-AB Labeling | Low | Several days[1][2] | < 5% for major glycans[1][2] | Gold standard, high labeling efficiency[1] | Labor-intensive, time-consuming |
| Rapid 2-AB Method | Moderate | ~4 hours | < 5% for major glycans | Faster than conventional 2-AB, good reproducibility | Still requires multiple steps (release, labeling, cleanup) |
| LC-MS (Intact Protein) | High | Minutes per sample | Not explicitly stated | Rapid analysis | Low sensitivity for large proteins, cannot identify paired glycoforms |
| LC-MS (Subunit Level) | High | ~74 minutes per sample (reduction method) | Good reproducibility | Higher sensitivity than intact protein analysis, mitigates some limitations | Requires protein digestion/reduction |
| 2D-LC-MS | High | Fast | Highly similar results to rapid 2-AB (cosine value 0.9995) | Low sample requirement, fast analysis time | Complexity of the setup |
| In-solution PNGase F | Moderate | ~2-11.5 hours faster than PVDF-based method | CVs < 10.70% for N-glycans with RAs ≥ 0.81% | Good reproducibility, faster than membrane-based methods | |
| PVDF Membrane-based PNGase F | Low | Slower due to multiple centrifugation steps | CVs up to 27.80% for N-glycans with RAs ≥ 1.08% | Lower reproducibility, more hands-on time | |
| Hydrazinolysis | Moderate | Fastest protocol in one comparison | CVs sporadically peaked at 13.53% for RAs ≥ 1.84% | Fast sample preparation | Use of hazardous reagents |
| RapiFluor-MS (RFMS) Labeling | High | N/A | CVs < 2% for most abundant peaks | High MS signal enhancement for neutral glycans, robust, and repeatable |
Experimental Workflows and Methodologies
The following sections provide an overview of the experimental protocols for some of the key N-glycan analysis methods.
General N-Glycan Analysis Workflow
A typical workflow for N-glycan analysis involves several key steps, from sample preparation to data analysis.
Caption: A generalized workflow for N-glycan analysis.
Experimental Protocol for Rapid 2-AB Labeling and HILIC-UPLC
This method offers a balance of speed and reproducibility.
-
N-Glycan Release: Glycans are released from the glycoprotein using PNGase F.
-
Fluorescent Labeling: The released glycans are labeled with 2-aminobenzamide (2-AB).
-
Purification: Labeled glycans are purified to remove excess label and other impurities.
-
HILIC-UPLC Analysis: The purified 2-AB labeled glycans are separated on a HILIC column (e.g., Glycan BEH Amide column). A fluorescence detector is used for signal acquisition with an excitation wavelength of 330 nm and an emission wavelength of 420 nm. Mobile phase A is typically 100 mM ammonium formate buffer (pH 4.5), and mobile phase B is acetonitrile. A gradient is used to elute the glycans.
Experimental Protocol for LC-MS Analysis at the Subunit Level
This approach enhances sensitivity compared to intact protein analysis.
-
Reduction: The monoclonal antibody (mAb) is reduced using a reagent like dithiothreitol (DTT) to separate the heavy and light chains.
-
IdeS Digestion (Alternative): Alternatively, the mAb can be digested with the IdeS enzyme to generate Fc/2 fragments.
-
LC-MS Analysis: The resulting subunits are then analyzed by LC-MS to determine the glycan profile.
Experimental Protocol for In-solution PNGase F Digestion
This method is noted for its good reproducibility.
-
Denaturation: Proteins are denatured using a solution containing SDS and DTT at 100°C.
-
PNGase F Digestion: After cooling, NP-40 and PNGase F are added, and the mixture is incubated overnight at 37°C to release the N-glycans.
-
Sample Cleanup: The released glycans are then purified for subsequent analysis.
Logical Relationship of Method Selection
The choice of an N-glycan analysis method depends on the specific requirements of the study, including the need for high throughput, detailed structural information, or high sensitivity.
Caption: Decision tree for selecting an N-glycan analysis method.
Conclusion
The field of N-glycan analysis is continually evolving, with newer methods offering significant improvements in speed, sensitivity, and throughput. While the conventional 2-AB labeling method remains a gold standard due to its high reproducibility, faster methods like the rapid 2-AB, 2D-LC-MS, and RapiFluor-MS are gaining prominence, particularly in high-throughput environments. The robustness of a method, demonstrated by low coefficients of variation over long-term studies, is a critical factor for large-scale glycoprofiling and clinical applications. Ultimately, the selection of an appropriate N-glycan analytical method requires careful consideration of the specific analytical needs, balancing the requirements for reproducibility, robustness, throughput, and the level of structural detail.
References
Safety Operating Guide
Proper Disposal Procedures for G-NGA2 N-Glycan
For researchers, scientists, and drug development professionals, the proper handling and disposal of all laboratory materials are paramount to ensuring a safe and compliant work environment. While G-NGA2 N-Glycan is consistently classified as a non-hazardous substance, adherence to established laboratory waste management protocols is essential. This guide provides detailed, step-by-step information for the safe disposal of this compound and materials contaminated with it.
Multiple suppliers affirm that this compound is a non-hazardous compound purified from natural sources, often certified to be free of pathogenic biological agents.[1] Consequently, it does not typically require a Safety Data Sheet (SDS). However, this classification does not exempt it from proper laboratory waste management practices.
This compound Handling and Storage Characteristics
To ensure the integrity of the product and the safety of laboratory personnel, proper handling and storage are crucial. The following table summarizes key quantitative and qualitative information for this compound.
| Characteristic | Specification | Notes |
| Hazard Classification | Non-hazardous | Does not require a Safety Data Sheet (SDS).[1] |
| Form | Dry, lyophilized powder | Shipped at ambient temperature. |
| Storage Temperature | -20°C | Recommended for both before and after dissolution. |
| Molecular Formula | C56H94N4O41 | [2] |
| CAS Number | 103584-68-5 | [2] |
| Handling Precautions | Allow the vial to reach ambient temperature before opening. Minimize exposure to elevated temperatures or extreme pH to prevent degradation. Use glassware and solvents free of glycosidases. | [1] |
Experimental Protocol: Disposal of this compound Waste
The following protocol outlines the recommended procedure for the disposal of this compound and associated contaminated materials. This procedure is based on general best practices for non-hazardous laboratory waste.
Objective: To safely and effectively dispose of unused this compound and contaminated labware in accordance with standard laboratory safety guidelines.
Materials:
-
Appropriately labeled waste container for non-hazardous chemical waste (solid).
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves.
-
Contaminated materials (e.g., pipette tips, microfuge tubes, vials).
-
Unused or residual this compound.
Procedure:
-
Waste Segregation: Identify all waste materials that have come into contact with this compound. This includes the original vial if empty, any weighing papers, and any disposable labware such as pipette tips or tubes used to handle the glycan.
-
Container Preparation: Designate a specific, clearly labeled container for non-hazardous solid chemical waste. The label should include "Non-Hazardous Chemical Waste" and the name of the primary substance (this compound).
-
Solid Waste Collection:
-
Place all contaminated solid materials directly into the designated non-hazardous solid waste container.
-
For the original vial, ensure it is empty of any free-flowing powder.
-
-
Aqueous Waste Collection (if applicable):
-
If this compound has been dissolved in a buffer or solution, collect this liquid waste in a designated container for non-hazardous aqueous waste.
-
Do not dispose of solutions down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office and local regulations.
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area until it is ready for pickup by your institution's EHS or a licensed waste disposal service.
-
Disposal: Arrange for the disposal of the waste container through your institution's established procedures for non-hazardous laboratory waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment. Always consult your institution's specific guidelines for laboratory waste management.
References
Personal protective equipment for handling G-NGA2 N-Glycan
This guide provides crucial safety, operational, and disposal procedures for handling G-NGA2 N-Glycan. While this compound, a purified oligosaccharide, is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to ensure the integrity of the product and the safety of laboratory personnel.[1] The following procedures are based on best practices for handling non-hazardous, high-purity biochemicals.[2][3]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment (PPE) is mandatory to prevent contamination of the glycan and to protect the researcher from potential exposure to the substance, especially in powdered form.[2][4] The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendation | Purpose |
| Eye Protection | Chemical safety glasses or goggles | Protects eyes from potential splashes if in solution or from airborne particles if in solid form. |
| Hand Protection | Nitrile gloves | Protects skin from direct contact and prevents contamination of the sample. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Not generally required for small quantities. Handled in a well-ventilated area or chemical fume hood. | Minimizes inhalation of fine dust if the glycan is in powdered form. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is critical for the safe and effective handling of this compound. Always review the specific product information sheet before beginning work.
1. Preparation:
-
Ensure your work area is clean and uncluttered to prevent sample contamination.
-
Verify that safety equipment, such as an eyewash station and safety shower, is accessible and unobstructed.
-
Work in a well-ventilated area. For handling the solid (powder) form, it is best practice to work within a chemical fume hood or a powder handling enclosure to minimize dust inhalation.
-
Assemble all necessary materials: microcentrifuge tubes, pipettes with appropriate tips, buffers, and vortex mixer before opening the product vial.
2. Handling the Compound:
-
Don the appropriate PPE as outlined in the table above.
-
Allow the product to reach room temperature before opening, especially if it was stored refrigerated or frozen, to prevent condensation inside the vial.
-
If Solid (Lyophilized Powder):
-
Open the vial carefully inside a fume hood or enclosure to avoid creating airborne dust.
-
Use a calibrated pipette to add the desired solvent or buffer slowly down the side of the vial to reconstitute the glycan.
-
Close the vial and gently vortex or pipette up and down to ensure the glycan is fully dissolved. Avoid vigorous shaking which can denature complex biomolecules.
-
-
If Solution:
-
Use a new, sterile pipette tip to draw the required volume.
-
Do not return any unused solution to the original container to prevent contamination.
-
-
Always keep the vial tightly sealed when not in use.
-
Never eat, drink, or apply cosmetics in the laboratory area where the glycan is being handled.
3. Post-Handling:
-
Wipe down the work area with an appropriate cleaning agent (e.g., 70% ethanol).
-
Wash hands thoroughly with soap and water after removing gloves.
Emergency Procedures: Spills and Exposure
Accidents are rare but require immediate and appropriate action.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes using an eyewash station. Seek medical attention if irritation persists.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
Inhalation (Powder): Move to an area with fresh air. If breathing becomes difficult, seek medical attention.
-
Spill:
-
For a small spill of the solution, absorb it with a paper towel or absorbent pad. Clean the area with water.
-
For a small spill of the powder, gently cover it with a damp paper towel to avoid creating dust, then wipe it up.
-
Dispose of all cleanup materials as non-hazardous waste.
-
Disposal Plan
Proper disposal of unused this compound and associated materials is essential to maintain a safe and compliant laboratory environment. As a non-hazardous biochemical, it does not typically require disposal as hazardous waste.
1. Unused Material:
-
Solid or Liquid: this compound can generally be disposed of as regular municipal waste. For liquid solutions, small quantities can often be flushed down the sanitary sewer with copious amounts of water, though it is best to check institutional guidelines. Do not pour bulk quantities down the drain.
2. Contaminated Items:
-
Labware (Pipette tips, microcentrifuge tubes): These items are considered non-hazardous solid waste and can be placed in the regular laboratory trash.
-
Empty Vials/Containers: The original product vial should be triple-rinsed with a suitable solvent (e.g., water or buffer). The rinsate can be disposed of down the drain. The empty, rinsed container can then be discarded in the regular trash.
-
Contaminated PPE (Gloves): Dispose of used gloves in the regular laboratory trash.
Safety Workflow Diagram
The following diagram illustrates the logical flow for safely handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
